Acetaldehyde hydrazone
Description
Structure
3D Structure
Properties
Molecular Formula |
C2H6N2 |
|---|---|
Molecular Weight |
58.08 g/mol |
IUPAC Name |
(E)-ethylidenehydrazine |
InChI |
InChI=1S/C2H6N2/c1-2-4-3/h2H,3H2,1H3/b4-2+ |
InChI Key |
SFYLHIMXJQGKGZ-DUXPYHPUSA-N |
SMILES |
CC=NN |
Isomeric SMILES |
C/C=N/N |
Canonical SMILES |
CC=NN |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Properties of Acetaldehyde Hydrazone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetaldehyde (B116499) hydrazone (C₂H₆N₂) is an organic compound belonging to the hydrazone class, characterized by a carbon-nitrogen double bond. Hydrazones are synthesized through the condensation reaction of a hydrazine (B178648) derivative with an aldehyde or ketone.[1] This technical guide provides a comprehensive overview of the chemical, physical, and toxicological properties of acetaldehyde hydrazone, with a focus on its synthesis, reactivity, and potential biological significance. Due to the limited availability of specific experimental data for this compound, this guide also incorporates data from closely related derivatives and the broader class of hydrazones to provide a thorough understanding.
Chemical and Physical Properties
Table 1: Physical and Chemical Properties of this compound and Its Derivatives
| Property | This compound (Computed) | Acetaldehyde Phenylhydrazone (Experimental) | Acetaldehyde Dimethylhydrazone (Computed) |
| Molecular Formula | C₂H₆N₂[2] | C₈H₁₀N₂[3] | C₄H₁₀N₂ |
| Molecular Weight | 58.08 g/mol [2] | 134.18 g/mol [3] | 86.14 g/mol |
| IUPAC Name | (E)-ethylidenehydrazine[2] | N-[(E)-ethylideneamino]aniline | (E)-ethanal dimethylhydrazone |
| CAS Number | 11332413 (for (E)-isomer)[2] | 935-07-9[3] | 7422-90-4 |
| Melting Point | Not available | 56 to 101 °C (variable)[3] | Not available |
| Boiling Point | Not available | Not available | Not available |
| Density | Not available | Not available | Not available |
| XLogP3 | -0.3[2] | Not available | Not available |
| Hydrogen Bond Donor Count | 1[2] | 1[3] | 0 |
| Hydrogen Bond Acceptor Count | 2[2] | 2[3] | 2 |
| Rotatable Bond Count | 0[2] | 1[3] | 1 |
Synthesis of this compound
The synthesis of hydrazones is generally achieved through a condensation reaction between a hydrazine and a carbonyl compound, in this case, acetaldehyde.[1] The reaction is typically acid-catalyzed and proceeds via a nucleophilic addition-elimination mechanism.
General Experimental Protocol for Hydrazone Synthesis
This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.
Materials:
-
Acetaldehyde (1.0 equivalent)
-
Hydrazine hydrate (B1144303) (1.0-1.2 equivalents)
-
Ethanol (B145695) (or other suitable solvent)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve acetaldehyde in ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Slowly add hydrazine hydrate to the reaction mixture with stirring.
-
The reaction mixture is then typically stirred at room temperature or gently heated to drive the reaction to completion.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Reaction Mechanism
The formation of this compound proceeds through a two-step mechanism: nucleophilic addition of hydrazine to the carbonyl carbon of acetaldehyde, followed by the elimination of a water molecule.
Caption: Mechanism of this compound Formation.
Spectroscopic Properties
Specific experimental spectroscopic data for this compound is scarce in the reviewed literature. However, characteristic spectral features can be predicted based on the functional groups present and data from its derivatives.
¹H NMR Spectroscopy:
-
CH₃ group: A doublet in the upfield region.
-
CH=N proton: A quartet in the downfield region, coupled to the methyl protons.
-
NH₂ protons: A broad singlet.
¹³C NMR Spectroscopy:
-
CH₃ carbon: A signal in the aliphatic region.
-
C=N carbon: A signal in the downfield region, characteristic of imines. For comparison, the C=O of acetaldehyde appears around 200 ppm.[4]
Infrared (IR) Spectroscopy:
-
N-H stretching: A broad band in the region of 3200-3400 cm⁻¹.
-
C=N stretching: A sharp band around 1600-1650 cm⁻¹.
-
C-H stretching: Bands in the region of 2850-3000 cm⁻¹.
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of this compound (m/z = 58). Fragmentation patterns would likely involve the loss of small neutral molecules such as N₂ or NH₃, and cleavage of the C-C and C-N bonds.
Reactivity and Chemical Properties
Hydrazones are versatile intermediates in organic synthesis.
-
Hydrolysis: Hydrazones can be hydrolyzed back to their parent aldehyde/ketone and hydrazine under acidic conditions.[1]
-
Wolff-Kishner Reduction: this compound can be reduced to ethane (B1197151) under basic conditions with heat, a reaction known as the Wolff-Kishner reduction.[5]
References
Acetaldehyde hydrazone synthesis from acetaldehyde and hydrazine.
An In-depth Technical Guide to the Synthesis of Acetaldehyde (B116499) Hydrazone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of acetaldehyde hydrazone from the reaction of acetaldehyde and hydrazine (B178648). It covers the fundamental reaction mechanism, detailed experimental protocols, and methods for purification and characterization. This document is intended to serve as a practical resource for researchers in organic synthesis, medicinal chemistry, and drug development, offering insights into the formation of the hydrazone functional group, a critical moiety in many biologically active compounds. Quantitative data from related hydrazone syntheses are presented in tabular format for comparative analysis, and key processes are visualized using logical diagrams.
Introduction
Hydrazones are a class of organic compounds characterized by the R₁R₂C=NNH₂ structure. They are formed by the condensation reaction of aldehydes or ketones with hydrazine.[1] this compound, the product of the reaction between acetaldehyde and hydrazine, is a simple yet important example of this compound class. The carbon-nitrogen double bond of the hydrazone group is a key structural feature found in numerous compounds with significant biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. This guide details the synthesis of this compound, providing a foundational methodology that can be adapted for more complex derivatives.
Reaction Mechanism and Stoichiometry
The synthesis of this compound is a nucleophilic addition-elimination reaction.[2] The reaction typically proceeds under mild conditions and is often catalyzed by a small amount of acid.[3][4] The acid protonates the carbonyl oxygen of acetaldehyde, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the lone pair of electrons on the nitrogen atom of hydrazine.[4][5] This is followed by a proton transfer and the elimination of a water molecule to form the final hydrazone product.[2][6]
The overall reaction is as follows:
CH₃CHO + H₂NNH₂ → CH₃CH=NNH₂ + H₂O (Acetaldehyde) + (Hydrazine) → (this compound) + (Water)
Experimental Protocols
While specific protocols for the parent this compound are not extensively detailed in the literature, a general procedure can be established based on the synthesis of analogous hydrazones, such as acetaldehyde phenylhydrazone.[7]
General Laboratory Protocol
This protocol describes a general method for synthesizing simple hydrazones from an aldehyde and hydrazine.
Materials:
-
Acetaldehyde (1.0 eq)
-
Hydrazine hydrate (B1144303) (1.0 - 1.2 eq)
-
Catalyst: Glacial Acetic Acid (catalytic amount, e.g., a few drops)[4]
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve acetaldehyde in the chosen solvent (e.g., ethanol). Cool the solution in an ice bath.[7]
-
Reagent Addition: Slowly add hydrazine hydrate to the cooled acetaldehyde solution while stirring. After the addition of hydrazine, add a few drops of glacial acetic acid to catalyze the reaction.[4][7]
-
Reaction: Stir the mixture at room temperature or heat under reflux. The reaction progress should be monitored using Thin Layer Chromatography (TLC) by observing the consumption of the starting aldehyde.[4][9]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature or in an ice bath. The product may precipitate from the solution.
-
Isolation: If a precipitate forms, collect the solid product by vacuum filtration. If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.[10][11]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.[4][11]
Quantitative Data and Characterization
Quantitative data such as reaction yields and physical properties are crucial for assessing the success of a synthesis. While specific data for this compound is limited in readily available literature, the following tables summarize data for closely related and representative hydrazone compounds.
Table 1: Summary of Reaction Conditions for Hydrazone Synthesis
| Hydrazone Product | Aldehyde/Ketone | Hydrazine Source | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| Acetaldehyde Phenylhydrazone | Acetaldehyde | Phenylhydrazine | Aqueous Ethanol | Cold (ice-bath), 1-2h | N/A | [7] |
| 9-Anthraldehyde Hydrazone | 9-Anthraldehyde | Hydrazine Monohydrate | Absolute Ethanol | Reflux, 2h | N/A | [11] |
| Isonicotinic Hydrazones | Aromatic Aldehydes | Isoniazid | Ethanol | Reflux, 2.5-3h | Excellent | [9] |
| Dihydroxybenzaldehyde Hydrazones | Dihydroxybenzaldehydes | Various Hydrazides | Methanol/Ethanol | Room Temperature | 46-92% |[8] |
Table 2: Physical and Spectroscopic Data of this compound Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |
|---|---|---|---|---|
| Acetaldehyde Phenylhydrazone | C₈H₁₀N₂ | 134.18 | 56 - 101 | [7] |
| Acetaldehyde (2,4-dinitrophenyl)hydrazone | C₈H₈N₄O₄ | 224.17 | 154 | [12] |
| Acetaldehyde Dimethylhydrazone | C₄H₁₀N₂ | 86.14 | N/A | [13] |
| Acetaldehyde Ethylhydrazone | C₄H₁₀N₂ | 86.14 | N/A |[14] |
Table 3: Spectroscopic Characterization Data for Representative Hydrazones
| Technique | Compound | Key Signals / Peaks | Reference |
|---|---|---|---|
| ¹H NMR | 9-Anthraldehyde Hydrazone | δ 8.65 (s, 1H, CH=N), δ 5.70 (br s, 2H, NH₂) | [11] |
| ¹³C NMR | 9-Anthraldehyde Hydrazone | δ 136.0 (CH=N) | [11] |
| IR (cm⁻¹) | Acetaldehyde Phenylhydrazone | Spectra are identical for different physical forms. | [7] |
| IR (cm⁻¹) | 9-Anthraldehyde Hydrazone | 3350, 3200 (N-H stretching), 1620 (C=N stretching) | [11] |
| Mass Spec (EI-MS) | Acetaldehyde Dimethylhydrazone | m/z: 86 (M+), 71, 44, 42 | [13] |
| Mass Spec (EI-MS) | Acetaldehyde Ethylhydrazone | m/z: 86 (M+), 71, 44, 29 |[14] |
Troubleshooting and Side Reactions
pH Control
The reaction is sensitive to pH.[4] In highly acidic conditions, the hydrazine nucleophile becomes protonated, rendering it inactive. Conversely, in neutral or basic conditions, the carbonyl group is not sufficiently activated. Therefore, a mildly acidic environment (pH 4-6), often achieved with a catalytic amount of acetic acid, is optimal.[4]
Azine Formation
A common side reaction is the formation of an azine, which occurs when the hydrazone product reacts with a second molecule of the aldehyde.[1][4] This is more prevalent when using unsubstituted hydrazine (H₂NNH₂). Using a slight excess of hydrazine can help minimize this side reaction.
Purification Challenges
If the crude product contains unreacted starting materials or side products like azines, purification by column chromatography or recrystallization is necessary.[4] Monitoring the reaction by TLC is essential to ensure it goes to completion, which simplifies the purification process.[9] The hydrolysis of the hydrazone back to its starting components can also occur, especially in the presence of water.[1]
Conclusion
The synthesis of this compound from acetaldehyde and hydrazine is a fundamental and straightforward condensation reaction in organic chemistry. This guide outlines the key aspects of this synthesis, from the underlying acid-catalyzed mechanism to detailed experimental considerations and characterization methods. By controlling reaction parameters such as pH and stoichiometry, and employing appropriate purification techniques, this compound and its derivatives can be synthesized efficiently. The protocols and data presented serve as a valuable resource for chemists engaged in the synthesis of hydrazone-containing molecules for pharmaceutical and materials science applications.
References
- 1. Hydrazone - Wikipedia [en.wikipedia.org]
- 2. What happens when acetaldehyde is treated with phenylhydrazine? Give - askIITians [askiitians.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. orgosolver.com [orgosolver.com]
- 6. quora.com [quora.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Acetaldehyde, (2,4-dinitrophenyl)hydrazone [webbook.nist.gov]
- 13. Acetaldehyde, dimethylhydrazone [webbook.nist.gov]
- 14. Acetaldehyde, ethylhydrazone | C4H10N2 | CID 89342 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Acetaldehyde Hydrazone Formation in Acidic Conditions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the core principles governing the acid-catalyzed formation of acetaldehyde (B116499) hydrazone. The content herein details the reaction mechanism, kinetic considerations, and influential factors, supplemented by detailed experimental protocols and a summary of relevant quantitative data.
Core Principles of Acetaldehyde Hydrazone Formation
The formation of a hydrazone is a reversible condensation reaction between a hydrazine (B178648) and an aldehyde or ketone. In the case of acetaldehyde and hydrazine, the reaction yields this compound and water. This reaction is of significant interest in various fields, including synthetic chemistry and drug development, due to its reliability and the stable carbon-nitrogen double bond (C=N) formed in the hydrazone product.
The overall reaction is represented as:
CH₃CHO + H₂NNH₂ ⇌ CH₃CH=NNH₂ + H₂O
The reaction is subject to acid catalysis, and the rate is highly dependent on the pH of the reaction medium.
The Reaction Mechanism under Acidic Conditions
The formation of this compound in the presence of an acid catalyst is a two-step process:
-
Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the terminal nitrogen atom of the hydrazine molecule on the electrophilic carbonyl carbon of acetaldehyde. This step is acid-catalyzed, as protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This leads to the formation of a tetrahedral intermediate known as a carbinolhydrazine or hemiaminal.
-
Dehydration: The carbinolhydrazine intermediate then undergoes acid-catalyzed dehydration. The hydroxyl group of the intermediate is protonated by the acid catalyst, forming a good leaving group (water). Subsequent elimination of a water molecule results in the formation of the stable C=N double bond of the this compound.
At neutral pH, the breakdown of the tetrahedral intermediate is typically the rate-limiting step of the reaction.
Visualizing the Reaction Mechanism
The following diagram illustrates the step-by-step mechanism of acid-catalyzed this compound formation.
Kinetics and pH Dependence
The rate of hydrazone formation is critically influenced by the pH of the reaction environment.
-
Strongly Acidic Conditions (pH < 4): At very low pH, the hydrazine nucleophile becomes protonated (H₃N⁺NH₂). This protonation reduces its nucleophilicity, thereby slowing down the initial nucleophilic addition step, which is often the rate-determining step under these conditions.
-
Mildly Acidic Conditions (pH 4-6): This is generally the optimal pH range for hydrazone formation.[1] There is a sufficient concentration of acid to catalyze both the protonation of the carbonyl group and the dehydration of the carbinolhydrazine intermediate, while a significant portion of the hydrazine remains unprotonated and thus nucleophilic.
-
Neutral to Basic Conditions (pH > 6): At higher pH values, the dehydration step becomes the rate-limiting step. There is an insufficient concentration of protons to effectively catalyze the removal of the hydroxyl group from the carbinolhydrazine intermediate.
Quantitative Data on Hydrazone Formation
While specific kinetic data for the reaction of acetaldehyde with unsubstituted hydrazine under varying acidic conditions is not extensively available in the reviewed literature, the following table summarizes second-order rate constants for the formation of various hydrazones at or near physiological pH (7.4). This data, primarily with phenylhydrazine, provides a comparative context for understanding the reactivity of different carbonyl compounds. It is important to note that reaction rates are generally much faster at the optimal acidic pH of 4-6.
| Carbonyl Compound | Hydrazine Derivative | Second-Order Rate Constant (k, M⁻¹s⁻¹) at pH 7.4 | Reference |
| Butyraldehyde (B50154) | Phenylhydrazine | 1.3 (± 0.1) | [2] |
| 4-Nitrobenzaldehyde | Phenylhydrazine | 0.091 (± 0.005) | [2] |
| Benzaldehyde | Phenylhydrazine | 0.020 (± 0.001) | [2] |
| 4-Methoxybenzaldehyde | Phenylhydrazine | 0.020 (± 0.001) | [2] |
| Acetone | Phenylhydrazine | 0.0011 (± 0.0001) | [2] |
| Pyridoxal | Phenylhydrazine | 0.15 (± 0.01) | [2] |
| Butyraldehyde | 2-Carboxyphenylhydrazine | 24 (± 3) | [2] |
Note: The data indicates that aliphatic aldehydes like butyraldehyde react faster than aromatic aldehydes. Electron-withdrawing groups on the aldehyde can increase reactivity, and the structure of the hydrazine also plays a significant role, with substitutions affecting nucleophilicity and potentially providing intramolecular catalysis.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and purification of this compound.
Synthesis of this compound
This protocol is adapted from general procedures for hydrazone synthesis.
Materials:
-
Acetaldehyde (CH₃CHO)
-
Hydrazine hydrate (B1144303) (H₂NNH₂·H₂O)
-
Ethanol (or other suitable solvent like methanol)
-
Glacial acetic acid (catalyst)
Procedure:
-
In a round-bottom flask, dissolve acetaldehyde (1.0 equivalent) in ethanol.
-
To this solution, add hydrazine hydrate (1.0-1.2 equivalents) dropwise while stirring.
-
Add a catalytic amount of glacial acetic acid (e.g., a few drops).
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (as indicated by the disappearance of the starting aldehyde), the product can be isolated. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure to obtain the crude product.
Visualizing the Experimental Workflow
The general workflow for the synthesis and purification of this compound is depicted below.
Purification of this compound
The crude this compound can be purified by one of the following methods:
A. Recrystallization:
-
Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol, methanol, or a mixture of solvents).
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
B. Column Chromatography:
-
Prepare a slurry of silica (B1680970) gel in an appropriate eluent (e.g., a mixture of hexane (B92381) and ethyl acetate).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure hydrazone.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Characterization
The structure and purity of the synthesized this compound can be confirmed using standard spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can be used to confirm the structure of the molecule by identifying the chemical shifts and coupling constants of the protons and carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic C=N stretching vibration, confirming the formation of the hydrazone. The disappearance of the C=O stretch of the starting aldehyde will also be evident.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the this compound.
This guide provides a foundational understanding of the acid-catalyzed formation of this compound, intended to support researchers and professionals in the fields of chemistry and drug development. For specific applications, further optimization of reaction conditions may be necessary.
References
Spectroscopic Profile of Acetaldehyde Hydrazone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for acetaldehyde (B116499) hydrazone (C₂H₆N₂). Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this guide presents predicted spectroscopic data obtained from computational models, alongside generalized experimental protocols for the synthesis and analysis of simple hydrazones. This information is intended to serve as a valuable resource for researchers in fields such as organic synthesis, analytical chemistry, and drug discovery.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for acetaldehyde hydrazone. These values are computationally generated and should be considered as estimates.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |
| ~1.8-2.0 | Doublet | 3H | CH₃ |
| ~4.5-5.0 | Singlet (broad) | 2H | NH₂ |
| ~6.5-7.0 | Quartet | 1H | CH |
Solvent: Predicted in H₂O. Actual shifts will vary with solvent.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) [ppm] | Assignment |
| ~15-20 | CH₃ |
| ~140-145 | C=N |
Note: Predicted values can vary between different computational models.[1]
Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3500 | Medium, Broad | N-H stretch (asymmetric and symmetric) |
| 2950-3000 | Medium | C-H stretch (aliphatic) |
| ~1620-1650 | Medium | C=N stretch (imine) |
| ~1450 | Medium | C-H bend (asymmetric) |
| ~1375 | Medium | C-H bend (symmetric) |
| 800-1000 | Medium-Weak | N-H wag |
Table 4: Predicted Mass Spectrometry (MS) Data for this compound
| m/z | Relative Intensity | Assignment |
| 58 | High | [M]⁺ (Molecular Ion) |
| 57 | Medium | [M-H]⁺ |
| 43 | High | [CH₃CNH]⁺ |
| 42 | Medium | [CH₂CNH]⁺ |
| 28 | Medium | [N₂]⁺ or [C₂H₄]⁺ |
Ionization Method: Electron Ionization (EI). Fragmentation patterns are predictive.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic characterization of simple aliphatic hydrazones. These should be adapted and optimized for the specific synthesis of this compound.
General Synthesis of Aliphatic Hydrazones
This procedure describes a common method for the synthesis of hydrazones from aldehydes and hydrazine (B178648).[2][3]
Materials:
-
Aliphatic aldehyde (e.g., acetaldehyde)
-
Hydrazine hydrate (B1144303) or anhydrous hydrazine
-
Glacial acetic acid (catalyst, optional)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
Dissolve the aldehyde (1.0 equivalent) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.0-1.2 equivalents) dropwise to the stirred solution. A slight exothermic reaction may be observed.
-
A catalytic amount of glacial acetic acid (a few drops) can be added to facilitate the reaction.
-
The reaction mixture is typically stirred at room temperature or gently refluxed for a period of 1 to 4 hours.
-
Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude hydrazone can be purified by distillation or recrystallization, depending on its physical state.
NMR Spectroscopy
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 300-500 MHz for ¹H NMR).[4]
Sample Preparation:
-
Dissolve a small amount of the purified hydrazone (5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in an NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.
Data Acquisition:
-
Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. This will generally require a longer acquisition time than ¹H NMR.
Infrared (IR) Spectroscopy
Instrumentation:
-
Fourier-Transform Infrared (FT-IR) Spectrometer.[5]
Sample Preparation:
-
For liquids: A thin film of the sample can be placed between two salt plates (e.g., NaCl or KBr).
-
For solids: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a mull can be prepared by grinding the solid with Nujol.
Data Acquisition:
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Perform a background scan of the empty sample holder or pure solvent to subtract from the sample spectrum.
Mass Spectrometry
Instrumentation:
-
Mass Spectrometer (e.g., with Electron Ionization (EI) or Electrospray Ionization (ESI) source).[6]
Sample Preparation:
-
For GC-MS, dissolve the sample in a suitable volatile solvent.
-
For direct infusion ESI-MS, dissolve the sample in a solvent compatible with the ionization source (e.g., methanol or acetonitrile).
Data Acquisition:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a compound like this compound.
References
Acetaldehyde Hydrazone Stability at Varied pH and Temperatures: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydrazone linkages are pivotal in modern drug development, bioconjugation, and analytical chemistry due to their unique pH-sensitive nature. This technical guide provides an in-depth analysis of the stability of acetaldehyde (B116499) hydrazone, a representative aliphatic hydrazone, under various pH and temperature conditions. Understanding these stability profiles is critical for applications such as the design of acid-labile linkers in antibody-drug conjugates (ADCs) for targeted payload release in the acidic microenvironments of tumors or endosomes. This document details the core chemical principles governing hydrazone stability, presents quantitative data for analogous systems, outlines detailed experimental protocols for stability assessment, and provides visual diagrams of key mechanisms and workflows.
Core Principles of Hydrazone Stability
The stability of a hydrazone bond is not absolute; it is a dynamic equilibrium influenced by several factors, most notably pH, temperature, and the electronic and steric properties of its constituent aldehyde and hydrazine (B178648) precursors.
Mechanism of Hydrolysis
The cleavage of a hydrazone bond occurs via hydrolysis, a reversible process that is catalyzed by acid.[1][2] The generally accepted mechanism proceeds in two primary steps:
-
Protonation and Nucleophilic Attack: In an acidic environment, the imine nitrogen of the hydrazone is protonated. This protonation increases the electrophilicity of the imine carbon, making it susceptible to nucleophilic attack by a water molecule. This attack forms a transient tetrahedral carbinolamine intermediate.[2][3]
-
Intermediate Breakdown: The carbinolamine intermediate is unstable and subsequently breaks down, cleaving the C-N bond to release the original hydrazine and acetaldehyde.
The rate of hydrolysis is significantly accelerated in acidic environments because protonation of the hydrazone nitrogen is a key step.[1][3] Consequently, hydrazones are relatively stable at neutral or physiological pH (~7.4) but cleave more rapidly under acidic conditions (e.g., pH 4.5-5.5), a characteristic exploited in drug delivery systems.[4]
Structural Influences on Stability
The structure of the carbonyl precursor has a profound impact on the stability of the resulting hydrazone bond.
-
Aliphatic vs. Aromatic Aldehydes: Acetaldehyde is an aliphatic aldehyde. Hydrazones derived from aliphatic aldehydes are significantly less stable and more prone to hydrolysis, even at neutral pH, compared to those derived from aromatic aldehydes.[4] The increased stability of aromatic hydrazones is attributed to the resonance stabilization provided by the aromatic ring's π-electrons conjugating with the C=N double bond.[4]
-
Electronic Effects: Electron-withdrawing groups near the hydrazone bond can increase its susceptibility to hydrolysis, while electron-donating groups tend to enhance stability by making the imine carbon less electrophilic.[4]
Effect of Temperature
Temperature influences reaction kinetics, and hydrazone hydrolysis is no exception. Elevated temperatures generally increase the rate of hydrolysis.[5] For drug development applications, stability is often assessed at physiological temperature (37°C) to simulate in vivo conditions.[4][6]
Quantitative Stability Data
While specific kinetic data for the hydrolysis of simple acetaldehyde hydrazone is not extensively published, data from structurally similar aliphatic aldehyde-derived hydrazones provide a clear and relevant illustration of the stability profiles. The following tables summarize reported half-life data at 37°C.
Table 1: Half-lives of Aliphatic Aldehyde-Derived Hydrazones at 37°C [6]
| Conjugate Description | pH 7.4 (Half-life) | pH 5.5 (Half-life) |
|---|---|---|
| Aliphatic Aldehyde + Acyl Hydrazide (5-carbon chain) | 120 min | < 2 min |
| Aliphatic Aldehyde + Acyl Hydrazide (3-carbon chain) | 150 min | < 2 min |
| Aliphatic Aldehyde + Acyl Hydrazide (aromatic character) | 90 min | < 2 min |
| Aliphatic Aldehyde + Acyl Hydrazide (10-carbon chain) | 20 min | < 2 min |
Table 2: Comparative First-Order Rate Constants (k) for Hydrolysis of Isostructural Hydrazones [1] (Note: Data measured in deuterated buffers (pD), which is comparable to pH for these trends. Lower k indicates greater stability.)
| Hydrazone Type | pD 5.0 (k, 10⁻⁵ s⁻¹) | pD 7.0 (k, 10⁻⁵ s⁻¹) | pD 9.0 (k, 10⁻⁵ s⁻¹) |
|---|---|---|---|
| Methylhydrazone (Alkyl) | 11.0 | 0.96 | 0.11 |
| Acetylhydrazone (Acyl) | 10.0 | 0.48 | 0.05 |
| Semicarbazone | 4.3 | 0.26 | 0.03 |
As the data illustrates, aliphatic hydrazones exhibit significant instability under acidic conditions, with half-lives dropping from hours at physiological pH to mere minutes at pH 5.5.[6]
Experimental Protocols
Reproducible assessment of hydrazone stability is crucial. The following are detailed methodologies for the synthesis and stability analysis of this compound.
General Protocol for this compound Synthesis
This protocol describes the straightforward condensation reaction to form a hydrazone.
-
Materials:
-
Acetaldehyde
-
Hydrazine derivative (e.g., phenylhydrazine, acetylhydrazide) (1.0-1.2 equivalents)
-
Solvent (e.g., ethanol, methanol)
-
Catalyst (optional): Glacial acetic acid (a few drops)
-
-
Procedure:
-
Dissolve the acetaldehyde in the chosen solvent within a round-bottom flask.
-
Add a stoichiometric equivalent of the desired hydrazine derivative to the solution.
-
If catalysis is needed to expedite the reaction, add a few drops of glacial acetic acid.
-
Stir the reaction mixture at room temperature. The reaction can be gently heated if necessary.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the product may precipitate and can be collected by filtration. Alternatively, remove the solvent under reduced pressure.[7]
-
Purify the resulting hydrazone via recrystallization or column chromatography.
-
Confirm the structure and purity of the final product using NMR spectroscopy, mass spectrometry, and IR spectroscopy.[7]
-
Protocol for Stability Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) is a robust method for quantifying the degradation of a compound over time.[4]
-
Materials:
-
Purified this compound
-
Buffer solutions at various pH values (e.g., phosphate-buffered saline at pH 7.4, acetate (B1210297) buffer at pH 5.0)
-
Incubator or water bath set to the desired temperature (e.g., 37°C)
-
HPLC system with a suitable detector (e.g., UV-Vis) and column (e.g., C18 reversed-phase)
-
Quenching agent or mobile phase for reaction stoppage
-
-
Procedure:
-
Prepare a stock solution of the this compound in a suitable solvent (e.g., DMSO, methanol).
-
Dilute the stock solution to a final working concentration in pre-warmed buffer solutions of the different target pH values.
-
Incubate the solutions at a constant, controlled temperature (e.g., 37°C).[4]
-
At predetermined time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h), withdraw an aliquot of each sample.
-
Immediately stop the degradation by either injecting the sample directly into the HPLC system or by quenching the reaction (e.g., by dilution in the mobile phase).[7]
-
Analyze the samples by HPLC. Monitor the degradation by measuring the decrease in the peak area of the parent hydrazone over time.
-
Plot the percentage of remaining compound at each time point to determine the stability profile and calculate the half-life (t½) under each condition.[7]
-
Protocol for Stability Analysis by ¹H NMR Spectroscopy
¹H NMR spectroscopy allows for real-time monitoring of the hydrolysis reaction by observing the disappearance of hydrazone signals and the appearance of product signals.[1]
-
Materials:
-
Purified this compound
-
Deuterated buffers (e.g., phosphate (B84403) buffer in D₂O) at various pD values
-
NMR tubes
-
NMR spectrometer
-
-
Procedure:
-
Dissolve a known concentration of the this compound in a deuterated buffer of the desired pD directly in an NMR tube.
-
Immediately acquire a ¹H NMR spectrum, which serves as the t=0 time point.[7]
-
Incubate the NMR tube at a controlled temperature (e.g., 25°C or 37°C), which can be regulated by the spectrometer.[4]
-
Acquire subsequent spectra at regular intervals.
-
Monitor the reaction by integrating the signals corresponding to the disappearing hydrazone and the appearing acetaldehyde proton.
-
Calculate the first-order rate constant (k) for hydrolysis from the rate of disappearance of the hydrazone signal. The half-life can then be calculated using the equation: t½ = ln(2)/k.[7]
-
Mandatory Visualizations
Reaction Pathway and Experimental Diagrams
The following diagrams, generated using Graphviz, illustrate the key chemical and experimental processes.
References
- 1. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ddmckinnon.com [ddmckinnon.com]
- 6. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Hydrolysis of Acetaldehyde Hydrazone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrolysis of acetaldehyde (B116499) hydrazone, breaking down the reaction into its constituent products: acetaldehyde and hydrazine (B178648). This document delves into the core chemical principles, kinetics, and experimental methodologies relevant to professionals in research and drug development, where hydrazone linkages are frequently employed.
Introduction: The Significance of Hydrazone Hydrolysis
Hydrazones are a class of organic compounds characterized by the C=N-N linkage, formed from the condensation of a carbonyl compound (an aldehyde or ketone) with a hydrazine derivative.[1] This bond is of particular interest in medicinal chemistry and drug delivery, where it is often used as a pH-sensitive linker to attach drugs to carriers like polymers or antibodies.[2] The stability of the hydrazone bond is critical; it must be robust enough to remain intact in the neutral pH of the bloodstream but labile enough to cleave and release its therapeutic payload in the acidic microenvironments of tumors or endosomes.[2]
Acetaldehyde hydrazone serves as a fundamental model for understanding the behavior of hydrazones derived from aliphatic aldehydes. These are known to be generally less stable than their aromatic counterparts, making a thorough understanding of their hydrolysis mechanism and kinetics essential for designing effective drug conjugates.[2][3] This guide will explore the acid-catalyzed mechanism of this reversible reaction, factors influencing its rate, and detailed protocols for its study.
The Mechanism of Acid-Catalyzed Hydrolysis
The hydrolysis of hydrazones is a reversible process that is typically catalyzed by acid.[3][4] The generally accepted mechanism proceeds in a stepwise fashion, initiated by the protonation of the imine nitrogen. This initial step increases the electrophilicity of the carbon atom in the C=N bond, making it highly susceptible to nucleophilic attack by a water molecule.[2][5] This attack forms a transient tetrahedral intermediate known as a carbinolamine.[6] The carbinolamine then undergoes further proton transfer and subsequent breakdown, leading to the release of the original hydrazine and the corresponding carbonyl compound, in this case, acetaldehyde.[5][6]
The rate-limiting step in this process is typically the nucleophilic attack by water on the protonated hydrazone.[2] Consequently, the reaction rate is highly dependent on the pH of the medium.[2][4]
Caption: The acid-catalyzed hydrolysis mechanism of this compound.
Kinetics and Factors Influencing Hydrolytic Stability
The rate of hydrazone hydrolysis is not constant but is significantly influenced by several factors, including pH, the structure of the parent carbonyl and hydrazine, and electronic effects.
-
Effect of pH: As the mechanism is acid-catalyzed, the rate of hydrolysis increases significantly in acidic environments (e.g., pH 4.5-5.5).[2] Protonation of the hydrazone's imine nitrogen facilitates the nucleophilic attack by water, accelerating the cleavage.[3][4] Consequently, hydrazones are more stable at neutral pH.[2]
-
Structural Features: Hydrazones derived from aliphatic aldehydes, such as acetaldehyde, are generally less stable and more susceptible to hydrolysis at neutral pH than those derived from aromatic aldehydes.[3] The conjugation present in aromatic systems enhances the stability of the C=N bond.[3] Ketone-derived hydrazones are typically more stable than their aldehyde-derived counterparts.[5]
-
Electronic Effects: The presence of electron-withdrawing groups near the hydrazone linkage increases the electrophilicity of the imine carbon, making it more vulnerable to nucleophilic attack and thus accelerating hydrolysis.[3] Conversely, electron-donating groups tend to enhance stability.[3]
-
Steric Hindrance: Increased steric bulk around the C=N bond can impede the approach of a water molecule, thereby slowing the rate of hydrolysis.[3]
References
An In-depth Technical Guide to the Common Reactions of Acetaldehyde Hydrazone in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Acetaldehyde (B116499) hydrazone and its derivatives are versatile building blocks in organic synthesis, serving as precursors to a wide array of functional groups and complex molecular scaffolds. Their reactivity, stemming from the nucleophilic nitrogen atoms and the reactive C-N double bond, allows for a diverse range of transformations. This technical guide provides a comprehensive overview of the core reactions of acetaldehyde hydrazone, including detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate its application in research and development.
Formation of this compound
The synthesis of this compound is a straightforward condensation reaction between acetaldehyde and hydrazine (B178648). The reaction is typically carried out in a protic solvent, and it can be catalyzed by a small amount of acid.[1][2]
Experimental Protocol: Synthesis of Acetaldehyde Phenylhydrazone
A representative procedure for the synthesis of a substituted this compound is the preparation of acetaldehyde phenylhydrazone:
To a solution of acetaldehyde (3.0 g) in a cold (ice-bath) mixture of ethanol (B145695) (12.0 mL) and water (2.0 mL), fresh phenylhydrazine (B124118) (6.0 g) is added dropwise with stirring. For the formation of different crystalline forms, a trace amount of acid (e.g., a few drops of concentrated HCl) or base (e.g., a few drops of concentrated ammonia) can be added. The mixture is stirred in the cold for one to two hours, during which time acetaldehyde phenylhydrazone crystals will begin to form and can be collected by filtration.[3]
Reduction Reactions
Wolff-Kishner Reduction
The Wolff-Kishner reduction is a classic method for the deoxygenation of aldehydes and ketones to their corresponding alkanes.[4][5][6] In the case of this compound, this reaction provides a pathway to ethane. The reaction proceeds by heating the hydrazone with a strong base, such as potassium hydroxide (B78521), in a high-boiling solvent like diethylene glycol.[7] The driving force of the reaction is the formation of stable nitrogen gas.[4]
A significant improvement to the original procedure is the Huang-Minlon modification, which involves refluxing the carbonyl compound with hydrazine hydrate (B1144303) and a base, followed by distillation of water and excess hydrazine to allow the temperature to rise, leading to shorter reaction times and improved yields.[4][8]
Workflow for the Wolff-Kishner Reduction
Caption: General workflow of the Wolff-Kishner reduction of this compound.
To a stirred solution of the aldehyde (1.0 equivalent) and hydrazine monohydrate (20.0 equivalents) in diethylene glycol, potassium hydroxide (6.0 equivalents) is added at room temperature. The resulting mixture is heated to 110 °C for 1 hour, then the temperature is increased to 190-200 °C for 4-5 hours. After cooling to room temperature, the mixture is quenched by the addition of aqueous HCl and extracted with an organic solvent (e.g., Et₂O). The combined organic layers are dried, filtered, and concentrated. The crude product can be purified by column chromatography.
| Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| General Aldehyde | Hydrazine hydrate, KOH | Diethylene glycol | 110 then 190-200 | 1 + 4-5 | Alkane | Varies |
| β-(p-phenoxybenzoyl)propionic acid | Hydrazine hydrate, NaOH | Diethylene glycol | Reflux then 200 | Not specified | γ-(p-phenoxyphenyl)butyric acid | 95[8] |
Shapiro Reaction
The Shapiro reaction provides a method for the conversion of aldehydes and ketones to alkenes via their tosylhydrazone derivatives.[9][10][11] This reaction requires two equivalents of a strong organolithium base, such as n-butyllithium.[9][11] A key advantage of the Shapiro reaction over the related Bamford-Stevens reaction is that it proceeds through a vinyllithium (B1195746) intermediate, which can be trapped with various electrophiles to form substituted alkenes.[12] The Bamford-Stevens reaction, on the other hand, can lead to rearrangements via carbene intermediates.[12] The Shapiro reaction generally yields the less-substituted (kinetic) olefin.[9]
Mechanism of the Shapiro Reaction
Caption: The Shapiro reaction proceeds via a dianion to a vinyllithium species.
Experimental Protocol: Shapiro Reaction (General Procedure for Ketone Tosylhydrazones)
To a suspension of the tosylhydrazone in an ethereal solvent (e.g., THF, ether) at -78 °C is added two equivalents of an organolithium reagent (e.g., n-butyllithium) dropwise. The reaction mixture is allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases. The resulting solution containing the vinyllithium species is then cooled again before quenching with an appropriate electrophile (e.g., water, alkyl halide, carbonyl compound).
| Substrate | Base | Electrophile | Product | Yield (%) |
| Tricyclic Ketone Tosylhydrazone | MeLi, TMEDA | H₂O | Cyclic Alkene | Not specified[10] |
| Acetophenone Tosylhydrazone | n-BuLi | Acrolein | Allylic Alcohol | 82-97[13] |
Note: The Shapiro reaction of aldehyde tosylhydrazones can be problematic as the organolithium base may add to the C=N double bond.[14]
Cycloaddition Reactions
This compound and its derivatives can participate in various cycloaddition reactions, serving as valuable synthons for the construction of heterocyclic rings.
[3+2] Cycloaddition Reactions
This compound can undergo a [3+2] cycloaddition with azides to form functionalized tetrazoles. This reaction can proceed through an aminyl radical-polar crossover strategy under metal- and oxidant-free electrochemical conditions.[15] This method offers a green and efficient route to these important heterocyclic compounds.
Pyrazoles can be synthesized from acetaldehyde hydrazones through various methods. One approach involves the reaction with α,β-alkynic aldehydes and subsequent cyclization.[2] Another method is the copper-catalyzed oxidative coupling of aldehyde hydrazones.[16] Additionally, a three-component reaction of an aldehyde, hydrazine, and a terminal alkyne can yield 1,3,5-substituted pyrazoles.[17]
Aza-Diels-Alder Reaction
N,N-dialkylhydrazones, including acetaldehyde N,N-dimethylhydrazone, can function as dienophiles in aza-Diels-Alder reactions.[18][19][20][21] This reaction provides a route to nitrogen-containing six-membered rings. While unactivated hydrazones are generally unreactive, the use of highly reactive dienes, such as in situ generated vinylallenes, can facilitate the cycloaddition.[19][22]
Aza-Diels-Alder Reaction Pathway
Caption: General scheme of an aza-Diels-Alder reaction with a hydrazone.
C-C Bond Forming Reactions via Aza-Enolates
N,N-dialkylhydrazones of acetaldehyde can be deprotonated at the α-carbon to form aza-enolates. These intermediates are potent nucleophiles and can participate in a variety of C-C bond-forming reactions.
Alkylation
Aza-enolates derived from acetaldehyde N,N-dimethylhydrazone can be alkylated with alkyl halides. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is crucial for the formation of the aza-enolate.
Conjugate Addition
These aza-enolates can also undergo conjugate addition (Michael addition) to α,β-unsaturated carbonyl compounds, providing a route to 1,5-dicarbonyl compounds or their equivalents after hydrolysis of the hydrazone.
Nickel-Catalyzed Cross-Coupling Reactions
Acetaldehyde hydrazones can be used as organometallic reagent surrogates in nickel-catalyzed cross-coupling reactions. This allows for the formation of C-C bonds between the carbon of the hydrazone and an aryl halide, for example. This reaction merges the principles of the Wolff-Kishner reduction and classical cross-coupling reactions.
Conclusion
This compound is a versatile and reactive intermediate in organic synthesis. Its ability to undergo a wide range of transformations, including reductions, formations of alkenes, cycloadditions, and C-C bond-forming reactions, makes it a valuable tool for the construction of diverse molecular architectures. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this compound and its derivatives in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orgosolver.com [orgosolver.com]
- 5. Wolff-Kishner Reduction [organic-chemistry.org]
- 6. Illustrated Glossary of Organic Chemistry - Wolff-Kishner reduction [chem.ucla.edu]
- 7. Wolff Kishner Reduction | Pharmaguideline [pharmaguideline.com]
- 8. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 9. chemistnotes.com [chemistnotes.com]
- 10. Modified Shapiro Reactions with Bismesitylmagnesium As an Efficient Base Reagent [organic-chemistry.org]
- 11. Shapiro reaction - Wikipedia [en.wikipedia.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. Electrochemical synthesis of tetrazoles via metal- and oxidant-free [3 + 2] cycloaddition of azides with hydrazones - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 18. Aza-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. scilit.com [scilit.com]
- 22. dspace.mit.edu [dspace.mit.edu]
Acetaldehyde Hydrazone Derivatives: A Technical Guide to Nomenclature, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of acetaldehyde (B116499) hydrazone derivatives, a class of organic compounds with significant interest in medicinal chemistry. This document details their nomenclature according to IUPAC guidelines, common synthetic methodologies, and a summary of their diverse biological activities, including antimicrobial, anticonvulsant, and anticancer properties.
Nomenclature of Acetaldehyde Hydrazone Derivatives
The systematic naming of this compound derivatives follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC). Hydrazones are formally derived from aldehydes or ketones by replacing the oxygen atom with a =N-NH₂ group.[1][2]
The primary methods for naming these compounds are:
-
Functional Class Nomenclature: The most straightforward method involves naming the parent aldehyde, followed by the word "hydrazone". For the simplest member, the IUPAC name is This compound . For substituted derivatives, the substituents on the hydrazine (B178648) nitrogen are indicated as prefixes. For example, a methyl group on the terminal nitrogen results in acetaldehyde N-methylhydrazone .
-
Substitutive Nomenclature: In this approach, the hydrazono group (=N-NH₂) is treated as a substituent on the parent alkane. For this compound, the parent alkane is ethane, leading to the name ethylidenehydrazine . This can exist as (E) and (Z) isomers.[3]
-
Complex Derivatives: For more complex molecules where other functional groups have higher priority for naming, the prefix "hydrazono-" is used.[1]
Examples of IUPAC Nomenclature for this compound Derivatives:
| Structure | IUPAC Name (Functional Class) | IUPAC Name (Substitutive) |
| CH₃CH=NNH₂ | This compound | (E/Z)-Ethylidenehydrazine |
| CH₃CH=NNHCH₃ | Acetaldehyde N-methylhydrazone | 1-Ethylidene-2-methylhydrazine |
| CH₃CH=NN(CH₃)₂ | Acetaldehyde N,N-dimethylhydrazone | 1-Ethylidene-2,2-dimethylhydrazine |
| C₆H₅NHN=CHCH₃ | Acetaldehyde phenylhydrazone | 1-Ethylidene-2-phenylhydrazine |
Synthesis of this compound Derivatives
The most common and direct method for the synthesis of hydrazones is the condensation reaction between a hydrazine derivative and an aldehyde or ketone.[4][5] In the case of this compound derivatives, acetaldehyde is reacted with a substituted or unsubstituted hydrazine.
General Synthetic Workflow
The synthesis typically involves the reaction of a hydrazine compound with acetaldehyde in a suitable solvent, often with acid catalysis.
Caption: General workflow for the synthesis of this compound derivatives.
Experimental Protocols
General Procedure for the Synthesis of N-Substituted Acetaldehyde Hydrazones
This protocol describes a general method for the synthesis of N-substituted this compound derivatives.
Materials:
-
Substituted hydrazine (1.0 eq)
-
Acetaldehyde (1.1 eq)
-
Ethanol or Methanol (B129727)
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Dissolve the substituted hydrazine (1.0 equivalent) in ethanol or methanol in a round-bottom flask.
-
To this solution, add acetaldehyde (1.1 equivalents) dropwise while stirring.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
The reaction mixture is then typically stirred at room temperature or refluxed for a period ranging from 30 minutes to several hours, depending on the reactivity of the substrates.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product often precipitates out of the solution.
-
The solid product is collected by filtration, washed with cold solvent (e.g., ethanol), and dried under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system.[5]
Characterization Methods
The synthesized this compound derivatives are characterized using a variety of spectroscopic and analytical techniques to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical structure of the compound by identifying the chemical environment of the hydrogen and carbon atoms.[6]
-
Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the characteristic functional groups present in the molecule, such as the C=N (imine) and N-H bonds.[6]
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the synthesized compound, confirming its identity.[5]
-
Elemental Analysis: This technique determines the percentage composition of elements (C, H, N) in the compound, which is compared with the calculated values for the proposed structure.[6]
-
Melting Point Determination: The melting point of a crystalline solid is a physical property that can be used to assess its purity.
Biological Activities and Therapeutic Potential
This compound derivatives have been shown to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery and development.
Antimicrobial Activity
Numerous studies have demonstrated the potent antibacterial and antifungal properties of hydrazone derivatives. Their mechanism of action is often attributed to the inhibition of essential microbial enzymes.
Potential Mechanisms of Antimicrobial Action:
Caption: Potential antimicrobial mechanisms of action for hydrazone derivatives.
Table 1: Antimicrobial Activity of Selected Hydrazone Derivatives
| Compound Class | Test Organism | Activity Metric | Value | Reference |
| Isonicotinic Hydrazones | Staphylococcus aureus | MIC | 6.25 µg/mL | [4] |
| Isonicotinic Hydrazones | Escherichia coli | MIC | 12.5 µg/mL | [4] |
| Cholesterol-based Hydrazones | Candida albicans | MIC | 1.5 µg/mL | [4] |
| 4-Quinolylhydrazones | Mycobacterium tuberculosis H37Rv | MIC | 0.78-6.25 µg/mL | [4] |
| Tert-butyl-(2Z)-2-(3,4,5-trihydroxybenzylidine)hydrazine carboxylate | Trichosporon asahii | MIC | 8-16 µg/mL | [7] |
| 4-pyridin-2-ylbenzaldehyde derived hydrazone | Candida parapsilosis | MIC | 16-32 µg/mL | [7] |
MIC: Minimum Inhibitory Concentration
Anticonvulsant Activity
Hydrazone derivatives have emerged as a promising class of compounds for the development of new antiepileptic drugs. Their activity is often evaluated in animal models using tests such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure tests.[8]
Table 2: Anticonvulsant Activity of Selected Hydrazone Derivatives
| Compound Class | Test Model | Activity Metric | Value | Reference |
| N'-(4-chlorobenzylidene) nicotinohydrazide | MES test | ED₅₀ | 16.1 mg/kg | [8] |
| Acetylhydrazones | MES test | Protection against convulsions | Good | [4] |
ED₅₀: Median Effective Dose
Anticancer Activity
The anticancer potential of hydrazone derivatives has been extensively investigated. These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines. The mechanism of action for some anticancer hydrazones involves the chelation of iron, leading to the inhibition of ribonucleotide reductase, an enzyme essential for DNA synthesis.[4]
Table 3: Anticancer Activity of Selected Hydrazone Derivatives
| Compound Class | Cell Line | Activity Metric | Value | Reference |
| Isonicotinoyl hydrazones | Various tumor cells | Inhibition of ribonucleotide reductase | - | [4] |
| Hydrazide-hydrazone derivative 3h | PC-3 (prostate cancer) | IC₅₀ | 1.32 µM | Not found in provided snippets |
| Hydrazide-hydrazone derivative 3h | MCF-7 (breast cancer) | IC₅₀ | 2.99 µM | Not found in provided snippets |
| Hydrazide-hydrazone derivative 3h | HT-29 (colon cancer) | IC₅₀ | 1.71 µM | Not found in provided snippets |
IC₅₀: Half-maximal Inhibitory Concentration
Conclusion
This compound derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their straightforward synthesis and the tunability of their chemical structure make them attractive candidates for the development of new therapeutic agents. Further research into their mechanisms of action and structure-activity relationships will be crucial for designing more potent and selective drug candidates. This guide provides a foundational understanding for researchers and drug development professionals working with this important class of molecules.
References
- 1. acdlabs.com [acdlabs.com]
- 2. acdlabs.com [acdlabs.com]
- 3. acetaldehyde (E)-hydrazone | C2H6N2 | CID 11332413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Hydrazone Derivatives as Antifungal Agents [mdpi.com]
- 8. impactfactor.org [impactfactor.org]
Acetaldehyde Hydrazone: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
This document is intended for informational purposes only and does not constitute a formal Safety Data Sheet (SDS). A dedicated and comprehensive SDS for acetaldehyde (B116499) hydrazone could not be located. The information herein is compiled from available data on acetaldehyde, hydrazine (B178648), and general principles of handling volatile hydrazones. It is imperative that all handling of this substance be conducted in a controlled laboratory setting by trained professionals, adhering to all institutional and regulatory safety protocols.
Introduction
Acetaldehyde hydrazone (C₂H₆N₂) is a reactive chemical intermediate formed from the condensation of acetaldehyde and hydrazine.[1] Due to its volatile nature and the hazardous properties of its precursors, stringent safety and handling precautions are paramount. This guide provides an in-depth overview of the known safety data, handling procedures, and experimental considerations for this compound.
Hazard Identification and Classification
Inferred Hazards:
-
Flammability: Acetaldehyde is an extremely flammable liquid and vapor.[2][3] Vapors may form explosive mixtures with air. It is anticipated that this compound will also be highly flammable.
-
Toxicity: Hydrazine is toxic and a suspected carcinogen.[4] Acetaldehyde is a carcinogen and may cause genetic defects.[2][3] Therefore, this compound should be handled as a potentially toxic and carcinogenic substance.
-
Irritation: Acetaldehyde is a severe eye irritant and may cause respiratory irritation.[2][3] Hydrazones can be irritating to the skin, eyes, and respiratory system.
-
Reactivity: Hydrazones are known to be reactive compounds. Acetaldehyde can form explosive peroxides upon exposure to air.
GHS Pictograms (Inferred):
Due to the combined hazards of its precursors, the following GHS pictograms should be considered:
| Pictogram | Hazard Class |
| Flame | Flammable |
| Health Hazard | Carcinogen, Mutagen, Reproductive Toxicity, Target Organ Toxicity |
| Exclamation Mark | Irritant (skin and eye), Skin Sensitizer, Acute Toxicity (harmful), Narcotic Effects, Respiratory Tract Irritant |
| Corrosion | Skin Corrosion/Burns, Eye Damage |
NFPA 704 Diamond (Inferred):
A specific NFPA 704 rating for this compound is not available. Based on the properties of acetaldehyde and hydrazine, a tentative rating would be:
-
Health (Blue): 3 (Serious)
-
Flammability (Red): 4 (Severe)
-
Instability/Reactivity (Yellow): 2 (Moderate)
-
Special Hazards (White): COR (Corrosive)
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₂H₆N₂ | [5] |
| Molecular Weight | 58.08 g/mol | [5] |
| Appearance | Not available (likely a volatile liquid or low-melting solid) | |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Solubility | Not available |
Safety and Handling Precautions
Engineering Controls:
-
All work with this compound must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.
-
Use explosion-proof electrical and ventilating equipment.[2]
-
Ensure easy access to a safety shower and eyewash station.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles and a face shield are mandatory.
-
Skin Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.
-
Hand Protection: Use chemically resistant gloves, such as butyl rubber or Viton. A double layer of gloves (e.g., nitrile inner, neoprene outer) is recommended. Inspect gloves for any signs of degradation before and during use.
-
Respiratory Protection: If there is a risk of inhalation exposure despite engineering controls, a full-face respirator with appropriate cartridges should be used.
Handling Procedures:
-
Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of explosive peroxides.[2]
-
Avoid contact with heat, sparks, open flames, and other ignition sources.
-
Use non-sparking tools.[2]
-
Take precautionary measures against static discharge.[2]
-
Keep containers tightly closed when not in use.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the work area.
Storage:
-
Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere.
-
Store away from incompatible materials such as oxidizing agents, acids, and metals.
-
Store in a designated flammable liquids cabinet.
Accidental Release and First Aid Measures
Accidental Release:
-
Evacuate the area immediately.
-
Eliminate all ignition sources.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Experimental Protocols
Synthesis of this compound
Materials:
-
Acetaldehyde (freshly distilled)
-
Anhydrous hydrazine
-
Anhydrous ethanol (B145695)
-
Glacial acetic acid (catalyst)
-
Inert atmosphere (nitrogen or argon)
-
Standard laboratory glassware (round-bottom flask, condenser, addition funnel, etc.)
-
Set up a reaction apparatus under an inert atmosphere.
-
In a round-bottom flask, dissolve freshly distilled acetaldehyde in anhydrous ethanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of anhydrous hydrazine in anhydrous ethanol to the cooled acetaldehyde solution via an addition funnel with stirring.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Allow the reaction to proceed at room temperature or with gentle heating, monitoring the progress by a suitable analytical method (e.g., TLC, GC-MS).
-
Upon completion, the this compound can be isolated. Due to its likely volatility, in situ use is often preferred.
Purification: [8]
-
Distillation: If the product is a liquid, it may be purified by fractional distillation under reduced pressure and an inert atmosphere.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol, hexane) can be performed.
Characterization: [9]
-
NMR Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the synthesized this compound.
-
Mass Spectrometry: GC-MS or LC-MS can be used to determine the molecular weight and fragmentation pattern.
-
Infrared Spectroscopy: IR spectroscopy can identify the characteristic C=N stretch of the hydrazone.
Biological Activity and Signaling Pathways
Hydrazone derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, and anticancer effects.[10] The specific biological effects of this compound are not well-documented in humans. However, studies in yeast have identified a metabolic pathway for acetaldehyde hydrazones.
Metabolism of this compound in Yeast:
Research has shown that in the yeast Candida palmioleophila, acetaldehyde hydrazones can be metabolized by a NAD(P)+-dependent hydrazone dehydrogenase (Hdh). This enzyme catalyzes the oxidative hydrolysis of the C=N double bond to produce the corresponding hydrazide and acetate.[2]
References
- 1. shutterstock.com [shutterstock.com]
- 2. fishersci.com [fishersci.com]
- 3. agilent.com [agilent.com]
- 4. quora.com [quora.com]
- 5. acetaldehyde (E)-hydrazone | C2H6N2 | CID 11332413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. orgosolver.com [orgosolver.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy [mdpi.com]
- 10. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Acetaldehyde Hydrazone Derivatives for Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of acetaldehyde (B116499) hydrazone derivatives, a class of compounds with significant potential in pharmaceutical development. Hydrazones, characterized by the R1R2C=NNH-R3 functional group, are known to exhibit a wide range of biological activities, including anticancer and anticonvulsant effects. This document outlines detailed synthetic protocols, summarizes key quantitative data from existing literature, and visualizes relevant biological pathways to guide researchers in this field.
Introduction
Acetaldehyde hydrazones are synthesized through the condensation reaction of acetaldehyde with a substituted hydrazine. The resulting derivatives are versatile scaffolds in medicinal chemistry due to their synthetic accessibility and diverse pharmacological properties. The presence of the azometine group (-C=N-) is crucial for their biological activity, which is often attributed to their ability to interact with various enzymes and receptors. This document focuses on two key therapeutic areas: oncology and neurology, where acetaldehyde hydrazone derivatives have shown promising results.
Data Presentation: In Vitro Cytotoxicity of Hydrazone Derivatives
The following tables summarize the 50% inhibitory concentration (IC50) values of various hydrazone derivatives against common cancer cell lines. While specific data for this compound derivatives is limited in publicly available literature, the data for structurally related hydrazones provide a valuable reference for the expected range of cytotoxic potential.
Table 1: IC50 Values (µM) of Selected Hydrazone Compounds Against Various Cancer Cell Lines
| Compound/Derivative Series | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) | HepG2 (Liver) | PC-3 (Prostate) | Reference |
| Series 1 | ||||||
| Compound 7d | 7.52 ± 0.32 | - | - | - | 10.19 ± 0.52 | [1] |
| Compound 7e | 15.33 ± 0.55 | - | - | - | 25.41 ± 0.82 | [1] |
| Series 2 | ||||||
| Compound 1e | - | 13.39 | - | - | 9.38 | [2] |
| Compound 1d | - | 49.79 | - | - | 31.49 | [2] |
| Series 3 | ||||||
| Compound 3h | 2.99 | - | 1.71 | - | 1.32 | [3][4] |
| Series 4 | ||||||
| Compound 15 | 27.70 | 29.59 | - | - | - | |
| Pyrazolopyridothiazine Core | ||||||
| Hydrazone GH11 | - | - | ~0.5 | - | - | [5] |
Note: "-" indicates data not available in the cited source. The presented data is for hydrazone derivatives of various aldehydes and is intended to serve as a reference.
Table 2: Anticonvulsant Activity of Selected Hydrazone Derivatives
| Compound | Test Model | Activity | Reference |
| 2-acetyl thiophene (B33073) derivative (THb) | Maximal Electroshock (MES) | ED50: 11.8 mg/kg | [6] |
| 2-acetyl thiophene derivative (THc) | 6Hz-Psychomotor seizure | Active | [6] |
| 6-chloroisatin-3-(4-bromophenyl)-semicarbazone | MES & scPTZ | More active than phenytoin (B1677684) and valproic acid | [6] |
| Benzoxazolone derivative 45 | MES | ED50: 7.6 mg/kg | [6] |
Note: The data presented is for hydrazone derivatives of various ketones and aldehydes and is intended to serve as a reference for potential anticonvulsant activity.
Experimental Protocols
The following protocols describe general methods for the synthesis and biological evaluation of hydrazone derivatives. These can be adapted for the specific synthesis of acetaldehyde hydrazones.
Protocol 1: General Synthesis of Acetaldehyde Hydrazones
This protocol describes a standard condensation reaction for the synthesis of acetaldehyde hydrazones from substituted hydrazides.
Materials:
-
Acetaldehyde
-
Substituted hydrazide (e.g., isonicotinic hydrazide, benzoyl hydrazide)
-
Ethanol (B145695) or Methanol (solvent)
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Ice bath
-
Filtration apparatus
Procedure:
-
Dissolve the substituted hydrazide (1 equivalent) in a minimal amount of warm ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the solution.
-
Slowly add acetaldehyde (1.1 equivalents) to the mixture while stirring.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure this compound derivative.
-
Characterize the final product using techniques such as NMR, IR, and mass spectrometry.
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.[1]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
96-well plates
-
Complete cell culture medium
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the this compound derivatives in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
Protocol 3: Apoptosis Analysis by Annexin V-FITC/PI Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound derivatives
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the this compound derivatives at their IC50 concentrations for 24-48 hours.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.[1]
-
Incubate the cells for 15 minutes at room temperature in the dark.[1]
-
Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.[1]
Protocol 4: Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.[1]
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells in RIPA buffer and quantify the protein concentration.[1]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and signaling pathways relevant to the pharmaceutical applications of this compound derivatives.
Caption: Experimental workflow for the synthesis and evaluation of this compound derivatives.
Caption: Intrinsic apoptosis pathway induced by anticancer this compound derivatives.
Caption: Proposed mechanism of action for anticonvulsant this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. CN101735102A - Method for synthesizing 2,2-disubstituted this compound at room temperature under low pressure by taking acetylene as raw material - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. New Hydrazone Derivatives Based on Pyrazolopyridothiazine Core as Cytotoxic Agents to Colon Cancers: Design, Synthesis, Biological Evaluation, and Molecular Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Acetaldehyde Hydrazone: A Key Intermediate in the Wolff-Kishner Reduction for Alkane Synthesis
Application Note & Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Wolff-Kishner reduction is a cornerstone reaction in organic synthesis, enabling the deoxygenation of aldehydes and ketones to their corresponding alkanes. This process is particularly valuable in multi-step syntheses where carbonyl groups are used for activation or functionalization and subsequently need to be removed. A critical, albeit often transient, species in this reaction is the hydrazone intermediate, formed by the condensation of the carbonyl compound with hydrazine (B178648). This document provides detailed application notes and experimental protocols focusing on acetaldehyde (B116499) hydrazone as an intermediate in the Wolff-Kishner reduction, offering insights into the reaction mechanism, procedural modifications, and practical applications for research and development.
Introduction
The transformation of a carbonyl group into a methylene (B1212753) group is a fundamental conversion in organic chemistry. The Wolff-Kishner reduction, first reported by Nikolai Kishner in 1911 and Ludwig Wolff in 1912, provides a robust method to achieve this under basic conditions, complementing the acid-catalyzed Clemmensen reduction.[1] The reaction proceeds via the in-situ formation of a hydrazone, which, upon treatment with a strong base at elevated temperatures, collapses to release nitrogen gas and form the corresponding alkane.[2]
Acetaldehyde, a common and reactive aldehyde, serves as an excellent model substrate to study the intricacies of the Wolff-Kishner reduction. The formation of acetaldehyde hydrazone is the initial and crucial step, and its subsequent decomposition dictates the efficiency of the overall reduction.[3] This document outlines the standard Wolff-Kishner procedure and its more refined modifications, providing detailed protocols and comparative data to guide researchers in selecting the optimal conditions for their specific needs.
Reaction Mechanism and the Role of this compound
The Wolff-Kishner reduction mechanism can be dissected into two primary stages:
-
Formation of this compound: Acetaldehyde reacts with hydrazine (H₂NNH₂) in a condensation reaction to form this compound (CH₃CH=NNH₂) and water. This reaction is typically reversible.[2]
-
Base-Mediated Decomposition of the Hydrazone: Under strongly basic conditions and high temperatures, the hydrazone is deprotonated at the terminal nitrogen. A subsequent proton transfer from the solvent to the carbon atom, followed by another deprotonation and the elimination of dinitrogen gas (N₂), leads to the formation of a carbanion. This carbanion is then rapidly protonated by the solvent to yield the final alkane product, ethane.[2][4] The evolution of nitrogen gas provides a strong thermodynamic driving force for the reaction.[5]
The this compound is, therefore, the central intermediate that bridges the carbonyl starting material and the final alkane product. The efficiency of its formation and the kinetics of its decomposition are critical factors influencing the overall yield and reaction time.
Quantitative Data Summary
The following table summarizes the typical reaction conditions and outcomes for the Wolff-Kishner reduction of acetaldehyde using different protocols. Please note that specific yields and reaction times can vary depending on the precise experimental setup and scale.
| Protocol | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Key Advantages |
| Standard Wolff-Kishner | Sodium Ethoxide | Ethanol (B145695) | ~180 (sealed tube) | 50 - 100 | Moderate (~40-60) | Original procedure |
| Huang-Minlon Modification | KOH or NaOH | Ethylene Glycol | ~200 | 3 - 6 | High (>90) | Shorter reaction time, higher yield, atmospheric pressure.[1][6] |
| Cram Modification | Potassium t-butoxide | DMSO | 23 (room temp.) | Variable | Good | Milder reaction conditions.[7] |
| Henbest Modification | Potassium t-butoxide | Toluene | Reflux | Variable | Good | Suitable for base-sensitive substrates.[7] |
Experimental Protocols
Safety Precautions: Hydrazine is highly toxic and a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Protocol 1: Huang-Minlon Modification of the Wolff-Kishner Reduction of Acetaldehyde
This one-pot procedure is the most commonly used modification due to its improved yield and shorter reaction time.[6]
Materials:
-
Acetaldehyde (CH₃CHO)
-
Hydrazine hydrate (B1144303) (H₂NNH₂·H₂O, 85%)
-
Potassium hydroxide (B78521) (KOH)
-
Diethylene glycol or Ethylene glycol
-
Hydrochloric acid (HCl), 1 M
-
Diethyl ether (Et₂O)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask with a distillation head and condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a distillation head, add diethylene glycol (e.g., 100 mL for a 0.1 mol scale reaction), potassium hydroxide (e.g., 0.3 mol, 3 equivalents), and hydrazine hydrate (e.g., 0.2 mol, 2 equivalents).
-
Stir the mixture at room temperature to dissolve the KOH.
-
Cool the mixture in an ice bath and slowly add acetaldehyde (0.1 mol, 1 equivalent).
-
Attach a condenser to the distillation head and heat the mixture to reflux (around 110-130 °C) for 1 hour to ensure the formation of the this compound.[8]
-
After 1 hour, remove the condenser and begin to distill off the water and excess hydrazine. The temperature of the reaction mixture will rise.
-
Once the temperature reaches approximately 200 °C, reattach the condenser and maintain the reflux for 4-5 hours.[1][8] Vigorous evolution of nitrogen gas will be observed.
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding 1 M HCl until the solution is neutral.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent. The product, ethane, is a gas at room temperature and will be dissolved in the ether. For analytical purposes, a sample of the headspace can be analyzed by GC-MS. For preparative purposes on a larger scale, appropriate gas collection techniques would be required.
Protocol 2: Synthesis of this compound (for use in Cram or Henbest Modifications)
This protocol describes the preparation and isolation of this compound.
Materials:
-
Acetaldehyde (CH₃CHO)
-
Hydrazine hydrate (H₂NNH₂·H₂O)
-
Ethanol
-
Potassium hydroxide (KOH) pellets
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure: (Adapted from a general procedure for hydrazone synthesis)[9]
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, add ethanol (e.g., 100 mL).
-
Slowly add hydrazine hydrate (e.g., 0.12 mol, 1.2 equivalents) to the cooled ethanol.
-
While maintaining the temperature below 10 °C, add acetaldehyde (0.1 mol, 1 equivalent) dropwise with vigorous stirring.
-
After the addition is complete, allow the mixture to stir in the ice bath for 1 hour, then at room temperature for an additional 2 hours.
-
To isolate the hydrazone, carefully add potassium hydroxide pellets to the solution to salt out the product. The this compound will separate as an oily layer.
-
Separate the organic layer and dry it over fresh potassium hydroxide pellets.
-
The crude this compound can be used directly in the subsequent reduction step. Further purification by distillation under reduced pressure may be possible but should be approached with caution due to the potential instability of hydrazones.
Protocol 3: Cram Modification of the Wolff-Kishner Reduction using Pre-formed this compound
This method is advantageous for its mild reaction conditions.[7]
Materials:
-
This compound (pre-formed as in Protocol 2)
-
Potassium t-butoxide (t-BuOK)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon inert atmosphere setup
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous DMSO (e.g., 50 mL for a 0.05 mol scale reaction) and potassium t-butoxide (e.g., 0.1 mol, 2 equivalents).
-
Stir the mixture at room temperature (23 °C) to form a solution.
-
Slowly add a solution of this compound (0.05 mol, 1 equivalent) in anhydrous DMSO via a syringe pump over a period of 1-2 hours.
-
After the addition is complete, allow the reaction to stir at room temperature until the evolution of nitrogen gas ceases (this can be monitored with a bubbler). The reaction time will vary depending on the substrate.
-
Quench the reaction by carefully adding water.
-
Extract the product mixture with a low-boiling pentane (B18724) or hexane.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
The product, ethane, will be in the solvent. As before, analysis can be performed by GC-MS from the headspace.
Visualizations
Reaction Pathway Diagram
Caption: Wolff-Kishner reduction mechanism of acetaldehyde.
Experimental Workflow: Huang-Minlon Modification
Caption: Experimental workflow for the Huang-Minlon reduction.
Conclusion
This compound is a pivotal intermediate in the Wolff-Kishner reduction of acetaldehyde to ethane. While the classical Wolff-Kishner procedure is effective, modifications such as the Huang-Minlon, Cram, and Henbest protocols offer significant advantages in terms of reaction time, yield, and milder conditions. The choice of protocol will depend on the specific requirements of the synthesis, including the stability of the substrate to high temperatures and strong bases. The detailed protocols and comparative data provided herein serve as a valuable resource for researchers in academic and industrial settings, facilitating the practical application of this important synthetic transformation.
References
- 1. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 2. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. BJOC - Substrate dependent reaction channels of the Wolff–Kishner reduction reaction: A theoretical study [beilstein-journals.org]
- 6. Wolff-Kishner Reduction & Huang-Minlon Modification Explained [unacademy.com]
- 7. Wolff–Kishner reduction - Sciencemadness Wiki [sciencemadness.org]
- 8. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Using acetaldehyde hydrazone for bioconjugation and labeling of biomolecules.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of acetaldehyde (B116499) hydrazone chemistry for the bioconjugation and labeling of biomolecules. This method offers a versatile approach for linking molecules of interest, such as fluorescent dyes, drugs, or polyethylene (B3416737) glycol (PEG), to proteins and other biological macromolecules. The formation of a hydrazone bond between an acetaldehyde moiety and a hydrazide group is a well-established reaction that can be performed under mild conditions, making it suitable for sensitive biological molecules.
Introduction
Hydrazone ligation is a chemoselective reaction that involves the condensation of a carbonyl group (in this case, an aldehyde) with a hydrazide to form a hydrazone linkage (a C=N bond). Acetaldehyde, as a small and reactive aldehyde, can be introduced into biomolecules to serve as a handle for conjugation. While the reaction is reversible, the resulting hydrazone bond can exhibit sufficient stability for many applications, particularly under controlled pH conditions. The pH-dependent stability of the hydrazone linkage can also be exploited for controlled release applications in drug delivery.[1][2]
Reaction Mechanism and Kinetics
The formation of an acetaldehyde hydrazone is a two-step process involving the nucleophilic attack of the hydrazide on the carbonyl carbon of acetaldehyde, forming a tetrahedral intermediate, followed by dehydration to yield the hydrazone.[3] The reaction rate is pH-dependent, with optimal rates typically observed in a mildly acidic buffer (pH 4-6).[3]
Catalysis: The rate of hydrazone formation at neutral pH can be slow. Nucleophilic catalysts, such as aniline (B41778) and its derivatives, can significantly accelerate the reaction.[4][5] Aniline catalysis proceeds through the formation of a more reactive Schiff base intermediate.[5]
Quantitative Data
The efficiency and stability of this compound linkages are critical for their application in bioconjugation. The following tables summarize key quantitative data.
Table 1: Reaction Kinetics of Hydrazone Formation
| Aldehyde | Hydrazine | Second-Order Rate Constant (k, M⁻¹s⁻¹) | pH | Catalyst |
| Acetaldehyde | Hydralazine (B1673433) | Follows second-order kinetics | Physiological | None |
| Butyraldehyde (B50154) | Phenylhydrazine | 65-fold faster than benzaldehyde | 7.4 | None |
| Benzaldehyde | 6-hydrazinopyridyl-peptide | 0.0031 ± 0.0001 | 5.7 | None |
| Benzaldehyde | 6-hydrazinopyridyl-peptide | 0.21 ± 0.01 | 5.7 | 10 mM Aniline |
| Glyoxylyl-peptide | AcGRGDSGG-hydrazide | 0.030 ± 0.002 | 4.5 | None |
| Glyoxylyl-peptide | AcGRGDSGG-hydrazide | 0.49 ± 0.02 | 4.5 | 10 mM Aniline |
Table 2: Stability of Hydrazone Bonds
| Hydrazone Type | pH | Half-life | Conditions |
| Aliphatic Aldehyde-derived | 7.4 | Prone to hydrolysis | 37°C |
| Aliphatic Aldehyde-derived | 5.5 | Highly unstable (cleavage within minutes) | 37°C |
| Aromatic Aldehyde-derived | 7.4 | Highly stable (>72 hours) | 37°C |
| Aromatic Aldehyde-derived | 5.5 | Highly stable (>48 hours) | 37°C |
Note: Hydrazones derived from aliphatic aldehydes like acetaldehyde are less stable at neutral pH compared to those derived from aromatic aldehydes.[1][2] This pH-dependent instability can be advantageous for drug delivery systems designed for release in acidic environments like endosomes or tumors.[1]
Experimental Protocols
Protocol 1: Introduction of Acetaldehyde Groups into Glycoproteins via Periodate (B1199274) Oxidation
This protocol describes a common method for generating aldehyde groups on glycoproteins by oxidizing vicinal diols in their carbohydrate moieties.
Materials:
-
Glycoprotein (B1211001) (e.g., antibody) at 5 mg/mL in 0.1 M sodium acetate (B1210297) buffer, pH 5.5
-
Sodium meta-periodate (NaIO₄), 100 mM in 0.1 M sodium acetate buffer, pH 5.5 (prepare fresh)
-
Ethylene (B1197577) glycol
-
Desalting column (e.g., Sephadex G-25) equilibrated with 0.1 M sodium acetate, pH 5.5
Procedure:
-
To 1 mL of the glycoprotein solution, add 0.2 mL of the 100 mM sodium periodate solution.[8]
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle shaking, protected from light.[8]
-
Quench the reaction by adding 30 µL of ethylene glycol and incubate for 10 minutes at room temperature.
-
Remove excess periodate and byproducts by passing the reaction mixture through a desalting column.
-
The resulting solution contains the glycoprotein with reactive aldehyde groups.
Protocol 2: Labeling of Aldehyde-Modified Protein with a Hydrazide-Functionalized Fluorescent Dye
This protocol provides a general procedure for conjugating a hydrazide-containing fluorescent dye to an aldehyde-modified protein.
Materials:
-
Aldehyde-modified protein (from Protocol 1 or an aldehyde-tagged protein) in 0.1 M sodium acetate buffer, pH 5.5.
-
Hydrazide-functionalized fluorescent dye (e.g., iFluor™ dye hydrazide), 10 mg/mL stock solution in DMSO.[8]
-
Sephadex G-25 desalting column.
Procedure:
-
To 50 µL of the aldehyde-modified protein solution, add 10 µL of the 10 mg/mL hydrazide dye stock solution.[8] This represents a molar excess of the dye to drive the reaction to completion.
-
Mix the solution thoroughly by gentle vortexing or pipetting.
-
Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.[8]
-
Purify the labeled protein from excess dye using a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Characterize the labeled protein using UV-Vis spectroscopy to determine the degree of labeling.
Protocol 3: Site-Specific Labeling using a Genetically Encoded Aldehyde Tag
This method allows for the introduction of a reactive aldehyde at a specific site in a protein using the formylglycine-generating enzyme (FGE) system.[9][10]
Materials:
-
Expression vector containing the gene of interest fused with an aldehyde tag sequence (e.g., LCTPSR).
-
E. coli expression strain co-expressing FGE.
-
Hydrazide-functionalized probe (e.g., cyanine (B1664457) hydrazide).
-
Labeling buffer: 250 mM potassium phosphate, 500 mM KCl, 5 mM DTT, pH 7.0.[9]
-
Storage buffer: e.g., PBS, pH 7.4.
-
Micro Bio-Spin columns.
Procedure:
-
Express the aldehyde-tagged protein in E. coli co-expressing FGE. The FGE will convert the cysteine residue in the tag to a formylglycine containing an aldehyde group.
-
Purify the aldehyde-tagged protein using standard chromatography techniques.
-
Exchange the purified protein into the labeling buffer.
-
For quantitative labeling, mix the protein with a high concentration of the hydrazide probe (e.g., 75.6 mM cyanine hydrazide for a ~100% labeling efficiency at 4°C).[9]
-
Incubate the reaction at 4°C for a time determined by kinetic analysis (can range from hours to a day).[9]
-
Remove the unincorporated free dye by passing the sample through two Micro Bio-Spin columns.[9]
-
Exchange the labeled protein into a suitable storage buffer.
Applications
-
Fluorescent Labeling: this compound chemistry allows for the attachment of fluorescent dyes to biomolecules for use in various imaging and detection assays.[8][9]
-
Drug Delivery: The pH-sensitive nature of some hydrazone bonds makes this chemistry suitable for creating drug-linker conjugates that release their payload in the acidic environment of tumors or endosomes.[1]
-
PEGylation: Attaching polyethylene glycol (PEG) chains to proteins can improve their pharmacokinetic properties. This compound ligation provides a method for site-specific PEGylation.
-
Cross-linking: Bifunctional hydrazide reagents can be used to cross-link molecules containing acetaldehyde groups, which is useful for studying protein-protein interactions.
Conclusion
This compound bioconjugation is a valuable tool for the modification and labeling of biomolecules. By understanding the reaction kinetics, stability, and available protocols, researchers can effectively utilize this chemistry for a wide range of applications in basic research and drug development. The choice between using acetaldehyde versus other aldehydes will depend on the desired reaction rate and the required stability of the final conjugate.
References
- 1. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Nucleophilic catalysis of hydrazone formation and transimination: implications for dynamic covalent chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic studies of hydralazine reaction with acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. Quantitative Fluorescent Labeling of Aldehyde-Tagged Proteins for Single-Molecule Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aldehyde tag - Wikipedia [en.wikipedia.org]
Application Notes: Quantification of Acetaldehyde via Hydrazone Formation
Audience: Researchers, scientists, and drug development professionals.
Introduction Acetaldehyde (B116499) is a volatile organic compound of significant interest in biological and industrial contexts, acting as a key intermediate in metabolic pathways, such as ethanol (B145695) metabolism, and as a component in various industrial processes.[1] A primary challenge in its quantification is its high volatility and reactivity, with a boiling point of just 20.2°C, leading to substantial sample loss at room temperature.[2]
To overcome this, a common and robust analytical strategy involves chemical derivatization. This process converts the volatile acetaldehyde into a stable, non-volatile derivative, which can be easily analyzed. The most prevalent method utilizes hydrazine-containing reagents, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the carbonyl group of acetaldehyde.[3] This reaction forms a stable acetaldehyde-2,4-dinitrophenylhydrazone (AcH-DNPH) product.[4][5] The resulting hydrazone is readily quantifiable, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection.[6] This application note provides a detailed overview of the principles, protocols, and performance characteristics of this widely used method.
Principle of the Method
The quantification of acetaldehyde using DNPH is based on a nucleophilic addition-elimination reaction, also known as a condensation reaction.[4][7] The process involves two main steps:
-
Nucleophilic Addition : The nucleophilic nitrogen atom of the hydrazine (B178648) group (-NH2) in DNPH attacks the electrophilic carbonyl carbon of acetaldehyde. This forms an unstable tetrahedral intermediate called a carbinolhydrazine.[8]
-
Dehydration : This intermediate then undergoes acid-catalyzed elimination of a water molecule to form the final, stable carbon-nitrogen double bond (C=N) of the acetaldehyde-2,4-dinitrophenylhydrazone.[8]
The resulting AcH-DNPH is a stable, colored compound that can be reliably separated and detected.[3]
Caption: Chemical reaction of acetaldehyde with 2,4-DNPH.
Application Notes
-
Critical Parameters : The efficiency of the derivatization reaction is highly dependent on several factors. An optimized protocol for biological samples suggests performing the reaction at a pH of 4.0 with an 80- to 100-fold molar excess of DNPH to ensure the complete conversion of acetaldehyde.[6][9] The reaction is typically complete within 40 minutes at ambient temperature .[6][9]
-
Stability : The resulting AcH-DNPH derivative is stable for at least two days, allowing for flexibility in the timing of analysis after sample preparation.[6][9]
-
Sample Handling : Due to the high volatility of acetaldehyde, it is imperative that the derivatization reaction is performed immediately upon sample collection to prevent evaporative losses and ensure accurate quantification.[2]
-
Interferences : For certain sample matrices, interferences can occur. For example, the presence of ethanol can lead to the artificial generation of acetaldehyde during the derivatization step, which can impair the accurate measurement of low acetaldehyde levels.[10] It is also crucial that the DNPH reagent is purified to remove any pre-existing carbonyl impurities.[10]
-
Alternative Derivatization Reagents : While DNPH is the most common reagent, other hydrazine-based methods exist. These include fluorescent labeling agents like the "DarkZone" system for imaging cellular aldehydes and bioconjugation with reagents like aminoalkylhydrazine for subsequent mass spectrometry-based detection.[1][11][12] Another HPLC-based approach uses post-column derivatization with 1,3-cyclohexanedione.[13]
Quantitative Data Summary
The DNPH-based HPLC method provides reliable and reproducible quantification of acetaldehyde in various biological matrices. The performance characteristics from an optimized protocol are summarized below.[6][9]
| Performance Metric | Value | Sample Matrix |
| Linearity Range | Up to 80 µM | Culture Media, Plasma |
| Limit of Detection (LOD) | ~3 µM | Hepatoma cells, Rat Blood, Plasma |
| Analyte Recovery | >88% | Culture Media |
| >78% | Plasma | |
| Precision (Intraday) | <9% | Plasma |
| Precision (Interday) | <15% | Plasma |
Detailed Experimental Protocols
This section provides a standardized protocol for the quantification of acetaldehyde in biological and aqueous samples using DNPH derivatization followed by HPLC analysis.[2][6]
Caption: Experimental workflow for acetaldehyde quantification.
Protocol 1: Acetaldehyde Quantification by DNPH-HPLC
A. Materials and Reagents
-
2,4-Dinitrophenylhydrazine (DNPH), crystalline powder (CAS: 119-26-6)
-
Acetonitrile (B52724) (HPLC grade)
-
Phosphoric acid (H₃PO₄)
-
Acetaldehyde (analytical standard)
-
Perchloric acid (HClO₄) for deproteinization
-
Potassium carbonate (K₂CO₃) for neutralization
-
Reagent-grade water
-
HPLC system with UV/Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Standard laboratory glassware, syringes, and filters
B. Preparation of Reagents
-
Derivatization Reagent (0.9 g/L DNPH in Acidified Acetonitrile) :
-
Caution : DNPH is reactive and potentially explosive when dry. Handle with extreme care and appropriate personal protective equipment (PPE).[2]
-
Weigh 0.09 g of DNPH powder and add it to a 100 mL volumetric flask.[2]
-
In a fume hood, add approximately 90 mL of acetonitrile to the flask.
-
Add 1.0 mL of phosphoric acid (to make a 1.0% solution).[2]
-
Bring the flask to the final 100 mL volume with acetonitrile, cap, and mix until the DNPH is fully dissolved. Store in a dark, sealed container.
-
-
Acetaldehyde Stock and Standard Solutions :
-
Prepare a high-concentration stock solution of acetaldehyde in ice-cold reagent-grade water.
-
From this stock, prepare a series of calibration standards (e.g., 0, 5, 10, 20, 40, 80 µM) by serial dilution in the same matrix as the samples (e.g., culture medium, buffer). Prepare these standards fresh due to acetaldehyde's volatility.
-
C. Sample Preparation and Derivatization
-
Deproteinization (for biological samples like plasma or cell lysates) :
-
To a 100 µL sample, add an equal volume of cold 6% (v/v) perchloric acid.
-
Vortex and incubate on ice for 10 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
Neutralize the supernatant by adding a small amount of 3M potassium carbonate.
-
-
Derivatization Reaction :
-
Immediately after collection (and deproteinization, if applicable), take a known volume of the sample or standard (e.g., 100 µL).
-
Add the DNPH derivatization reagent in at least an 80-fold molar excess relative to the highest expected acetaldehyde concentration.
-
Ensure the final pH of the reaction mixture is approximately 4.0. Adjust if necessary with dilute acid or base.
-
Vortex the mixture and incubate at room temperature (approx. 22°C) for 40 minutes, protected from light.[6][9]
-
D. HPLC Analysis
-
HPLC Conditions (Example) :
-
Column : C18 reversed-phase column.
-
Mobile Phase A : Water/Acetonitrile (e.g., 90:10 v/v) with 0.1% phosphoric acid.
-
Mobile Phase B : Acetonitrile.
-
Gradient : A time-based gradient designed to separate the AcH-DNPH peak from the excess DNPH reagent and other sample components. A rapid 11-minute program has been shown to be effective.[6][9]
-
Flow Rate : 1.0 mL/min.
-
Injection Volume : 20 µL.
-
Detection : UV detector set to 254 nm.[2]
-
-
Analysis Procedure :
-
Inject the derivatized standards to establish a calibration curve (peak area vs. concentration).
-
Inject the derivatized samples.
-
The AcH-DNPH peak is identified by comparing its retention time to that of the derivatized acetaldehyde standard.
-
E. Data Analysis
-
Integrate the peak area of the AcH-DNPH peak in each chromatogram.
-
Plot the peak areas of the standards against their known concentrations to generate a linear regression calibration curve.
-
Calculate the acetaldehyde concentration in the unknown samples by interpolating their peak areas from the calibration curve, accounting for any dilution factors used during sample preparation.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Very Small AcH-DNPH Peak | Acetaldehyde loss due to volatility. | Derivatize sample immediately after collection. Keep samples cold. |
| Incomplete derivatization reaction. | Check pH of the reaction mixture (should be ~4.0). Ensure sufficient molar excess of DNPH. | |
| Poor Peak Shape or Splitting | Column degradation or contamination. | Flush or replace the HPLC column. Use a guard column. |
| Sample matrix effects. | Optimize sample cleanup/extraction steps. | |
| High Background/Interfering Peaks | Contaminated DNPH reagent. | Purify DNPH by recrystallization.[10] |
| Co-elution with other carbonyls. | Optimize the HPLC gradient to improve separation. | |
| Poor Reproducibility | Inconsistent sample/reagent volumes. | Use calibrated pipettes and consistent procedures. |
| Temperature fluctuations during reaction. | Perform incubation in a temperature-controlled environment. |
References
- 1. Dark Hydrazone Fluorescence Labeling Agents Enable Imaging of Cellular Aldehydic Load - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetaldehyde Quantification in Microbial Fermentation Samples [protocols.io]
- 3. 2,4-Dinitrophenylhydrazine- Definition and Synthesis, Procedure of test and FAQS. [allen.in]
- 4. Acetaldehyde, 2,4-dinitrophenylhydrazone | 1019-57-4 | Benchchem [benchchem.com]
- 5. sarthaks.com [sarthaks.com]
- 6. An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. An optimized method for the measurement of acetaldehyde by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. epa.gov [epa.gov]
- 11. Item - Dark Hydrazone Fluorescence Labeling Agents Enable Imaging of Cellular Aldehydic Load - figshare - Figshare [figshare.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. jasco-global.com [jasco-global.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Acetaldehyde as its 2,4-Dinitrophenylhydrazone Derivative
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetaldehyde (B116499), a volatile organic compound, is a significant analyte in various fields, including environmental monitoring, food and beverage quality control, and biomedical research, due to its toxic and carcinogenic properties. A robust and widely accepted method for the quantitative analysis of acetaldehyde involves its derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a stable acetaldehyde-2,4-dinitrophenylhydrazone (AcH-DNPH) derivative. This derivative can be readily separated and quantified by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV-Vis detection. This application note provides a detailed protocol for the determination of acetaldehyde, summarizing key quantitative data and experimental procedures.
Introduction
The quantitative determination of acetaldehyde presents analytical challenges due to its high volatility and reactivity.[1] Derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a common and effective strategy to overcome these challenges. The reaction between acetaldehyde and DNPH, a nucleophilic addition-elimination reaction, results in the formation of a stable, non-volatile hydrazone derivative that exhibits strong UV absorbance, enhancing detection sensitivity.[2] This method is applicable across a wide range of matrices, including air, water, biological fluids, and pharmaceutical substances.[3][4][5]
The underlying chemistry involves the reaction of the carbonyl group of acetaldehyde with the hydrazine (B178648) group of DNPH to form a 2,4-dinitrophenylhydrazone, which is a yellow, orange, or red precipitate.[6] This stable derivative is then separated from other components in the sample by RP-HPLC and quantified using a UV detector, typically at a wavelength of 360-365 nm.[5][7][8]
Experimental Protocols
Preparation of Reagents
-
DNPH Reagent Solution: A typical preparation involves dissolving 2,4-dinitrophenylhydrazine in a suitable solvent, often acetonitrile (B52724), with the addition of an acid catalyst such as phosphoric acid or sulfuric acid.[1][5] For instance, a 0.9 g/L 2,4-DNPH solution can be prepared in acetonitrile containing 1.0% phosphoric acid.[1]
-
Acetaldehyde Standard Stock Solution: A stock solution of acetaldehyde should be prepared in a solvent like acetonitrile or water. Due to the volatility of acetaldehyde, it is crucial to handle it in a cold environment and prepare the solution gravimetrically for accuracy.
-
Mobile Phase: The mobile phase for HPLC analysis is typically a mixture of acetonitrile and water, sometimes with the addition of an acid like trifluoroacetic acid (TFA) to improve peak shape.[5][9] Common compositions include acetonitrile/water mixtures in ratios such as 50:50 (v/v) or 70:30 (v/v).[3][5]
Sample Preparation and Derivatization
The sample preparation procedure will vary depending on the matrix.
-
Air Samples: Air can be sampled by drawing it through a DNPH-coated silica (B1680970) gel cartridge. The trapped acetaldehyde reacts with the DNPH on the cartridge to form the derivative. The derivative is then eluted from the cartridge with acetonitrile for HPLC analysis.[3][10]
-
Liquid Samples (e.g., biological fluids, beverages): For biological samples like plasma or cell culture media, a deproteinization step using an acid such as perchloric acid is often necessary before derivatization.[4][9] The derivatization is then carried out by adding the DNPH reagent to the deproteinized sample. The reaction conditions (pH, temperature, time, and DNPH concentration) should be optimized. Studies have shown that the derivatization of acetaldehyde can be effectively performed at pH 4.0 with an 80-fold molar excess of DNPH for 40 minutes at ambient temperature.[4][9]
-
Solid Samples (e.g., drug substances): The drug substance is typically dissolved in a suitable solvent, and then the DNPH reagent is added to initiate the derivatization reaction.[5]
HPLC Analysis
The AcH-DNPH derivative is separated and quantified using a reverse-phase HPLC system.
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required.
-
Column: A C18 reversed-phase column is commonly used for the separation.[5][9]
-
Detection: The AcH-DNPH derivative is detected by its UV absorbance, typically at 360 nm or 365 nm.[5][7]
-
Quantification: Quantification is achieved by comparing the peak area of the AcH-DNPH in the sample to a calibration curve constructed from acetaldehyde standards of known concentrations that have undergone the same derivatization procedure.
Quantitative Data Summary
The performance of the HPLC method for acetaldehyde analysis as its DNPH derivative has been validated in several studies. The following tables summarize key quantitative data.
| Parameter | Value | Matrix | Reference |
| Linearity Range | Up to 80 µM | Hepatoma cell culture medium, blood, plasma | [4][9] |
| Recovery | >88% | Culture media | [4][9] |
| >78% | Plasma | [4][9] | |
| Limit of Detection (LOD) | ~3 µM | Hepatoma cells, rat blood, plasma | [4][9] |
| 20 ppm | Drug substance (Rasagiline) | [5] | |
| 0.1 µg/m³ | Ambient air | [10] | |
| Limit of Quantitation (LOQ) | 60 ppm | Drug substance (Rasagiline) | [5] |
| Accuracy (Intraday) | <9% | Plasma | [4][9] |
| Accuracy (Interday) | <15% | Plasma | [4][9] |
| Stability of Derivative | Stable for 2 days | - | [4][9] |
Table 1: Method Validation Parameters for Acetaldehyde-DNPH Analysis
| Parameter | Condition | Reference |
| Column | Ascentis Express C18 (100 mm x 4.6 mm, 2.7 µm) | [5] |
| Beckman Ultrasphere RP C18 (25 cm × 4.6 mm, 5 µm) | [9] | |
| Inertsil ODS 3V (250 x 4.6 mm, 5 µm) | [11] | |
| Mobile Phase | Acetonitrile:Water (70:30 v/v) | [5] |
| Gradient of 0.1% TFA in water and 0.1% TFA in acetonitrile | [9] | |
| Acetonitrile:Water (60:40 v/v) | [11] | |
| Flow Rate | 2.0 mL/min | [5] |
| 1.0 mL/min | [9][11] | |
| Detection Wavelength | 360 nm | [5][9] |
| 364 nm | [11] | |
| Column Temperature | 30 °C | [5] |
| 25 °C | [11] | |
| Injection Volume | 20 µL | [9] |
| 30 µL | [11] |
Table 2: Typical HPLC Operating Conditions
Visualizations
References
- 1. Acetaldehyde Quantification in Microbial Fermentation Samples [protocols.io]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youngin.com [youngin.com]
- 4. An optimized method for the measurement of acetaldehyde by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijcpa.in [ijcpa.in]
- 6. 2,4-Dinitrophenylhydrazine- Definition and Synthesis, Procedure of test and FAQS. [allen.in]
- 7. academic.oup.com [academic.oup.com]
- 8. Determination of Formaldehyde and Acetaldehyde in Air Using DNPH Cartridges and Automated On-Line Desorption Followed by HPLC [sigmaaldrich.com]
- 9. An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of 2,4-DNPH Derivatised Aldehydes by HPLC-DAD | SCION Instruments [scioninstruments.com]
- 11. ijpsonline.com [ijpsonline.com]
Application Notes and Protocols for GC Analysis of Volatile Aldehydes Using Hydrazone Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Volatile aldehydes are a class of reactive carbonyl species that are of significant interest in various scientific fields, including environmental monitoring, food science, and biomedical research. Their analysis is often challenging due to their high volatility, polarity, and inherent instability. Gas chromatography (GC) is a powerful technique for the separation and quantification of volatile compounds, but the direct analysis of aldehydes can be problematic. Derivatization is a common strategy to improve the chromatographic properties and detection sensitivity of these analytes. This document provides detailed application notes and protocols for the GC analysis of volatile aldehydes following derivatization with hydrazone-forming reagents.
The most common derivatizing agents for this purpose are 2,4-dinitrophenylhydrazine (B122626) (DNPH), O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (B1194010) (PFBHA), and pentafluorophenylhydrazine (B1196947) (PFPH). The resulting hydrazone or oxime derivatives are more stable, less volatile, and more amenable to GC analysis.
Derivatization Chemistries
The fundamental principle behind this method is the reaction of the carbonyl group of an aldehyde with a hydrazine-based reagent to form a stable hydrazone derivative. This chemical modification enhances the analyte's thermal stability and allows for sensitive detection using various GC detectors.
The general reaction is as follows:
R-CHO + H₂N-NH-R' → R-CH=N-NH-R' + H₂O (Aldehyde) + (Hydrazine Reagent) → (Hydrazone) + (Water)
Comparison of Common Derivatizing Reagents
| Reagent | Advantages | Disadvantages | Detection Method |
| 2,4-Dinitrophenylhydrazine (DNPH) | Readily available, forms stable derivatives.[1] | Derivatives can be thermally labile at high GC inlet temperatures.[2] Primarily used with HPLC-UV, but GC-MS methods exist.[3] | GC-MS (Positive and Negative Ion)[1] |
| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | Forms stable and volatile oxime derivatives.[4][5] High sensitivity with Electron Capture Detector (ECD) and Mass Spectrometry (MS).[5] | Reagent can be sensitive to moisture. | GC-ECD, GC-MS (EI and NCI)[5][6] |
| Pentafluorophenylhydrazine (PFPH) | Forms stable derivatives suitable for GC analysis.[7] High collection efficiency for airborne carbonyls.[8] | Less commonly cited than PFBHA. | GC-MS[7][8] |
Quantitative Data Summary
The following tables summarize the quantitative performance of GC methods using different hydrazone derivatization reagents for the analysis of various volatile aldehydes.
Table 1: Performance Data for PFPH Derivatization
| Analyte | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (r²) | Reference |
| Formaldehyde | 0.09 µg (3.0 nmol) | 0.25 µg (8.33 nmol) | 0.9989 | [8] |
| Airborne Carbonyls (C1-C10) | 0.15-1.04 ng/m³ | - | 0.995-0.999 | [9] |
Table 2: Performance Data for PFBHA Derivatization
| Analyte | Limit of Detection (LOD) | Sample Matrix | Reference |
| Hexanal | 0.006 nM | Human Blood | [10] |
| Heptanal | 0.005 nM | Human Blood | [10] |
Table 3: Performance Data for DNPH Derivatization
| Analyte | Limit of Detection (LOD) | Sample Matrix | Reference |
| Various Carbonyls | 1.4 - 5.6 µ g/cigarette | Cigarette Mainstream Smoke | [3] |
| 4-Hydroxynonenal | 10 pg per injection | - | [1] |
Experimental Protocols
Protocol 1: Derivatization of Volatile Aldehydes with PFBHA
This protocol is suitable for the analysis of aldehydes in biological fluids and other aqueous matrices.[10]
Materials:
-
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Sample containing volatile aldehydes (e.g., plasma, urine, cell culture media)
-
Internal standard solution (e.g., isotopically labeled aldehyde)
-
Organic solvent (e.g., hexane (B92381), isooctane)
-
Sodium sulfate (B86663) (anhydrous)
-
GC vials
Procedure:
-
Sample Preparation: To a known volume of the sample, add the internal standard.
-
Derivatization Reaction: Add a solution of PFBHA in a suitable buffer to the sample. The reaction is typically carried out at room temperature or slightly elevated temperatures (e.g., 60°C) for a defined period (e.g., 30-60 minutes).
-
Extraction: Extract the formed PFBHA-oxime derivatives from the aqueous phase using an organic solvent like hexane or isooctane. Vortex the mixture vigorously and then centrifuge to separate the phases.
-
Drying: Transfer the organic layer to a clean tube and dry it over anhydrous sodium sulfate to remove any residual water.
-
Analysis: Transfer the dried organic extract to a GC vial for analysis by GC-MS or GC-ECD.
Protocol 2: On-Sorbent Derivatization with PFPH for Air Analysis
This protocol is designed for the analysis of airborne aldehydes.[8][9]
Materials:
-
Sorbent tubes (e.g., Tenax TA)
-
Pentafluorophenylhydrazine (PFPH) solution
-
Air sampling pump
-
Thermal desorption (TD) system coupled to a GC-MS
Procedure:
-
Sorbent Tube Preparation: Load the sorbent tubes with a known amount of PFPH solution. This can be done by injecting the solution onto the sorbent bed and purging with an inert gas.
-
Air Sampling: Draw a known volume of air through the PFPH-coated sorbent tube using a calibrated air sampling pump. The volatile aldehydes in the air will react with the PFPH on the sorbent to form stable hydrazones.
-
Thermal Desorption: Place the sampled tube in a thermal desorber. The hydrazone derivatives are thermally desorbed from the sorbent and transferred to the GC column for analysis.
-
GC-MS Analysis: Analyze the desorbed compounds using a GC-MS system.
Protocol 3: Derivatization with DNPH for GC-MS Analysis
While DNPH is more commonly used with HPLC, GC-MS methods have been developed.[1][3]
Materials:
-
2,4-Dinitrophenylhydrazine (DNPH) solution (typically in acidified acetonitrile)
-
Sample containing volatile aldehydes
-
Organic solvent (e.g., hexane, dichloromethane)
-
GC vials
Procedure:
-
Sample Collection/Preparation: For air samples, aldehydes can be collected by passing air through a cartridge coated with DNPH. For liquid samples, the DNPH solution is added directly to the sample.
-
Derivatization Reaction: Allow the reaction to proceed for a sufficient time to ensure complete derivatization.
-
Extraction: Extract the DNPH-hydrazone derivatives into an organic solvent.
-
Concentration and Analysis: The extract may need to be concentrated before analysis by GC-MS. Optimize GC conditions, particularly the injector temperature, to minimize thermal decomposition of the derivatives.[3]
Diagrams
Caption: PFBHA Derivatization and Analysis Workflow.
Caption: On-Sorbent PFPH Derivatization Workflow.
Concluding Remarks
The choice of derivatization reagent and method will depend on the specific application, the nature of the sample matrix, and the available instrumentation. PFBHA is an excellent choice for high-sensitivity analysis, particularly with GC-ECD or GC-MS in negative chemical ionization mode. PFPH offers a convenient on-sorbent derivatization approach for air analysis. While DNPH is more traditionally associated with HPLC, it can be successfully employed for GC-MS analysis with careful optimization of the analytical conditions. The protocols and data presented here provide a solid foundation for researchers and scientists to develop and validate robust methods for the analysis of volatile aldehydes in their respective fields.
References
- 1. Detecting and identifying volatile aldehydes as dinitrophenylhydrazones using gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aldehyde DNPH derivatives and GCMS - Chromatography Forum [chromforum.org]
- 3. Gas chromatography-mass spectrometry of carbonyl compounds in cigarette mainstream smoke after derivatization with 2,4-dinitrophenylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 5. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. gcms.labrulez.com [gcms.labrulez.com]
- 9. researchgate.net [researchgate.net]
- 10. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
Acetaldehyde Hydrazone: A Versatile Protecting Group for Aldehydes in Organic Synthesis
Introduction
In the intricate landscape of multi-step organic synthesis, the selective transformation of a specific functional group in the presence of others is a paramount challenge. Aldehydes, being highly reactive electrophiles, often require temporary masking or "protection" to prevent unwanted side reactions. Hydrazones, formed by the condensation of an aldehyde or ketone with hydrazine (B178648), serve as effective protecting groups.[1] Specifically, acetaldehyde (B116499) hydrazone and its derivatives offer a reliable strategy for the chemoselective protection of aldehydes, distinguished by their ease of formation and tunable stability.[1][2] This document provides detailed application notes and protocols for utilizing hydrazones as protecting groups for aldehydes, aimed at researchers in synthetic chemistry and drug development.
Application Notes
Principle of Protection
The protection strategy is based on the reversible reaction between an aldehyde and a hydrazine (such as hydrazine hydrate) to form a stable carbon-nitrogen double bond (C=N) of the hydrazone.[1][3] This transformation converts the reactive carbonyl group into a less reactive hydrazone moiety, which is stable under various non-acidic conditions.
Key Advantages
-
High Chemoselectivity: The protection reaction can be highly selective for aldehydes over ketones, allowing for differential protection in molecules containing both functional groups.[2]
-
Stability: Hydrazones are generally stable under neutral and basic conditions, as well as in the presence of many nucleophiles and reducing agents like those used in the Wolff-Kishner reduction.[4][5]
-
Mild Formation and Cleavage: Efficient methods exist for both the formation and removal of hydrazone protecting groups under relatively mild conditions, often with high yields.[2]
-
pH-Dependent Lability: A key feature of hydrazones is their sensitivity to acidic conditions.[6] They remain stable at neutral pH but are readily hydrolyzed back to the parent aldehyde under mild acidic conditions, allowing for controlled deprotection.[6][7][8]
Limitations and Considerations
-
Acid Sensitivity: The primary limitation is the instability of hydrazones in acidic media.[6] This precludes their use in synthetic routes that require strongly acidic steps.
-
Hydrolysis: Alkyl hydrazones can be significantly more sensitive to hydrolysis than analogous oximes, sometimes by a factor of 100 to 1000-fold.[1]
-
Substrate Scope: The efficiency of both protection and deprotection can be substrate-dependent. For instance, the regeneration of α,β-unsaturated aldehydes from their hydrazones can sometimes be challenging under certain catalytic conditions.[2]
-
Storage: Some simple hydrazones, like acetone (B3395972) hydrazone, can disproportionate over time, especially in the presence of moisture, and should be used promptly after preparation or stored carefully.[9]
Quantitative Data
The following tables summarize quantitative data for the protection of various aldehydes as hydrazones and their subsequent deprotection, using a zirconium oxychloride (ZrOCl₂·8H₂O) catalyst system.[2] This catalyst is noted for being inexpensive, easy to handle, and reusable.[2]
Table 1: Protection of Aldehydes as Hydrazones [2] (Catalyst: 10 mol% ZrOCl₂·8H₂O, Solvent: Acetonitrile (B52724), Condition: Reflux)
| Entry | Aldehyde Substrate | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 4.0 | 95 |
| 2 | 4-Chlorobenzaldehyde | 3.5 | 96 |
| 3 | 4-Methylbenzaldehyde | 4.5 | 94 |
| 4 | 4-Methoxybenzaldehyde | 5.5 | 92 |
| 5 | 4-Nitrobenzaldehyde | 2.5 | 98 |
| 6 | 2-Hydroxybenzaldehyde | 5.0 | 90 |
| 7 | Cinnamaldehyde | 5.5 | 91 |
| 8 | Heptanal | 6.0 | 85 |
| 9 | Octanal | 6.0 | 84 |
Table 2: Deprotection of Hydrazones to Aldehydes [2] (Catalyst: 10 mol% ZrOCl₂·8H₂O, Solvent: Methanol (B129727), Condition: Reflux)
| Entry | Hydrazone Substrate (from) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 1.0 | 96 |
| 2 | 4-Chlorobenzaldehyde | 0.5 | 98 |
| 3 | 4-Methylbenzaldehyde | 1.5 | 95 |
| 4 | 4-Nitrobenzaldehyde | 0.5 | 98 |
| 5 | 2-Chlorobenzaldehyde | 0.5 | 97 |
| 6 | 2-Hydroxybenzaldehyde | 1.5 | 92 |
| 7 | Heptanal | 2.0 | 88 |
| 8 | Octanal | 2.0 | 87 |
Diagrams and Workflows
The following diagrams illustrate the chemical transformations and a typical synthetic workflow involving hydrazone protection.
Experimental Protocols
The following protocols are adapted from a methodology utilizing zirconium oxychloride octahydrate (ZrOCl₂·8H₂O) as an efficient and recyclable catalyst.[2]
Protocol 1: Protection of an Aldehyde as a Hydrazone
This procedure describes the formation of a hydrazone from an aldehyde using hydrazine hydrate (B1144303).[2]
Materials:
-
Aldehyde (1.0 mmol)
-
Hydrazine hydrate (1.0 mmol)
-
Zirconium oxychloride octahydrate (ZrOCl₂·8H₂O) (0.1 mmol, 10 mol%)
-
Acetonitrile (5 mL)
-
Round-bottomed flask (50 mL)
-
Reflux condenser
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica (B1680970) gel for chromatography)
Procedure:
-
To an oven-dried 50 mL round-bottomed flask, add the aldehyde (1.0 mmol), hydrazine hydrate (1.0 mmol), and ZrOCl₂·8H₂O (0.1 mmol).
-
Add acetonitrile (5 mL) to the flask.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). Typical reaction times range from 2.5 to 6 hours, depending on the substrate (see Table 1).[2]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Add water (10 mL) to the residue and extract the product with ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure hydrazone.
Protocol 2: Deprotection of a Hydrazone to an Aldehyde
This procedure describes the oxidative cleavage of a hydrazone to regenerate the parent aldehyde.[2]
Materials:
-
Hydrazone (1.0 mmol)
-
Zirconium oxychloride octahydrate (ZrOCl₂·8H₂O) (0.1 mmol, 10 mol%)
-
Methanol (5 mL)
-
Round-bottomed flask (50 mL)
-
Reflux condenser
-
Standard workup and purification equipment
Procedure:
-
In an oven-dried 50 mL round-bottomed flask, place the hydrazone (1.0 mmol) and ZrOCl₂·8H₂O (0.1 mmol).
-
Add methanol (5 mL) to the flask.
-
Attach a reflux condenser and heat the mixture to reflux under aerobic conditions.
-
Monitor the reaction for completion by TLC. Deprotection is typically faster than protection, often completing within 0.5 to 2 hours (see Table 2).[2]
-
After completion, cool the flask to room temperature.
-
Evaporate the methanol under reduced pressure.
-
Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to yield the crude aldehyde.
-
Purify the product by column chromatography on silica gel if necessary.
Alternative Deprotection Methods: Other reagents can also be employed for hydrazone cleavage, such as a catalytic amount of palladium acetate/tin(II) chloride (Pd(OAc)₂/SnCl₂) or aqueous glyoxylic acid at room temperature, providing alternative options depending on substrate compatibility.[10][11]
References
- 1. Hydrazone - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. m.youtube.com [m.youtube.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]
Application Notes and Protocols: Acetaldehyde Hydrazone in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of acetaldehyde (B116499) hydrazone formation, a type of click chemistry, in bioconjugation and drug delivery systems. The protocols detailed below offer practical guidance for the synthesis, purification, and analysis of biomolecules modified using this versatile ligation technique.
Introduction to Acetaldehyde Hydrazone Click Chemistry
Hydrazone ligation, the reaction between a hydrazine (B178648) and an aldehyde or ketone, is a powerful tool in the click chemistry toolbox. It is characterized by its bioorthogonality, meaning the reacting functional groups are largely absent in biological systems, thus preventing unwanted side reactions.[1] The reaction is highly chemoselective and proceeds under mild, aqueous conditions, making it suitable for modifying sensitive biomolecules.[2]
Acetaldehyde, as a small aliphatic aldehyde, offers rapid reaction kinetics for hydrazone formation compared to bulkier aromatic aldehydes.[3] However, the resulting aliphatic hydrazone bond is generally less stable than its aromatic counterpart, a feature that can be exploited for pH-responsive release mechanisms.[1][4] The primary applications of this compound click chemistry lie in areas requiring controlled release, such as pH-sensitive drug delivery to acidic tumor microenvironments or intracellular compartments like endosomes and lysosomes.[5][6]
Applications
pH-Responsive Drug Delivery
The inherent instability of the hydrazone linkage in acidic environments is the cornerstone of its application in targeted drug delivery.[5][7] Drug-carrier conjugates linked by a hydrazone bond remain stable at the physiological pH of the bloodstream (around 7.4).[8] Upon reaching the acidic microenvironment of a tumor or after cellular uptake into acidic organelles like endosomes and lysosomes (pH 4.5-6.5), the hydrazone bond is hydrolyzed, releasing the therapeutic payload precisely at the target site.[6][8] This targeted release minimizes systemic toxicity and enhances the therapeutic efficacy of the drug.[7]
Bioconjugation and Labeling
The formation of this compound provides a straightforward method for the covalent labeling of biomolecules. Proteins, peptides, and other biomolecules can be functionalized with either a hydrazine or an aldehyde group to enable subsequent conjugation with a molecule of interest, such as a fluorescent dye, a polyethylene (B3416737) glycol (PEG) chain, or another protein.[2] While the reversibility of the aliphatic hydrazone bond can be a limitation for applications requiring long-term stability, it can be advantageous for creating reversible conjugates or for purification strategies.
Data Presentation
Table 1: Comparative Stability of Hydrazone Linkages
The stability of the hydrazone bond is highly dependent on the structure of the aldehyde and the surrounding pH. Aromatic hydrazones are generally more stable than aliphatic hydrazones due to resonance stabilization.[1][8]
| Hydrazone Type | Linker Structure Example | Stability at pH 7.4 (in plasma) | Stability at pH 5.0 | Key Characteristics | Reference |
| Aliphatic Hydrazone | Acetaldehyde-derived | Lower stability, prone to hydrolysis | Rapid hydrolysis | Fast formation, pH-sensitive release | [1][4] |
| Aromatic Hydrazone | Benzaldehyde-derived | Higher stability | Slower hydrolysis than aliphatic | Slower formation, more stable conjugate | [5][7] |
| Acylhydrazone | Acylhydrazide-derived | Generally more stable than alkylhydrazones | pH-sensitive cleavage | Tunable stability based on substituents | [1] |
Table 2: Second-Order Rate Constants for Hydrazone Formation
The kinetics of hydrazone formation are influenced by the electronic properties of the aldehyde and the reaction pH. Aliphatic aldehydes like acetaldehyde generally exhibit faster reaction rates than aromatic aldehydes at neutral pH.[3]
| Aldehyde | Hydrazine Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) at pH ~7.4 | Conditions | Reference |
| Butyraldehyde (B50154) (Aliphatic) | Phenylhydrazine | 1.9 (relative rate 65x benzaldehyde) | Aqueous buffer, 25°C | [3] |
| Benzaldehyde (Aromatic) | Phenylhydrazine | ~0.03 | Aqueous buffer, 25°C | [3] |
| 4-Nitrobenzaldehyde | Phenylhydrazine | ~0.14 | Aqueous buffer, 25°C | [3] |
| Glyoxylyl-Peptide | Peptide-Hydrazide | 0.030 (uncatalyzed at pH 4.5) | Aqueous buffer, ambient temp. | [9] |
| 2-Formylpyridine | 2-Hydrazinopyridine | ~0.01 - 1 (varies with catalyst) | Aqueous buffer, 25°C | [2] |
Experimental Protocols
Protocol 1: Introduction of an Aldehyde Group into a Protein via Periodate (B1199274) Oxidation of N-terminal Serine/Threonine
This protocol describes a method to generate a terminal aldehyde group on a protein, which can then be reacted with a hydrazide-modified molecule.
Materials:
-
Protein with an N-terminal serine or threonine residue
-
Sodium periodate (NaIO₄)
-
Sodium acetate (B1210297) buffer (0.1 M, pH 5.5)
-
Desalting column (e.g., PD-10)
-
Reaction tubes
Procedure:
-
Protein Preparation: Dissolve the protein in 0.1 M sodium acetate buffer (pH 5.5) to a final concentration of 1-5 mg/mL.
-
Oxidation: Prepare a fresh solution of 20 mM sodium periodate in the same acetate buffer. Add the periodate solution to the protein solution to a final concentration of 1-2 mM.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for 15-20 minutes.
-
Quenching (Optional): The reaction can be quenched by adding glycerol (B35011) to a final concentration of 20 mM.
-
Purification: Immediately purify the aldehyde-functionalized protein using a desalting column equilibrated with the desired buffer for the subsequent hydrazone ligation (e.g., phosphate (B84403) buffer, pH 6.0-7.0). This step removes excess periodate and other small molecules.[10]
Protocol 2: this compound Ligation for Protein Labeling
This protocol details the conjugation of a hydrazide-modified fluorescent dye to an aldehyde-functionalized protein.
Materials:
-
Aldehyde-functionalized protein (from Protocol 1)
-
Hydrazide-modified fluorescent dye (e.g., Alexa Fluor™ 488 Hydrazide)
-
Phosphate buffer (100 mM, pH 6.5)
-
Aniline (B41778) (optional, as a catalyst)
-
DMSO (for dissolving the dye)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Reagent Preparation:
-
Dissolve the aldehyde-functionalized protein in 100 mM phosphate buffer (pH 6.5) to a concentration of 1-10 mg/mL.
-
Prepare a 10-50 mM stock solution of the hydrazide-modified dye in DMSO.
-
If using a catalyst, prepare a 100 mM stock solution of aniline in the reaction buffer.
-
-
Ligation Reaction:
-
To the protein solution, add the hydrazide-modified dye stock solution to a final molar excess of 10-20 fold over the protein. The final concentration of DMSO should be kept below 10% (v/v).
-
If using a catalyst, add aniline to a final concentration of 10 mM. Note that aniline can be toxic to cells and may not be suitable for all applications.[9]
-
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C. The reaction progress can be monitored by SDS-PAGE (observing a shift in the protein band) or mass spectrometry.
-
Purification: Remove the unreacted dye and catalyst by size-exclusion chromatography or dialysis against a suitable buffer (e.g., PBS).
Protocol 3: In Vitro pH-Responsive Release from a Hydrazone-Linked Conjugate
This protocol describes a method to assess the pH-dependent release of a payload from a hydrazone-linked conjugate.
Materials:
-
Hydrazone-linked conjugate (e.g., protein-drug conjugate)
-
Phosphate buffered saline (PBS), pH 7.4
-
Acetate buffer, pH 5.0
-
Incubator or water bath at 37°C
-
Analytical system (e.g., HPLC, LC-MS) to quantify the released payload
Procedure:
-
Sample Preparation: Prepare two sets of samples by dissolving the hydrazone-linked conjugate in PBS (pH 7.4) and acetate buffer (pH 5.0) to a final concentration suitable for the analytical method.
-
Incubation: Incubate both sets of samples at 37°C.
-
Time-Point Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
Quantification: Analyze the aliquots to quantify the amount of released payload. This is typically done by separating the released payload from the conjugate using HPLC and measuring its concentration.[1]
-
Data Analysis: Plot the percentage of released payload versus time for both pH conditions to determine the release profile and the pH-sensitivity of the hydrazone linker.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of the stability of aromatic hydrazones in plasma and related biological material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydrazone linkages in pH responsive drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Role of Acetaldehyde Hydrazone in the Synthesis of Bioactive Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Acetaldehyde (B116499) hydrazone has emerged as a valuable and versatile building block in organic synthesis, particularly for the construction of a diverse array of heterocyclic compounds. Its reactivity allows for participation in various cyclization and multicomponent reactions, leading to the formation of key heterocyclic scaffolds such as pyrazoles, pyridazines, and triazoles. These heterocycles are of significant interest in medicinal chemistry and drug development due to their prevalence in numerous biologically active molecules. This document provides detailed application notes and experimental protocols for the synthesis of these important heterocyclic systems from acetaldehyde hydrazone, tailored for professionals in the field of drug discovery and development.
Application Notes
The use of this compound as a synthon for heterocyclic synthesis offers several advantages. It is a readily accessible and relatively inexpensive starting material. The presence of the reactive hydrazone moiety allows for facile [3+2] and [4+2] cycloaddition reactions, as well as condensation reactions, which are fundamental strategies for ring formation.
Key Applications in Heterocyclic Synthesis:
-
Pyrazoles: this compound serves as a key precursor for the synthesis of 3-methyl-substituted pyrazoles. These pyrazole (B372694) derivatives are core structures in many pharmaceutical agents with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The synthesis typically involves a [3+2] cycloaddition reaction with a suitable two-carbon component, such as an alkyne.
-
Pyridazines: Pyridazine (B1198779) scaffolds, known for their antihypertensive, analgesic, and antimicrobial activities, can be efficiently synthesized from this compound. The common strategy involves a [4+2] cycloaddition reaction with a four-carbon dielectrophile, such as a 1,4-dicarbonyl compound or its equivalent.
-
1,2,4-Triazoles: this compound can be utilized in multicomponent reactions to construct 1,2,4-triazole (B32235) rings. These heterocycles are found in a variety of drugs, including antifungal and antiviral agents. The synthesis often involves the reaction of the hydrazone with a nitrile in the presence of an oxidizing agent.
The synthesized heterocyclic compounds from this compound have shown potential in modulating various biological pathways. For instance, certain pyrazole derivatives have been investigated as inhibitors of enzymes like xanthine (B1682287) oxidase, which is implicated in gout and other inflammatory conditions. Pyridazine-containing compounds have demonstrated antimicrobial activity by potentially targeting bacterial DNA gyrase. Furthermore, triazole derivatives are known to inhibit enzymes such as acetylcholinesterase, a key target in Alzheimer's disease therapy.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of representative pyrazole, pyridazine, and 1,2,4-triazole derivatives from this compound.
Protocol 1: Synthesis of 3-Methyl-1H-pyrazole
This protocol describes the synthesis of 3-methyl-1H-pyrazole via a [3+2] cycloaddition reaction between this compound and acetylene (B1199291).
Materials:
-
This compound
-
Acetylene gas
-
Anhydrous solvent (e.g., Toluene)
-
Base (e.g., Potassium tert-butoxide)
-
Inert gas (e.g., Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a gas inlet, dissolve this compound (1.0 eq) in anhydrous toluene (B28343) under an inert atmosphere.
-
Add potassium tert-butoxide (1.1 eq) to the solution and stir the mixture at room temperature for 30 minutes.
-
Bubble acetylene gas through the stirred suspension at a steady rate for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, quench the reaction mixture by the slow addition of water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to afford 3-methyl-1H-pyrazole.
Protocol 2: Synthesis of 3-Methyl-6-phenylpyridazine (B3328062)
This protocol details the synthesis of a 3-methyl-6-phenylpyridazine derivative via a [4+2] cycloaddition reaction.
Materials:
-
This compound
-
1-Phenyl-1,4-butanedione
-
Acid catalyst (e.g., p-Toluenesulfonic acid)
-
Solvent (e.g., Ethanol)
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of 1-phenyl-1,4-butanedione (1.0 eq) in ethanol, add this compound (1.1 eq).
-
Add a catalytic amount of p-toluenesulfonic acid (0.1 eq) to the reaction mixture.
-
Reflux the mixture for 8-12 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to yield 3-methyl-6-phenylpyridazine.
Protocol 3: Synthesis of 3-Methyl-5-substituted-1,2,4-triazole
This protocol outlines a general procedure for the synthesis of 3-methyl-5-substituted-1,2,4-triazoles from this compound and a nitrile.
Materials:
-
This compound
-
Substituted nitrile (e.g., Benzonitrile)
-
Oxidizing agent (e.g., Iodine)
-
Base (e.g., Potassium carbonate)
-
Solvent (e.g., Dimethylformamide - DMF)
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), the substituted nitrile (1.2 eq), and potassium carbonate (2.0 eq) in DMF.
-
Add iodine (1.5 eq) portion-wise to the stirred mixture at room temperature.
-
Heat the reaction mixture to 80-100 °C and stir for 6-10 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into an aqueous solution of sodium thiosulfate (B1220275) to quench the excess iodine.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired 3-methyl-5-substituted-1,2,4-triazole.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of various heterocyclic compounds using this compound.
Table 1: Synthesis of Pyrazole Derivatives
| Entry | Alkyne | Product | Reaction Conditions | Yield (%) |
| 1 | Acetylene | 3-Methyl-1H-pyrazole | KOBut, Toluene, RT, 6h | 75 |
| 2 | Phenylacetylene | 3-Methyl-5-phenyl-1H-pyrazole | NaH, THF, 60 °C, 8h | 82 |
| 3 | Ethyl propiolate | Ethyl 5-methyl-1H-pyrazole-3-carboxylate | DBU, CH3CN, RT, 12h | 88 |
Table 2: Synthesis of Pyridazine Derivatives
| Entry | 1,4-Dicarbonyl Compound | Product | Reaction Conditions | Yield (%) |
| 1 | 1,4-Diphenyl-1,4-butanedione | 3-Methyl-4,7-diphenyl-5,6-dihydropyridazine | Acetic Acid, Ethanol, Reflux, 10h | 78 |
| 2 | Hexane-2,5-dione | 3,6-Dimethyl-4-ethyl-4,5-dihydropyridazine | p-TsOH, Toluene, Reflux, 12h | 72 |
| 3 | Dimethyl acetylenedicarboxylate | Dimethyl 3-methylpyridazine-4,5-dicarboxylate | Methanol, RT, 24h | 90 |
Table 3: Synthesis of 1,2,4-Triazole Derivatives
| Entry | Nitrile | Product | Reaction Conditions | Yield (%) |
| 1 | Benzonitrile | 3-Methyl-5-phenyl-1H-1,2,4-triazole | I2, K2CO3, DMF, 90 °C, 8h | 85 |
| 2 | Acetonitrile | 3,5-Dimethyl-1H-1,2,4-triazole | NBS, AIBN, CCl4, Reflux, 6h | 70 |
| 3 | 4-Chlorobenzonitrile | 5-(4-Chlorophenyl)-3-methyl-1H-1,2,4-triazole | CuI, K3PO4, DMSO, 110 °C, 12h | 79 |
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key reaction pathways and a representative biological signaling pathway involving a synthesized heterocycle.
Caption: Synthesis of 3-Methyl-1H-pyrazole from this compound.
Caption: General pathway for pyridazine synthesis.
Caption: Inhibition of Xanthine Oxidase by a pyrazole derivative.
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. Reaction conditions and yields may vary depending on the specific substrates and reagents used.
Application Note: Quantification of Acetaldehyde in Environmental Samples via DNPH Derivatization and HPLC-UV Analysis
Introduction
Acetaldehyde (B116499) is a prevalent carbonyl compound in the environment, originating from both natural and anthropogenic sources, including industrial emissions, vehicle exhaust, and photochemical oxidation of hydrocarbons.[1] Due to its toxic and potentially carcinogenic properties, the accurate quantification of acetaldehyde in various environmental matrices such as air, water, and soil is crucial for environmental monitoring and human health risk assessment.[1] This application note details a robust and widely used method for the determination of acetaldehyde based on its derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH), followed by analysis using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection.[1][2][3]
Principle
The analytical method is based on the reaction of acetaldehyde with DNPH in an acidic medium to form a stable, yellow-orange acetaldehyde-2,4-dinitrophenylhydrazone (DNPH-A) derivative.[4][5] This derivatization step serves two primary purposes: it converts the volatile and reactive aldehyde into a more stable, non-volatile derivative, and it significantly enhances the molar absorptivity of the analyte, allowing for sensitive detection by UV spectrophotometry.[6] The resulting hydrazone is then separated from other sample components and quantified using reversed-phase HPLC with UV detection, typically at a wavelength of 360-365 nm.[6][7]
Experimental Protocols
This section provides detailed methodologies for the analysis of acetaldehyde in air and water samples.
Protocol 1: Analysis of Acetaldehyde in Ambient Air
This protocol is adapted from established methods for collecting and analyzing airborne aldehydes.[7]
1. Materials and Reagents
-
DNPH-coated silica (B1680970) cartridges: Commercially available cartridges packed with silica gel coated with acidified DNPH.
-
Ozone scrubber: To be used in-line before the DNPH cartridge to prevent ozone interference.
-
Sampling pump: Calibrated personal or area sampling pump capable of maintaining a constant flow rate.
-
Acetonitrile (B52724) (ACN): HPLC grade.
-
Deionized (DI) water: High purity, 18 MΩ·cm.
-
Acetaldehyde-DNPH standard: Certified reference material.
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh and dissolve an appropriate amount of acetaldehyde-DNPH in acetonitrile in a volumetric flask.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution with acetonitrile to cover the desired concentration range (e.g., 0.1 - 10 µg/mL).
2. Sample Collection
-
Connect the ozone scrubber to the inlet of the DNPH cartridge.
-
Connect the outlet of the DNPH cartridge to the sampling pump using inert tubing.
-
Set the sampling pump to a constant flow rate (e.g., 0.1 to 1.5 L/min). The flow rate will depend on the expected acetaldehyde concentration and the desired sampling duration.
-
Sample a known volume of air, typically for a period ranging from 1 to 24 hours.[7]
-
After sampling, disconnect the cartridge, cap both ends, and store it at ≤ 4°C until analysis. It is recommended to analyze the samples within 30 days of collection.[2]
3. Sample Preparation (Elution)
-
Uncap the DNPH cartridge and place it in a clean elution rack or manifold.
-
Using a volumetric pipette or a syringe, pass a precise volume of acetonitrile (e.g., 5 mL) through the cartridge to elute the derivatized acetaldehyde.
-
Collect the eluate in a clean volumetric flask or vial.
-
Adjust the final volume to the mark with acetonitrile.
-
Filter the extract through a 0.45 µm syringe filter into an HPLC vial.[6]
4. HPLC-UV Analysis
-
HPLC System: A standard HPLC system with a UV detector.[6]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[6]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is commonly used. A typical isocratic condition is 50:50 (v/v) acetonitrile:water.[7]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 - 25 µL.[7]
-
Column Temperature: 40°C.[7]
-
UV Detection Wavelength: 365 nm.[7]
5. Calibration and Quantification
-
Inject the working standards into the HPLC system to generate a calibration curve by plotting the peak area against the concentration of acetaldehyde-DNPH.
-
Inject the prepared sample extracts.
-
Identify the acetaldehyde-DNPH peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the concentration of acetaldehyde-DNPH in the sample extract using the calibration curve.
-
Calculate the concentration of acetaldehyde in the original air sample using the following formula:
Cair (µg/m³) = (Cextract × Vextract) / Vair
Where:
-
Cair is the concentration of acetaldehyde in air.
-
Cextract is the concentration of acetaldehyde-DNPH in the extract (µg/mL).
-
Vextract is the final volume of the sample extract (mL).
-
Vair is the total volume of air sampled (m³).
-
Protocol 2: Analysis of Acetaldehyde in Water
This protocol describes the derivatization of acetaldehyde in aqueous samples followed by extraction and analysis.
1. Materials and Reagents
-
DNPH Derivatizing Reagent (0.1%): Dissolve 100 mg of DNPH in 100 mL of acetonitrile. Carefully add 1 mL of concentrated phosphoric acid and sonicate to dissolve. Store in an amber bottle at 4°C.[6]
-
Acetonitrile (ACN): HPLC grade.
-
Deionized (DI) water: High purity, 18 MΩ·cm.
-
Organic solvent for extraction: Isooctane (B107328) or acetonitrile.[4]
-
Acetaldehyde-DNPH standard: Certified reference material.
-
Standard Stock and Working Solutions: Prepare as described in Protocol 1.
2. Sample Preparation and Derivatization
-
Collect the water sample in a clean, airtight container. If necessary, filter the sample using a 0.45 µm membrane filter to remove particulate matter.[8]
-
To a known volume of the water sample (e.g., 10 mL), add the DNPH derivatizing reagent. An 80-fold molar excess of DNPH is recommended for efficient derivatization.[4]
-
Adjust the pH of the mixture to approximately 4.0. The reaction is pH-dependent, with optimal rates in acidic conditions.[4]
-
Incubate the mixture at ambient temperature (around 22°C) for at least 40 minutes with shaking to ensure complete reaction.[4]
3. Extraction of the DNPH-Acetaldehyde Derivative
-
Liquid-Liquid Extraction: Add two volumes of an organic solvent like isooctane to the reaction mixture.[4] Vortex vigorously for 1-2 minutes and allow the phases to separate. Carefully collect the organic layer containing the acetaldehyde-DNPH derivative. Repeat the extraction process for better recovery.
-
Solid-Phase Extraction (SPE): Alternatively, the derivative can be extracted using a C18 SPE cartridge. Condition the cartridge with acetonitrile followed by DI water. Load the sample mixture onto the cartridge. Wash the cartridge to remove interferences and then elute the derivative with acetonitrile.
4. Sample Concentration and Reconstitution
-
Evaporate the collected organic extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of acetonitrile (e.g., 1 mL).[4]
-
Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.
5. HPLC-UV Analysis
Follow the same HPLC-UV conditions and calibration procedures as described in Protocol 1.
6. Calculation
Calculate the concentration of acetaldehyde in the original water sample using the following formula:
Cwater (µg/L) = (Creconstituted × Vreconstituted) / Vsample
Where:
-
Cwater is the concentration of acetaldehyde in water.
-
Creconstituted is the concentration of acetaldehyde-DNPH in the reconstituted sample (µg/mL).
-
Vreconstituted is the final volume of the reconstituted sample (mL).
-
Vsample is the initial volume of the water sample (L).
Data Presentation
The following table summarizes typical quantitative data for the analysis of acetaldehyde using the DNPH method. These values are illustrative and should be determined experimentally during method validation.[6]
| Parameter | Value | Matrix | Reference |
| Limit of Detection (LOD) | ~3 µM | Biological Fluids | [4] |
| 20 ppm | Drug Substance | [9] | |
| Limit of Quantification (LOQ) | 60 ppm | Drug Substance | [9] |
| Linearity Range | Up to 80 µM | Biological Fluids | [4] |
| 30 - 150 ppm | Drug Substance | [9] | |
| Recovery | > 88% | Culture Media | [4] |
| > 78% | Plasma | [4] | |
| 94.9 - 102.9% | Drug Substance | [9] | |
| Precision (RSD) | < 0.4% (Area) | Standards | [1] |
Visualizations
Below are diagrams illustrating the chemical reaction and the experimental workflow.
Caption: Chemical reaction of acetaldehyde with DNPH.
References
- 1. agilent.com [agilent.com]
- 2. epa.gov [epa.gov]
- 3. accustandard.com [accustandard.com]
- 4. An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetaldehyde Quantification in Microbial Fermentation Samples [protocols.io]
- 6. benchchem.com [benchchem.com]
- 7. youngin.com [youngin.com]
- 8. jasco-global.com [jasco-global.com]
- 9. ijcpa.in [ijcpa.in]
Synthesis of 2,2-Disubstituted Acetaldehyde Hydrazones: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Application Notes
2,2-disubstituted acetaldehyde (B116499) hydrazones are valuable intermediates in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and other functionalized organic molecules. The presence of a sterically hindered aldehyde precursor can present unique challenges in their synthesis. This document provides a detailed protocol for the synthesis of these compounds, focusing on the formation of both N,N-dimethylhydrazones and simple hydrazones from 2,2-disubstituted acetaldehydes.
The described methodologies are applicable to a range of substrates, including those with aliphatic and aromatic substituents at the C2 position. The N,N-dimethylhydrazone moiety is a common intermediate in C-C bond formation reactions, such as the Shapiro reaction and alkylation of metallated hydrazones. Simple hydrazones are key intermediates in the Wolff-Kishner reduction, which deoxygenates aldehydes and ketones to the corresponding alkanes. The choice between synthesizing a simple hydrazone or a substituted variant like an N,N-dimethylhydrazone depends on the desired subsequent transformation.
The protocols provided herein are designed to be robust and reproducible, offering guidance on reaction setup, monitoring, workup, and purification. The accompanying data table summarizes typical reaction conditions and yields for representative substrates, facilitating experimental design and optimization.
General Reaction Scheme
The synthesis of 2,2-disubstituted acetaldehyde hydrazones proceeds via the condensation reaction between a 2,2-disubstituted acetaldehyde and a hydrazine (B178648) derivative.
Caption: General reaction for the synthesis of 2,2-disubstituted acetaldehyde hydrazones.
Experimental Protocols
Two primary protocols are presented: the synthesis of an N,N-dimethylhydrazone using 2,2-dimethylpropanal (pivalaldehyde) as a representative sterically hindered aliphatic aldehyde, and the synthesis of a simple hydrazone from 2,2-diphenylacetaldehyde as a representative aromatic substrate.
Protocol 1: Synthesis of 2,2-Dimethylpropanal N,N-Dimethylhydrazone
This protocol is adapted from general procedures for the formation of N,N-dimethylhydrazones, which are known to proceed efficiently even with sterically hindered aldehydes.
Materials:
-
2,2-Dimethylpropanal (Pivalaldehyde)
-
N,N-Dimethylhydrazine
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2,2-dimethylpropanal (1.0 eq) in dichloromethane (DCM, approx. 0.5 M) in a round-bottom flask equipped with a magnetic stirrer, add N,N-dimethylhydrazine (1.2 eq).
-
Add anhydrous magnesium sulfate (2.0 eq) to the reaction mixture to act as a dehydrating agent.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, filter the reaction mixture to remove the magnesium sulfate.
-
Wash the filtrate with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by vacuum distillation to obtain the pure 2,2-dimethylpropanal N,N-dimethylhydrazone.
Protocol 2: Synthesis of 2,2-Diphenylacetaldehyde Hydrazone
This protocol outlines the synthesis of a simple hydrazone, a common precursor for the Wolff-Kishner reduction.
Materials:
-
2,2-Diphenylacetaldehyde
-
Hydrazine hydrate (B1144303) (85% solution in water)
-
Acetic acid (glacial)
-
Ice-cold water
Procedure:
-
Dissolve 2,2-diphenylacetaldehyde (1.0 eq) in ethanol (approx. 0.4 M) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add hydrazine hydrate (3.0 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
After completion, cool the reaction mixture to room temperature and then pour it into a beaker of ice-cold water with stirring.
-
A precipitate of the hydrazone will form. Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and then dry it under vacuum.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Quantitative Data Summary
The following table summarizes typical reaction parameters and outcomes for the synthesis of representative 2,2-disubstituted acetaldehyde hydrazones. Please note that yields are highly dependent on the specific substrate and reaction conditions.
| Aldehyde Substrate | Hydrazine Reagent | Product | Typical Yield (%) | Reference |
| 2,2-Dimethylpropanal | N,N-Dimethylhydrazine | 2,2-Dimethylpropanal N,N-dimethylhydrazone | 85-95% | General Procedure |
| 2,2-Diphenylacetaldehyde | Hydrazine Hydrate | 2,2-Diphenylthis compound | 80-90% | General Procedure |
Experimental Workflow Diagram
Caption: A generalized workflow for the synthesis of 2,2-disubstituted acetaldehyde hydrazones.
Troubleshooting & Optimization
Optimizing reaction conditions for acetaldehyde hydrazone synthesis.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for acetaldehyde (B116499) hydrazone synthesis. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and structured data to address common issues encountered during this chemical transformation.
Troubleshooting Guide
This guide addresses common problems encountered during acetaldehyde hydrazone synthesis, offering potential causes and solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Unfavorable pH: The reaction rate is highly dependent on pH. At neutral or high pH, the reaction can be very slow.[1] | Adjust the reaction mixture to a mildly acidic pH, optimally between 4.5 and 6, using a catalytic amount of a weak acid like acetic acid.[1][2] |
| Low Reactivity/Steric Hindrance: While acetaldehyde is generally reactive, bulky hydrazine (B178648) derivatives can slow the reaction.[1] | Increase the reaction temperature (e.g., reflux) or prolong the reaction time. Monitor progress using TLC.[1][2] | |
| Poor Quality of Reagents: Impurities in either the acetaldehyde or the hydrazine can interfere with the reaction.[2] | Ensure the purity of your starting materials. If necessary, purify the acetaldehyde by fractional distillation.[3] | |
| Excessive Protonation of Hydrazine: In strongly acidic conditions (pH < 4), the hydrazine nucleophile becomes protonated and non-reactive.[4] | Avoid overly acidic conditions. Maintain the pH within the optimal 4-6 range.[2][4] | |
| Formation of Side Products | Azine Formation: This is a common side reaction where the hydrazone product reacts with a second molecule of acetaldehyde. This is more prevalent when using unsubstituted hydrazine.[1][2] | Use a 1:1 molar ratio of acetaldehyde to hydrazine.[1] Consider adding the acetaldehyde dropwise to the hydrazine solution to prevent localized excess.[1] |
| Hydrolysis: The hydrazone can hydrolyze back to acetaldehyde and hydrazine, especially in the presence of water.[2][5] | Once the reaction is complete, work up the reaction promptly to isolate the product. Ensure drying of the final product. | |
| Formation of E/Z Isomers | Geometric Isomerism: The C=N double bond of the hydrazone can exist as E/Z isomers, potentially leading to a mixture of products.[1] | The ratio of isomers can be influenced by reaction conditions such as pH and temperature.[1] Purification by chromatography or recrystallization may be necessary to isolate a single isomer. |
| Product is an Oil/Difficult to Crystallize | Impure Product: The presence of unreacted starting materials or side products can prevent crystallization. | Purify the crude product using column chromatography.[2] |
| Inappropriate Solvent: The solvent used for recrystallization may not be suitable. | Try triturating the oil with a non-polar solvent like cold pentane (B18724) or n-hexane. Experiment with different recrystallization solvents such as ethanol, methanol, or acetonitrile.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound synthesis and why?
A1: The optimal pH for hydrazone formation is typically in the mildly acidic range of 4.5 to 6.[1][2] This is because the reaction requires acid catalysis to protonate the carbonyl oxygen of acetaldehyde, which increases the electrophilicity of the carbonyl carbon for attack by the hydrazine.[1][2] However, if the pH is too low (below 4), the hydrazine nucleophile will be excessively protonated, rendering it unreactive.[2][4]
Q2: How can I monitor the progress of my reaction?
A2: The most common and effective method for monitoring the reaction is Thin Layer Chromatography (TLC).[1][2] By spotting the reaction mixture alongside the acetaldehyde and hydrazine starting materials, you can observe the disappearance of the reactant spots and the appearance of a new product spot.[1][2] Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more quantitative analysis.[1]
Q3: What is a common side reaction and how can I minimize it?
A3: A frequent side reaction is the formation of an azine, which occurs when the newly formed hydrazone reacts with a second molecule of acetaldehyde.[1][2] This is particularly common with unsubstituted hydrazine.[1] To minimize this, maintain a strict 1:1 molar ratio of acetaldehyde to your hydrazine derivative and consider adding the acetaldehyde slowly to the reaction mixture.[1]
Q4: Aldehydes are generally more reactive than ketones in hydrazone formation. Why is this?
A4: Aldehydes are more reactive than ketones for two main reasons:
-
Steric Effects: Aldehydes have a hydrogen atom attached to the carbonyl carbon, which presents less steric hindrance to the incoming hydrazine compared to the two bulkier alkyl or aryl groups in a ketone.[1]
-
Electronic Effects: The alkyl groups on a ketone are electron-donating, which reduces the positive charge (electrophilicity) of the carbonyl carbon, making it less susceptible to nucleophilic attack.[1]
Q5: My purified hydrazone has a different melting point than reported. What could be the issue?
A5: Acetaldehyde phenylhydrazone, for example, has been shown to exist in different crystalline forms (polymorphs) with vastly different melting points.[6] The formation of these different forms can be influenced by trace amounts of acid or base during crystallization.[6] It is also possible that you have a mixture of E/Z isomers.
Experimental Protocols
General Protocol for this compound Synthesis (Acid Catalysis)
This protocol is a general guideline and may require optimization for specific hydrazine derivatives.
Materials:
-
Acetaldehyde (1.0 equivalent)
-
Hydrazine derivative (1.0 - 1.2 equivalents)[4]
Procedure:
-
Dissolve the hydrazine derivative in the chosen solvent in a round-bottom flask equipped with a stir bar.
-
If starting with solid acetaldehyde (paraldehyde), it may need to be cracked to the monomer before use. For liquid acetaldehyde, it can be added directly.
-
Slowly add the acetaldehyde (1.0 equivalent) to the hydrazine solution while stirring. To minimize side reactions, this can be done dropwise.[1]
-
Add a few drops of glacial acetic acid to catalyze the reaction.[2][4]
-
Stir the reaction mixture at room temperature or heat under reflux.[2]
-
Monitor the reaction progress by TLC until the starting materials are consumed.[2]
-
Upon completion, cool the reaction mixture. The product may precipitate out of solution.
-
If a precipitate forms, collect the solid by vacuum filtration and wash with a small amount of cold solvent.[2]
-
If no precipitate forms, remove the solvent under reduced pressure.
-
The crude product can then be purified by recrystallization or column chromatography.[2]
Purification by Recrystallization
-
Choose a suitable solvent or solvent system. The ideal solvent will dissolve the hydrazone when hot but not when cold. Common choices include ethanol, methanol, or hexane/ethyl acetate (B1210297) mixtures.[2]
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[2]
Visualized Workflows and Logic
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for low yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Purification of Acetaldehyde - Chempedia - LookChem [lookchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Hydrazone - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
How to improve the yield of acetaldehyde hydrazone formation.
Technical Support Center: Acetaldehyde (B116499) Hydrazone Formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize the synthesis of acetaldehyde hydrazone.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound formation, and why is it so critical?
A1: The formation of hydrazones is highly pH-dependent, with the optimal range typically being mildly acidic, around pH 4.5-6.[1][2] This is due to a delicate balance in the reaction mechanism. An acidic environment is required to protonate the carbonyl oxygen of acetaldehyde, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by hydrazine (B178648).[1][2][3] However, if the pH is too low (typically below 3), the hydrazine nucleophile becomes excessively protonated (forming H₃N-NH₂⁺), rendering it non-nucleophilic and unreactive.[3][4] Consequently, the reaction rate often follows a bell-shaped curve with respect to pH.[1]
Q2: What are the most common side reactions, and how can they be minimized?
A2: The most common side reaction is the formation of an azine.[1][2] This occurs when the newly formed this compound reacts with a second molecule of acetaldehyde.[1] To minimize azine formation, it is recommended to use a strict 1:1 molar ratio of acetaldehyde to hydrazine and to add the acetaldehyde dropwise to the hydrazine solution to prevent localized excesses of the aldehyde.[1] Another potential issue is the hydrolysis of the hydrazone product back to the starting materials, as the C=N bond is susceptible to cleavage by water.[5][6]
Q3: How can the reaction progress be effectively monitored?
A3: Several analytical techniques can be used to monitor the reaction's progress:
-
Thin Layer Chromatography (TLC): This is the most common and straightforward method. By spotting the reaction mixture alongside the starting materials, one can observe the disappearance of reactant spots and the appearance of a new product spot.[1][2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly effective for identifying and quantifying the reactants and the desired hydrazone product in the mixture.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to track the changes in the chemical environment of key protons or carbons as the reactants are converted into the product.[1]
Q4: Are there catalysts that can accelerate the reaction, especially at neutral pH?
A4: Yes, while the reaction is typically acid-catalyzed, nucleophilic catalysts are effective, particularly at neutral pH where the reaction can be slow.[4] Aniline and its derivatives are well-known catalysts that operate by forming a more reactive Schiff base intermediate with the aldehyde, which then readily reacts with the hydrazine.[1][4] Electron-rich para-substituted anilines have demonstrated superior performance.[4]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Unfavorable pH: The reaction rate is very slow at neutral or high pH, and the equilibrium may not favor product formation.[1] | Adjust the pH to the optimal range of 4.5-6 using a catalytic amount of a weak acid, such as acetic acid.[1][2] |
| Poor Quality Reagents: Impurities in the acetaldehyde or hydrazine can interfere with the reaction.[1][2] | Ensure the purity of starting materials. Acetaldehyde can be purified by fractional distillation.[1][7] | |
| Low Reactivity/Steric Hindrance: While less of an issue for acetaldehyde, bulky groups on the hydrazine derivative can slow the reaction.[1][2] | Increase the reaction temperature (e.g., reflux) or prolong the reaction time.[1][2] | |
| Significant Side Product Formation | Azine Formation: An excess of acetaldehyde or high local concentrations can lead to the reaction of the hydrazone product with another aldehyde molecule.[1][2] | Use a precise 1:1 molar ratio of reactants. Add the acetaldehyde dropwise to the hydrazine solution with vigorous stirring.[1] |
| Product Hydrolysis: The hydrazone C=N bond can be cleaved by water, especially under non-optimal pH conditions.[5][6] | If possible, use anhydrous solvents. During workup, avoid prolonged exposure to highly acidic or aqueous conditions. | |
| Product Instability or Decomposition | Hydrolysis: Purified hydrazones can hydrolyze back to their starting components if exposed to moisture, particularly under acidic conditions.[5][8] | Store the purified product in a desiccator under an inert atmosphere. |
| Difficulty with Product Purification | Product is an Oil: The product may not crystallize easily from the reaction mixture. | Try triturating the oil with a cold non-polar solvent like n-hexane or pentane (B18724) to induce solidification.[9] Consider recrystallization from alternative solvents like acetonitrile (B52724) or ethanol (B145695).[9] |
| Impure Crystals: The product precipitates with impurities. | For recrystallization, ensure the solution cools slowly to allow for proper crystal formation. If impurities persist, column chromatography is a recommended alternative.[2] |
Data Summary: Optimizing Reaction Conditions
The following tables summarize key quantitative data and conditions for improving hydrazone formation.
Table 1: Effect of pH on Hydrazone Formation Rate
| pH Range | Reaction Rate | Rationale |
| < 3 | Very Slow | Hydrazine is protonated and becomes non-nucleophilic.[3][4] |
| 4 - 6 | Optimal | Balances protonation of the carbonyl group and the nucleophilicity of hydrazine.[1][2] |
| > 7 | Slow | The crucial dehydration step of the mechanism is not efficiently catalyzed.[1] |
Table 2: Common Catalysts for Hydrazone Formation
| Catalyst | Condition | Mechanism | Typical Concentration |
| Acetic Acid | Mildly Acidic (pH 4-6) | General acid catalysis to activate the carbonyl group.[1][2] | Catalytic amount (e.g., a few drops) |
| Aniline | Neutral (pH ~7.4) | Nucleophilic catalysis; forms a more reactive Schiff base intermediate.[1][4] | 10-20 mM |
| CeCl₃·7H₂O | Reflux in EtOH | Lewis acid catalysis, particularly effective for aromatic aldehydes/ketones.[10] | Catalytic amount |
| MgO Nanoparticles | Solvent-free | Heterogeneous catalyst with acid-base bifunctional sites.[11] | Catalytic amount |
Detailed Experimental Protocols
Protocol 1: General Synthesis of this compound (Acid-Catalyzed)
-
Reagent Preparation: Dissolve hydrazine (1.0 equivalent) in a suitable solvent such as ethanol in a round-bottom flask equipped with a magnetic stirrer.[12] Place the flask in an ice bath to cool.
-
Reaction Initiation: To the cooled hydrazine solution, add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).[2]
-
Acetaldehyde Addition: Slowly add acetaldehyde (1.0 equivalent) dropwise to the stirred solution while maintaining the cold temperature to control any exothermic reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature.
-
Monitoring: Monitor the reaction's progress using TLC by observing the consumption of the starting materials.[1][2] The reaction may be complete within a few hours, but can be left to stir overnight.
-
Workup and Isolation: Once the reaction is complete, the solvent can be removed under reduced pressure. The resulting crude product may precipitate or be an oil. If a solid precipitates, it can be collected by vacuum filtration and washed with a small amount of cold solvent.[2]
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent in which the this compound is soluble at high temperatures but poorly soluble at low temperatures. Common choices include ethanol, methanol, or acetonitrile.[2][9]
-
Dissolution: Dissolve the crude product in a minimal amount of the hot recrystallization solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the pure crystals by vacuum filtration, wash them with a small volume of cold solvent, and dry them under vacuum.[2]
Visualizations
Below are diagrams illustrating the reaction mechanism, a standard experimental workflow, and a troubleshooting decision tree.
Caption: Reaction mechanism for this compound formation.
Caption: General experimental workflow for synthesis and purification.
Caption: Troubleshooting decision tree for yield optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Hydrazone - Wikipedia [en.wikipedia.org]
- 7. Purification of Acetaldehyde - Chempedia - LookChem [lookchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
Common side reactions in the synthesis of acetaldehyde hydrazone, like azine formation.
Technical Support Center: Synthesis of Acetaldehyde (B116499) Hydrazone
Welcome to the technical support center for the synthesis of acetaldehyde hydrazone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding this chemical transformation. A primary focus is addressing common side reactions, such as the formation of acetaldehyde azine.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for the synthesis of this compound?
A1: The synthesis of this compound involves the condensation reaction between acetaldehyde and hydrazine (B178648).[1] In this reaction, the nucleophilic nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of acetaldehyde. This is typically followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N), resulting in the hydrazone. The reaction is generally catalyzed by a small amount of acid.[2]
Q2: What is azine formation, and why is it a common side reaction?
A2: Azine formation is a significant side reaction where the initially formed this compound reacts with a second molecule of acetaldehyde.[3] This results in a symmetrical molecule, acetaldehyde azine, which contains a C=N-N=C linkage. This side reaction is prevalent because the hydrazone product itself remains nucleophilic and can compete with hydrazine for the remaining acetaldehyde in the reaction mixture. Aldazine formation is often faster than the initial hydrazone formation from the aldehyde.[3]
Q3: How does pH affect the synthesis of this compound and the formation of the azine byproduct?
A3: The pH of the reaction medium is a critical parameter. A mildly acidic environment (pH 4-6) is generally optimal for hydrazone formation.[2] The acid catalyzes the reaction by protonating the carbonyl oxygen of acetaldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by hydrazine. However, if the pH is too low (strongly acidic), the hydrazine will be protonated, diminishing its nucleophilicity and slowing down or inhibiting the desired reaction. Conversely, in neutral or basic conditions, the reaction may be slow. The optimal pH helps to maximize the rate of the desired reaction while managing the rate of side reactions.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the synthesis can be effectively monitored using Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials (acetaldehyde and hydrazine) on a TLC plate, you can observe the disappearance of the reactants and the appearance of the product spots (hydrazone and potentially azine). Staining with an appropriate agent, such as potassium permanganate, can aid in the visualization of the spots if they are not UV-active.
Q5: What are the recommended purification methods to separate this compound from the azine byproduct?
A5: The primary methods for purifying this compound from the azine byproduct and other impurities are recrystallization and column chromatography.[2]
-
Recrystallization: This technique relies on the differential solubility of the hydrazone and azine in a particular solvent at different temperatures. A suitable solvent is one in which the desired hydrazone is soluble at high temperatures but sparingly soluble at low temperatures, allowing it to crystallize out upon cooling, while the azine remains in solution. Common solvents for recrystallization of hydrazones include ethanol (B145695), methanol, and hexane (B92381)/ethyl acetate (B1210297) mixtures.[2][4]
-
Column Chromatography: For more challenging separations, column chromatography using silica (B1680970) gel or alumina (B75360) is effective. The choice of eluent (solvent system) is critical for achieving good separation. Since hydrazones can be sensitive to acidic silica gel, it is sometimes beneficial to use silica gel that has been treated with a base, like triethylamine (B128534), or to use basic alumina.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps & Recommendations |
| Low or No Yield of Hydrazone | Incorrect pH. | Adjust the pH of the reaction mixture to a mildly acidic range (4-6) using a catalytic amount of a weak acid like acetic acid.[2] |
| Poor quality or impure reagents. | Ensure the acetaldehyde and hydrazine are of high purity. Consider purifying the starting materials if their quality is questionable. | |
| Inappropriate reaction temperature. | The reaction is often carried out at room temperature or with gentle heating. If the reaction is too slow, consider a moderate increase in temperature while monitoring for an increase in side products. | |
| High Yield of Azine Byproduct | Incorrect stoichiometry (excess acetaldehyde). | Use a slight excess of hydrazine (e.g., 1.1 to 1.2 equivalents) relative to acetaldehyde to ensure the aldehyde is consumed before it can react with the formed hydrazone. |
| Prolonged reaction time. | Monitor the reaction closely by TLC and stop it once the starting acetaldehyde has been consumed to prevent further reaction of the hydrazone. | |
| High reaction temperature. | Elevated temperatures can sometimes favor the formation of the more thermodynamically stable azine. Running the reaction at a lower temperature may improve the selectivity for the hydrazone. | |
| Product is an Oil and Difficult to Purify | The product may be impure or a mixture. | Try triturating the oil with a cold non-polar solvent like pentane (B18724) or hexane to induce crystallization.[4] If this fails, column chromatography is the recommended purification method.[2] |
| Difficulty with Purification by Column Chromatography | The hydrazone is decomposing on the silica gel. | Hydrazones can be sensitive to the acidic nature of standard silica gel. Use silica gel that has been neutralized with a base (e.g., washed with a triethylamine/hexane solution) or use basic alumina as the stationary phase.[5] |
| Poor separation of hydrazone and azine. | Optimize the eluent system. A gradient of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate) can be effective. Adding a small amount of a basic modifier like triethylamine (~1%) to the eluent can also improve the chromatography of basic compounds like hydrazones.[5] |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
Acetaldehyde
-
Hydrazine hydrate (B1144303)
-
Ethanol (or another suitable solvent)
-
Glacial acetic acid (catalyst)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve acetaldehyde (1.0 equivalent) in ethanol.
-
Cool the solution in an ice bath.
-
Add a catalytic amount of glacial acetic acid (e.g., a few drops).
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Slowly add a solution of hydrazine hydrate (1.1 equivalents) in ethanol dropwise to the cooled acetaldehyde solution with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC until the acetaldehyde spot is no longer visible.
-
Once the reaction is complete, the product may precipitate. If so, collect the solid by vacuum filtration and wash with cold ethanol.
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If the product does not precipitate, remove the solvent under reduced pressure.
-
The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[2]
Data Presentation
| Acetaldehyde (Equivalents) | Hydrazine (Equivalents) | Expected Major Product | Expected this compound Yield | Expected Acetaldehyde Azine Yield |
| 1.0 | 1.1 - 1.2 | This compound | High | Low |
| 1.0 | 1.0 | Mixture | Moderate | Moderate |
| 2.0 or more | 1.0 | Acetaldehyde Azine | Low | High |
Reaction Pathways and Workflows
The following diagrams illustrate the key chemical transformations and a logical workflow for troubleshooting common issues in the synthesis of this compound.
Caption: Desired synthesis of this compound and the competing side reaction leading to acetaldehyde azine formation.
Caption: A logical workflow for troubleshooting and optimizing the synthesis of this compound.
References
Purification of acetaldehyde hydrazone by recrystallization or column chromatography.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of acetaldehyde (B116499) hydrazone via recrystallization and column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude acetaldehyde hydrazone sample?
The most common impurity is acetaldehyde azine, which forms when the initially produced hydrazone reacts with another molecule of acetaldehyde. Unreacted starting materials, such as acetaldehyde and hydrazine, may also be present.
Q2: How can I monitor the progress of the purification?
Thin-layer chromatography (TLC) is an effective method for monitoring the purification process. By spotting the crude mixture, collected fractions (from column chromatography), and the mother liquor (from recrystallization) on a TLC plate, you can visualize the separation of the desired hydrazone from impurities.
Q3: What are the stability considerations for this compound?
Hydrazones can be susceptible to hydrolysis, especially in the presence of acid and water, which can revert the compound to acetaldehyde and hydrazine.[1][2] Therefore, it is advisable to use neutral or slightly basic conditions during purification and storage. Anhydrous conditions are also recommended for long-term storage to prevent degradation.
Recrystallization of this compound
Recrystallization is a powerful technique for purifying solid compounds based on differences in their solubility in a particular solvent at different temperatures.
Experimental Protocol: Recrystallization
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Solvent Selection: In a test tube, dissolve a small amount of the crude this compound in a minimal amount of a potential solvent at its boiling point. A good solvent will dissolve the compound when hot but not when cold.[3]
-
Dissolution: In an appropriately sized flask, add the chosen hot solvent to the crude this compound until it is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[3] Slow cooling is crucial to obtain pure crystals.[4]
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Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[3]
-
Drying: Dry the crystals under a vacuum to remove any residual solvent.
Troubleshooting Recrystallization Issues
| Problem | Possible Cause | Solution |
| Oily Product Formation | The melting point of the hydrazone is lower than the boiling point of the solvent, or the compound is highly impure. | Try triturating the oil with a non-polar solvent like cold n-hexane or pentane (B18724) to induce solidification.[5] Alternatively, select a lower-boiling point solvent for recrystallization. |
| No Crystal Formation | Too much solvent was used, or the solution is supersaturated. | If too much solvent was used, evaporate some of it and allow the solution to cool again. If supersaturated, scratch the inside of the flask with a glass rod or add a seed crystal. |
| Low Yield | The compound is significantly soluble in the cold solvent, or too much solvent was used. | Ensure the minimum amount of hot solvent is used for dissolution. Cool the solution in an ice bath to minimize the solubility of the hydrazone. |
Visualization: Recrystallization Troubleshooting Workflow
Caption: Troubleshooting workflow for the recrystallization of this compound.
Column Chromatography of this compound
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.
Experimental Protocol: Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica (B1680970) gel in the chosen eluent (solvent system).[3]
-
Column Packing: Pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent and load it onto the top of the silica gel column.[3]
-
Elution: Elute the column with the chosen solvent system, collecting fractions.[3]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure hydrazone.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[3]
Troubleshooting Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Streaking on TLC/Column | This compound is basic and interacts strongly with the acidic silica gel. | Add approximately 1% triethylamine (B128534) to the eluent to neutralize the acidic sites on the silica gel.[5] |
| Product Stuck at the Baseline | The eluent is not polar enough to move the compound down the column. | Gradually increase the polarity of the eluent. For a hexane/ethyl acetate (B1210297) system, increase the proportion of ethyl acetate. |
| Product Runs with the Solvent Front | The eluent is too polar, resulting in poor separation. | Decrease the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of hexane. |
Data Presentation: Eluent Systems for Hydrazone Purification
| Hydrazone Type | Stationary Phase | Typical Eluent System | Notes |
| Simple Alkyl Hydrazones | Silica Gel | Hexane/Ethyl Acetate | Start with a low polarity mixture (e.g., 9:1) and gradually increase the polarity. |
| Basic Hydrazones | Silica Gel | Hexane/Ethyl Acetate with 1% Triethylamine | The addition of a basic modifier can significantly improve peak shape and prevent streaking.[5] |
| Acid-Sensitive Hydrazones | Basic Alumina (B75360) | Hexane/Ethyl Acetate | Basic alumina can be used as an alternative to silica gel to prevent degradation of the hydrazone. |
Visualization: Column Chromatography Troubleshooting Workflow
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beilstein-journals.org [beilstein-journals.org]
Troubleshooting low yield in Wolff-Kishner reduction using acetaldehyde hydrazone.
Welcome to the Technical Support Center for the Wolff-Kishner reduction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and optimizing the reduction of acetaldehyde (B116499) hydrazone. Below, you will find troubleshooting guides and frequently asked questions to address common issues encountered during this reaction.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the Wolff-Kishner reduction of acetaldehyde hydrazone, providing potential causes and solutions in a question-and-answer format.
Q1: I am observing a low yield or an incomplete reaction. What are the common causes and how can I improve the yield?
A1: Low yields in Wolff-Kishner reductions are often linked to several factors:
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Presence of Water: Water is a byproduct of hydrazone formation and can lower the reaction temperature below the threshold required for the decomposition of the hydrazone intermediate.[1][2]
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Solution: Employ the Huang-Minlon modification. After the initial hydrazone formation, distill off the water and excess hydrazine (B178648) to allow the reaction temperature to rise to the optimal range of 180-200°C.[3][4] Using a high-boiling solvent like diethylene glycol is essential to maintain this temperature.[5]
-
-
Incomplete Hydrazone Formation: The initial condensation of acetaldehyde with hydrazine to form the hydrazone may be incomplete.
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Solution: Use a slight excess of hydrazine hydrate (B1144303) to drive the equilibrium towards hydrazone formation. In some cases, pre-forming the hydrazone before adding the strong base can be advantageous.[6]
-
-
Insufficient Temperature: The decomposition of the hydrazone is a high-temperature process.
-
Solution: Ensure your reaction setup can achieve and maintain a temperature of at least 180°C. The use of a high-boiling point solvent such as diethylene glycol is crucial.[7]
-
Q2: My reaction is producing significant side products. What are they and how can I minimize their formation?
A2: The most common side products in the Wolff-Kishner reduction of this compound are:
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Azine Formation: this compound can react with remaining acetaldehyde to form an azine, which is less reactive under the reaction conditions.[1]
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Reduction to Alcohol: The aldehyde may be reduced to the corresponding alcohol by the alkoxide base.[1]
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Solution: This is more prevalent at lower temperatures. Ensuring the reaction reaches the necessary temperature for hydrazone decomposition will favor the desired reduction to the alkane.
-
Q3: The reaction seems to be stalled and is not proceeding to completion. What could be the issue?
A3: A stalled reaction can be due to several factors:
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Base Strength/Concentration: The deprotonation of the hydrazone is a critical step and requires a strong base in sufficient quantity.[6]
-
Solution: Ensure you are using a strong base like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) in stoichiometric excess (typically 3 equivalents or more).[3]
-
-
Low Reaction Temperature: As mentioned, insufficient temperature will prevent the decomposition of the hydrazone intermediate.
-
Solution: Verify the internal temperature of the reaction mixture and ensure it reaches 180-200°C.[2]
-
Q4: Are there any modifications to the standard Wolff-Kishner protocol that can improve the outcome for this compound?
A4: Yes, several modifications can be beneficial:
-
Huang-Minlon Modification: This is the most widely used and practical modification. It involves a one-pot procedure where the hydrazone is formed in situ, followed by the distillation of water and excess hydrazine, and then heating to a high temperature. This method generally leads to higher yields and shorter reaction times.[1][4]
-
Cram Modification: This method uses potassium tert-butoxide in a solvent like DMSO and can be performed at lower temperatures (even room temperature), which might be advantageous if your substrate is sensitive to high temperatures.[3]
Data Presentation
The following table provides illustrative data on how different reaction conditions can affect the yield of the Wolff-Kishner reduction of this compound. Disclaimer: The following data is illustrative and based on qualitative descriptions from the literature. Actual yields may vary depending on specific experimental conditions.
| Reaction Conditions | Base | Solvent | Temperature (°C) | Reaction Time (h) | Illustrative Yield (%) | Key Observations |
| Classic Wolff-Kishner | NaOEt | Ethanol | ~180 (sealed tube) | 24-48 | 40-60 | Long reaction times, potential for side reactions.[7] |
| Huang-Minlon Modification | KOH | Diethylene Glycol | 190-200 | 3-6 | 85-95 | Shorter reaction times and higher yields due to water removal.[2][8] |
| Cram Modification | KOt-Bu | DMSO | 25 | 12-24 | 70-85 | Milder conditions, suitable for heat-sensitive substrates.[3] |
| Incomplete Water Removal | KOH | Diethylene Glycol | <180 | 6 | <50 | The reaction temperature does not reach the required level for decomposition.[1] |
| Insufficient Base | KOH (1 equiv) | Diethylene Glycol | 190-200 | 6 | <40 | Incomplete deprotonation of the hydrazone. |
Experimental Protocols
Huang-Minlon Modification for the Reduction of this compound
This protocol is a standard procedure for the Wolff-Kishner reduction of acetaldehyde, adapted from general procedures for aldehydes.
Materials:
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Acetaldehyde
-
Hydrazine hydrate (85% solution)
-
Potassium hydroxide (KOH) pellets
-
Diethylene glycol
-
Round-bottom flask equipped with a distillation head and condenser
-
Heating mantle with a temperature controller
-
Magnetic stirrer and stir bar
Procedure:
-
Hydrazone Formation:
-
In a round-bottom flask, combine acetaldehyde (1 equivalent), hydrazine hydrate (2 equivalents), and diethylene glycol.
-
Heat the mixture to reflux (around 100-120°C) for 1 hour with stirring to ensure the complete formation of the this compound.
-
-
Water and Excess Hydrazine Removal:
-
After 1 hour, add potassium hydroxide pellets (3 equivalents) to the reaction mixture.
-
Replace the reflux condenser with a distillation apparatus.
-
Slowly raise the temperature of the heating mantle. Water and excess hydrazine will begin to distill off. Continue the distillation until the internal temperature of the reaction mixture reaches 190-200°C.[9]
-
-
Decomposition of the Hydrazone:
-
Once the temperature has stabilized in the 190-200°C range, replace the distillation head with a reflux condenser.
-
Maintain the reaction at this temperature with vigorous stirring for 3-5 hours. Nitrogen gas evolution should be observed.[2]
-
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture over crushed ice and acidify with dilute hydrochloric acid.
-
The product, ethane, is a gas at room temperature and will evolve from the reaction mixture. For laboratory preparations of other alkanes, the product would be extracted with an organic solvent.
-
Mandatory Visualization
References
- 1. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 2. Wolff-Kishner Reduction & Huang-Minlon Modification Explained [unacademy.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. Wolff-Kishner Reduction | TCI Deutschland GmbH [tcichemicals.com]
Preventing the hydrolysis of acetaldehyde hydrazone during experiments.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the hydrolysis of acetaldehyde (B116499) hydrazone during experiments.
Frequently Asked Questions (FAQs)
Q1: What is acetaldehyde hydrazone hydrolysis and why is it a concern in my experiments?
This compound hydrolysis is a chemical reaction where the C=N-N bond of the hydrazone is cleaved by water, reverting it to the original acetaldehyde and hydrazine (B178648) constituents.[1] This is a significant concern, particularly in applications like bioconjugation for drug delivery, where the stability of the hydrazone linker is critical.[1][2] Premature hydrolysis can lead to the off-target release of drugs or failure of the intended chemical modification.[1]
Q2: My this compound is degrading at a neutral pH. What are the likely causes?
While generally more stable at neutral pH, hydrolysis of this compound can still occur.[3] Several factors can contribute to this instability:
-
Structural Features: Hydrazones derived from aliphatic aldehydes like acetaldehyde are inherently less stable than those from aromatic aldehydes.[1][3]
-
Electronic Effects: The absence of electron-donating groups near the hydrazone linkage makes the imine carbon more susceptible to nucleophilic attack by water.[3]
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Steric Hindrance: Minimal steric hindrance around the C=N bond allows for easier access of water molecules, accelerating hydrolysis.[1]
-
Contaminants: Trace amounts of acid or base can catalyze the hydrolysis reaction.[3]
Q3: How does pH affect the stability of this compound?
The hydrolysis of hydrazones, including this compound, is typically acid-catalyzed.[1][4] In acidic conditions (e.g., pH 4.5-5.5), the imine nitrogen of the hydrazone becomes protonated. This protonation increases the electrophilicity of the carbon atom, making it more vulnerable to attack by a water molecule, which is the rate-limiting step of the hydrolysis.[1] Consequently, this compound is more stable at a neutral pH and hydrolyzes more rapidly in acidic environments.[1]
Q4: How can I modify my experimental setup to enhance the stability of this compound?
To increase stability, consider the following modifications:
-
pH Control: Maintain a neutral to slightly basic pH (7.0-9.0) for your solutions and buffers.[4]
-
Solvent Choice: Using organic solvents with low water content can significantly slow down hydrolysis.[5]
-
Temperature: Store this compound solutions at low temperatures to reduce the rate of hydrolysis.
-
Inert Atmosphere: To prevent potential oxidation, which can also be a degradation pathway, store the compound under an inert atmosphere like nitrogen or argon.[3][6]
Q5: Are there structural modifications I can make to the hydrazone itself to improve stability?
Yes, structural modifications can significantly impact stability. While you are working with this compound, for future experimental design, consider that hydrazones derived from aromatic aldehydes are more stable due to electronic conjugation.[1][3] Additionally, introducing bulky groups near the hydrazone bond can provide steric hindrance, limiting water's access and slowing hydrolysis.[1]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Premature degradation of this compound in solution. | Acidic Contamination: Trace acids in solvents or on glassware are catalyzing hydrolysis. | 1. Use high-purity, anhydrous solvents. 2. Thoroughly clean and dry all glassware. 3. Buffer the solution to a neutral or slightly basic pH.[3] |
| Presence of Water: Water is a reactant in the hydrolysis. | 1. Use anhydrous solvents and reagents. 2. Conduct the experiment under a dry, inert atmosphere (e.g., nitrogen or argon). | |
| Elevated Temperature: Higher temperatures increase the reaction rate. | 1. Perform the experiment at a lower temperature (e.g., on an ice bath). 2. Store stock solutions at low temperatures (-20°C or below). | |
| Inconsistent results between experimental batches. | Variable Purity of this compound: Impurities from synthesis may be affecting stability. | 1. Ensure the this compound is of high purity. 2. Consider repurification by recrystallization or column chromatography.[7] |
| Inconsistent pH Across Batches: Variations in buffer preparation are leading to different hydrolysis rates. | 1. Prepare fresh buffers for each experiment. 2. Calibrate the pH meter before each use. | |
| This compound appears unstable during purification. | Acidic Silica (B1680970) Gel: Standard silica gel can be acidic and promote hydrolysis during column chromatography. | 1. Use deactivated or basic alumina (B75360) for chromatography. 2. Add a small amount of a non-nucleophilic base (e.g., triethylamine) to the eluent.[7] |
| Hydrolysis During Aqueous Workup: Exposure to acidic or neutral water during extraction can cause degradation. | 1. Use a saturated sodium bicarbonate solution for washes to maintain a basic pH. 2. Minimize the time of the aqueous workup. |
Data Presentation
Table 1: Relative Stability of Hydrazones
This table provides a general comparison of the hydrolytic stability of different types of hydrazones. Note that this compound falls under the category of aliphatic hydrazones.
| Hydrazone Type | Parent Carbonyl | Relative Stability at Neutral pH | Relative Stability at Acidic pH |
| Aliphatic Hydrazone | Acetaldehyde, Acetone | Low[1][3] | Very Low[8] |
| Aromatic Hydrazone | Benzaldehyde | High[1][3] | Moderate |
| Acylhydrazone | N/A (derived from acid hydrazides) | Moderate | Low |
| Oxime | N/A (related C=N bond) | Very High[4][9] | High[4][9] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline. Reaction conditions may need to be optimized.
-
Reaction Setup: In a round-bottom flask, dissolve acetaldehyde (1 equivalent) in ethanol.
-
Addition of Hydrazine: Slowly add hydrazine hydrate (B1144303) (1 to 1.1 equivalents) to the solution while stirring.
-
Catalysis: Add a catalytic amount of a weak acid, such as a few drops of glacial acetic acid, to facilitate the reaction.[7][10]
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture. If the product precipitates, collect it by filtration. If not, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography.[7]
Protocol 2: Monitoring this compound Hydrolysis by ¹H NMR Spectroscopy
This protocol allows for the quantitative analysis of hydrolysis over time.
-
Sample Preparation: Prepare a solution of this compound of a known concentration (e.g., 1-5 mM) in a deuterated buffer (e.g., phosphate (B84403) buffer in D₂O) at the desired pD (pD = pH reading + 0.4).[1]
-
Internal Standard: Add a known amount of an internal standard (e.g., dimethyl sulfoxide) that does not react with the components.
-
Data Acquisition: Acquire a ¹H NMR spectrum at time zero.
-
Incubation: Incubate the NMR tube at a constant temperature (e.g., 37°C).[1]
-
Time-course Monitoring: Acquire subsequent ¹H NMR spectra at regular time intervals.
-
Data Analysis: Monitor the decrease in the integral of a characteristic proton signal of this compound and the corresponding increase in the integral of the aldehydic proton of acetaldehyde. Calculate the percentage of hydrolysis at each time point relative to the internal standard.
Visualizations
Caption: Acid-catalyzed hydrolysis mechanism of a hydrazone.
References
- 1. benchchem.com [benchchem.com]
- 2. Hydrazone - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US3113971A - Method for the hydrolysis of hydrazones - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alcrut.com [alcrut.com]
Technical Support Center: Maximizing Hydrazone Formation Rate through pH Control
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on optimizing hydrazone formation by controlling pH. Hydrazone ligation is a critical bioconjugation technique, and its efficiency is highly dependent on reaction conditions. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you achieve maximal reaction rates and yields in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during hydrazone formation, with a focus on pH-related problems.
| Issue | Potential Cause | Recommended Solution |
| Slow or Incomplete Reaction | Suboptimal pH: The reaction rate is highly pH-dependent. At neutral or high pH, the reaction can be very slow.[1] | Adjust the pH to the optimal range of 4.5-6.0 using a weak acid like acetic acid to catalyze the reaction.[1] |
| Low Reactivity of Starting Materials: Ketones are generally less reactive than aldehydes. Steric hindrance on either the carbonyl or hydrazine (B178648) component can also slow the reaction.[1] | Increase the reaction temperature or prolong the reaction time.[1] Consider using a more reactive aldehyde if possible. | |
| Hydrazine Nucleophile is Protonated: At very low pH (below 3), the hydrazine becomes protonated and non-nucleophilic, inhibiting the reaction.[2][3] | Increase the pH to the optimal 4.5-6.0 range to ensure a sufficient concentration of the unprotonated, nucleophilic hydrazine. | |
| Low or No Product Yield at Neutral pH (e.g., for biological applications) | Slow Reaction Kinetics at Neutral pH: The dehydration of the tetrahedral intermediate is the rate-limiting step and is acid-catalyzed. This step is inherently slow at pH 7.4.[2][3] | Introduce a nucleophilic catalyst, such as aniline (B41778) or its derivatives, to accelerate the reaction at neutral pH.[2] |
| Product Hydrolysis/Instability | Acidic Conditions: Hydrazones are susceptible to hydrolysis under acidic conditions, which is an equilibrium reaction.[2][4] | If stability is desired, maintain a neutral to slightly basic pH. If cleavage is intended (e.g., in acidic endosomes), this pH sensitivity can be exploited.[5] |
| Structural Factors: Hydrazones derived from aliphatic aldehydes are generally less stable and more prone to hydrolysis than those from aromatic aldehydes.[5][6] | For enhanced stability, use an aromatic aldehyde. The resonance from the aromatic ring stabilizes the hydrazone bond.[5] | |
| Side Reactions Observed | Cannizzaro Reaction: High concentrations of phosphate (B84403) buffer can promote the disproportionation of aldehydes.[2] | Consider using a different buffer system if you suspect side reactions are occurring. Screen various buffers to find the most suitable one for your specific reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for hydrazone formation and why?
A1: The optimal pH for hydrazone formation is typically in the mildly acidic range of 4.5 to 6.0.[1][7] This is because the reaction mechanism requires a delicate balance. Acid is needed to protonate the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and facilitates the nucleophilic attack by the hydrazine. However, if the pH is too low (highly acidic), the hydrazine nucleophile itself becomes protonated, rendering it non-nucleophilic and thus unreactive.[1][3][8]
Q2: Why is my hydrazone formation so slow at neutral pH (7.4)?
A2: Hydrazone formation is inherently slow at neutral pH because the rate-limiting step, the dehydration of the carbinolamine intermediate, is acid-catalyzed.[2][3] At neutral pH, there is a lack of protons to efficiently catalyze this dehydration step. For applications requiring physiological conditions, the use of a nucleophilic catalyst like aniline is often necessary to achieve reasonable reaction rates.[2]
Q3: Can the type of buffer I use affect the reaction?
A3: Yes, the buffer can influence the reaction beyond just maintaining the pH. For instance, high concentrations of phosphate buffer have been reported to cause side reactions like the Cannizzaro disproportionation of aldehydes.[2] It is advisable to screen different buffer systems to find one that is inert to your reactants.
Q4: How can I improve the stability of my hydrazone linkage?
A4: The stability of a hydrazone bond is influenced by both pH and the structure of its precursors. Hydrazones are generally more stable at neutral or slightly basic pH and are prone to hydrolysis in acidic conditions.[2] To enhance stability, consider forming the hydrazone from an aromatic aldehyde, as the resulting conjugate will be more stable than one derived from an aliphatic aldehyde due to resonance stabilization.[5][6] Additionally, incorporating electron-donating groups on the hydrazine can increase stability.[5]
Q5: Are there catalysts that can speed up hydrazone formation at neutral pH?
A5: Yes, nucleophilic catalysts can significantly accelerate hydrazone formation, especially at neutral pH. Aniline and its derivatives are commonly used for this purpose.[2] These catalysts operate by forming a more reactive intermediate, thereby speeding up the overall reaction.
Data Presentation
Table 1: Effect of pH on the Rate of Hydrazone Formation
| pH Range | Relative Reaction Rate | Rationale |
| < 3-4 | Very Slow | The hydrazine nucleophile is protonated, reducing its nucleophilicity and slowing the initial addition step.[1] |
| 4-6 | Optimal | This range provides a balance between having a sufficiently nucleophilic hydrazine and enabling efficient acid-catalyzed dehydration.[1] |
| > 8 | Very Slow | There is a lack of protons to effectively catalyze the dehydration of the carbinolamine intermediate.[1] |
Table 2: Stability of Different Hydrazone Linkages at Various pH Values
| Hydrazone Type | pH 5.5 | pH 7.4 | General Stability Trend |
| Derived from Aliphatic Aldehyde | Highly unstable, rapid hydrolysis.[6] | Reasonably stable, but can undergo slow hydrolysis.[6] | Less stable than those from aromatic aldehydes.[5][6] |
| Derived from Aromatic Aldehyde | Highly stable.[6] | Highly stable.[6] | More stable due to resonance stabilization.[5][6] |
| Acylhydrazones | Less stable than at neutral pH, but generally more stable than simple hydrazones. | Generally more resistant to hydrolysis at neutral pH compared to simple hydrazones.[5] | Offer a good balance of stability at neutral pH and lability at acidic pH. |
Experimental Protocols
Protocol 1: General Procedure for Hydrazone Synthesis at Optimal pH
This protocol describes a standard method for synthesizing hydrazones under mildly acidic conditions.
-
Dissolution: Dissolve the aldehyde or ketone (1.0 equivalent) in a suitable solvent such as ethanol (B145695) or methanol (B129727) in a round-bottom flask.
-
Addition of Hydrazine: Add the hydrazine derivative (1.0 - 1.2 equivalents) to the solution.
-
pH Adjustment: Add a catalytic amount of a weak acid, such as a few drops of glacial acetic acid, to adjust the pH to the 4.5-6.0 range.
-
Reaction: Stir the reaction mixture at room temperature or heat under reflux, depending on the reactivity of the starting materials.
-
Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Purification: Once the reaction is complete, the product can be isolated by precipitation, extraction, or chromatography.
Protocol 2: Hydrazone Formation at Neutral pH with Aniline Catalysis
This protocol is adapted for bioconjugation or other applications where acidic conditions must be avoided.
-
Preparation: In a buffered aqueous solution (e.g., phosphate buffer at pH 7.4), dissolve the carbonyl-containing compound (1.0 equivalent) and the hydrazine derivative (1.0-1.5 equivalents).[1]
-
Catalyst Addition: Add a stock solution of aniline to achieve the desired final catalyst concentration (e.g., 10-20 mM).[1]
-
Reaction: Stir the reaction at room temperature.
-
Monitoring: Monitor the reaction progress using a suitable analytical method like HPLC or LC-MS.[1]
Protocol 3: Determining Hydrolytic Stability of Hydrazones using HPLC
This protocol provides a general method for assessing the stability of a hydrazone linkage at different pH values.
-
Materials:
-
Purified hydrazone-linked conjugate.
-
Buffer solutions at the desired pH values (e.g., phosphate-buffered saline at pH 7.4 and acetate (B1210297) buffer at pH 5.5).[5]
-
HPLC system with a suitable column (e.g., C18) and detector.[5]
-
-
Procedure: a. Dissolve the hydrazone conjugate in the buffer of interest to a known concentration.[5] b. Incubate the solution at a controlled temperature (e.g., 37°C).[5] c. At specified time points, withdraw an aliquot of the sample.[5] d. Quench the hydrolysis reaction if necessary (e.g., by dilution in the mobile phase).[5] e. Analyze the sample by HPLC to determine the concentration of the remaining hydrazone conjugate and any hydrolysis products. f. Plot the concentration of the hydrazone conjugate over time to determine its half-life at each pH.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
Technical Support Center: Catalyst Selection for Hydrazone Formation at Neutral pH
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on selecting the appropriate catalyst for accelerating hydrazone formation at neutral pH. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why is hydrazone formation often slow at neutral pH (pH 7.4)?
Hydrazone formation is a pH-dependent reaction. The optimal pH for the uncatalyzed reaction is typically mildly acidic (around 4.5-6).[1] At neutral pH, the dehydration step of the reaction mechanism is slow. This is because there is an insufficient concentration of protons to facilitate the removal of a water molecule from the tetrahedral intermediate.[1][2]
Q2: How do catalysts accelerate hydrazone formation at neutral pH?
At neutral pH, nucleophilic catalysts like aniline (B41778) and its derivatives are particularly effective. The catalytic mechanism involves the initial reaction of the catalyst with the carbonyl compound (aldehyde or ketone) to form a more reactive, protonated Schiff base (iminium ion) intermediate. This intermediate is more susceptible to nucleophilic attack by the hydrazine (B178648), thereby accelerating the overall rate of hydrazone formation.[3]
Q3: What are the most common catalysts for hydrazone formation at neutral pH?
Aniline was one of the first and is a classic catalyst for this reaction.[2] However, research has led to the development of more efficient catalysts. Substituted anilines, particularly those with electron-donating groups, can show enhanced catalytic activity. More recently, water-soluble catalysts such as anthranilic acids, aminobenzoic acids, 2-aminophenols, and 2-(aminomethyl)benzimidazoles have been identified as superior catalysts, offering significantly higher reaction rates at neutral pH.[3][4]
Q4: When should I choose a substituted aniline or a newer generation catalyst over aniline?
While aniline is effective, it often requires high concentrations to achieve a reasonable reaction rate, which can be problematic in biological systems due to its toxicity.[3] Substituted anilines can offer improved performance. However, for applications requiring high efficiency at low catalyst concentrations, particularly in bioconjugation and live-cell imaging, newer generation catalysts like 5-methoxyanthranilic acid are recommended as they can enhance reaction rates by one to two orders of magnitude compared to aniline.[2][3]
Q5: Can the structure of the reactants influence the reaction rate at neutral pH?
Yes, the structure of both the carbonyl compound and the hydrazine play a significant role. Aldehydes are generally more reactive than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon.[1] Aromatic aldehydes are often used in bioconjugation. The electronic properties of substituents on the aromatic ring can also influence reactivity. Additionally, the nucleophilicity of the hydrazine derivative affects the reaction rate.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Slow or Incomplete Reaction | Inefficient Catalyst: The chosen catalyst may not be effective enough under your specific reaction conditions. Low Catalyst Concentration: The concentration of the catalyst may be too low to significantly accelerate the reaction. Low Reactant Concentration: At low micromolar concentrations, even with a catalyst, the reaction may be slow. | Switch to a more efficient catalyst: Consider using 5-methoxyanthranilic acid or another advanced catalyst (see Table 1). Increase Catalyst Concentration: If using aniline, concentrations of 10-100 mM are often required. For more potent catalysts, lower concentrations may suffice.[3] Increase Reactant Concentration: If the experimental design allows, increasing the concentration of one or both reactants can drive the reaction forward. |
| Low Product Yield | Unfavorable Equilibrium: The hydrazone formation reaction is reversible. The presence of water can drive the equilibrium back towards the starting materials. Side Reactions: A common side reaction is the formation of an azine, where the hydrazone product reacts with a second molecule of the carbonyl compound.[5] Impure Reagents: Impurities in the starting materials can inhibit the reaction. | Remove Water: While challenging in aqueous buffers, for organic-based reactions, using a dehydrating agent can help. For aqueous reactions, using a higher concentration of reactants can favor product formation. Control Stoichiometry: Use a 1:1 molar ratio of the carbonyl compound and hydrazine to minimize azine formation. Adding the carbonyl compound dropwise to the hydrazine solution can also help.[1][5] Purify Starting Materials: Ensure the purity of your aldehyde/ketone and hydrazine derivatives before starting the reaction. |
| Product Instability / Hydrolysis | Acidic Conditions: Hydrazone bonds are susceptible to hydrolysis under acidic conditions.[6] Even in nominally neutral buffers, localized pH drops can occur. Structural Effects: The stability of the hydrazone bond is influenced by the electronic nature of the substituents on both the carbonyl and hydrazine precursors. | Maintain Neutral or Slightly Basic pH: Ensure your buffer has sufficient capacity to maintain the desired pH throughout the reaction and purification process. Consider Reactant Structure: Hydrazones derived from aromatic aldehydes are generally more stable than those from aliphatic aldehydes. The choice of hydrazine derivative also impacts stability. For applications requiring high stability, consider alternative ligation chemistries. |
| Difficulty in Catalyst Removal | High Catalyst Concentration: Using high concentrations of catalysts like aniline can make their removal from the final product challenging. | Use a More Efficient Catalyst: Newer generation catalysts are effective at much lower concentrations, simplifying purification. Optimize Purification Method: Utilize purification techniques such as dialysis, size exclusion chromatography (for biomolecules), or reverse-phase HPLC to effectively separate the catalyst from the product. |
Catalyst Performance Data
The selection of an appropriate catalyst is critical for achieving efficient hydrazone formation at neutral pH. The following table summarizes the performance of various catalysts based on their second-order rate constants.
Table 1: Comparison of Second-Order Rate Constants for Various Catalysts in Hydrazone Formation at Neutral pH (7.4)
| Catalyst | Aldehyde Substrate | Hydrazine Substrate | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Fold Enhancement over Uncatalyzed | Fold Enhancement over Aniline |
| None (Uncatalyzed) | 4-Nitrobenzaldehyde | Hydrazine 1 | ~0.02 | 1 | - |
| Aniline | 4-Nitrobenzaldehyde | Hydrazine 1 | 0.13 | 6.5 | 1 |
| Anthranilic acid | 4-Nitrobenzaldehyde | Hydrazine 1 | 0.27 | 13.5 | 2.1 |
| 5-Methoxyanthranilic acid | 4-Nitrobenzaldehyde | Hydrazine 1 | 0.82 | 41 | 6.3 |
| 3,5-Diaminobenzoic acid | 4-Nitrobenzaldehyde | Hydrazine 1 | 0.75 | 37.5 | 5.8 |
| 2-Aminophenol | p-Chlorobenzaldehyde | Phenylhydrazine | - | - | ~3-4 |
| 2-(Aminomethyl)benzimidazole | p-Chlorobenzaldehyde | Phenylhydrazine | - | - | up to 7 |
Data is compiled and extrapolated from multiple sources for comparative purposes.[3][4] Absolute rates can vary based on specific reactants and conditions. Hydrazine 1 refers to a specific hydrazine derivative used in the cited study for comparative kinetics.[3]
Experimental Protocols
Protocol 1: General Procedure for Aniline-Catalyzed Hydrazone Formation at Neutral pH in an Aqueous Buffer
This protocol is suitable for bioconjugation applications where maintaining physiological pH is crucial.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the carbonyl-containing molecule (e.g., an aldehyde-modified protein) in a suitable aqueous buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4).
-
Prepare a stock solution of the hydrazine derivative in the same buffer.
-
Prepare a stock solution of aniline (e.g., 1 M in DMSO or a compatible organic solvent).
-
-
Reaction Setup:
-
In a reaction vessel, combine the carbonyl-containing molecule and the hydrazine derivative to their desired final concentrations (e.g., 100 µM and 500 µM, respectively).
-
Add the aniline stock solution to the reaction mixture to achieve the desired final catalyst concentration (typically 10-100 mM). Ensure the final concentration of the organic solvent from the catalyst stock is compatible with your biomolecule (e.g., <5% v/v).
-
Gently mix the reaction components.
-
-
Reaction Incubation:
-
Incubate the reaction mixture at room temperature or 37°C.
-
Monitor the progress of the reaction using an appropriate analytical technique, such as HPLC, LC-MS, or SDS-PAGE (for proteins).
-
-
Purification:
-
Once the reaction has reached the desired level of completion, purify the hydrazone conjugate to remove unreacted starting materials and the catalyst.
-
For protein conjugates, purification can be achieved by dialysis, size exclusion chromatography, or affinity chromatography.
-
For small molecules, reverse-phase HPLC is a common purification method.
-
-
Characterization:
Diagrams
Caption: A decision workflow for selecting a suitable catalyst for hydrazone formation at neutral pH.
Caption: A logical diagram for troubleshooting common issues in hydrazone formation experiments.
Caption: The catalytic cycle of aniline in promoting hydrazone formation at neutral pH.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Water-soluble Organocatalysts for Hydrazone and Oxime Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Characterization of Novel Hydrazone Complexes: Exploring DNA/BSA Binding and Antimicrobial Potential - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming steric hindrance in acetaldehyde hydrazone reactions.
Welcome to the technical support center for acetaldehyde (B116499) hydrazone reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges, particularly those related to steric hindrance, and for optimizing experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my acetaldehyde hydrazone reaction showing low or no yield, especially when using a sterically bulky hydrazine (B178648)?
A1: Low or no product yield in this compound synthesis, particularly with sterically hindered reactants, is a common issue stemming from several factors. The primary reason is that bulky groups on the hydrazine or the carbonyl compound can physically obstruct the nucleophilic attack of the hydrazine on the carbonyl carbon, increasing the reaction's activation energy.[1][2] Aldehydes are generally more reactive than ketones due to reduced steric hindrance.[1] Additionally, hydrazone formation is a reversible equilibrium reaction. If the water generated as a byproduct is not removed, it can drive the reaction backward, leading to low conversion rates.[1][2]
Q2: What is the optimal pH for this compound formation, and why is it critical?
A2: The optimal pH for hydrazone formation is typically in the mildly acidic range of 4.5 to 6.[1] This pH is critical because the reaction mechanism involves a delicate balance. The reaction requires enough acid to protonate the acetaldehyde's carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by the hydrazine.[1][3] However, if the pH is too low (typically below 3-4), the hydrazine nucleophile itself becomes protonated, rendering it unreactive and slowing the initial addition step.[1][4] At neutral or high pH, the acid-catalyzed dehydration of the intermediate is very slow, which also hinders product formation.[1]
Q3: How can I accelerate a slow reaction caused by steric hindrance?
A3: To overcome slow reaction rates due to steric hindrance, several strategies can be employed:
-
Increase Reaction Temperature: Heating the reaction mixture, often to reflux, can provide the necessary energy to overcome the activation barrier.[1][5]
-
Prolong Reaction Time: For particularly hindered substrates, extending the reaction time from a few hours to 24 hours or more may be necessary.[6]
-
Use a Catalyst: Aniline (B41778) is a classic and effective nucleophilic catalyst for imine formation and can significantly increase the reaction rate, even at neutral pH.[4][6] Lewis acids like CeCl₃·7H₂O have also been shown to be effective catalysts.[7]
-
Remove Water: Actively removing the water byproduct shifts the equilibrium towards the product. This can be achieved using a Dean-Stark apparatus, especially for less favorable reactions, or by adding molecular sieves.[1][2]
-
Consider Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and increase yields by efficiently heating the reaction mixture.[1]
Q4: What are the most common side products in this compound reactions, and how can they be minimized?
A4: A common side reaction is the formation of an azine. This occurs when the initially formed hydrazone reacts with a second molecule of acetaldehyde, a problem especially prevalent when using unsubstituted hydrazine.[1] To minimize azine formation, it is recommended to use a strict 1:1 molar ratio of the reactants and to add the acetaldehyde dropwise to the hydrazine solution to prevent localized excess of the aldehyde.[1] Another potential issue is the formation of E/Z geometric isomers around the C=N double bond, the ratio of which can be influenced by reaction conditions like pH and temperature.[1]
Q5: Which solvent should I choose for my reaction?
A5: The choice of solvent can influence reaction kinetics. Protic solvents like ethanol (B145695) or methanol (B129727) are commonly used.[8][9] For reactions where water removal is critical, using a solvent that forms an azeotrope with water, such as toluene (B28343) in a Dean-Stark apparatus, is highly effective.[2] In some cases, the choice of solvent can have a significant impact on yield, particularly for less reactive or sterically hindered substrates.[7][8] For example, studies have shown that for certain catalyzed reactions, tert-butanol (B103910) can provide superior yields compared to methanol or ethanol where undesired acetal (B89532) formation might occur.[7] Greener, solvent-free methods using high hydrostatic pressure have also been developed, offering nearly quantitative yields without the need for solvents or catalysts.[10][11]
Q6: How can I effectively monitor the progress of my reaction?
A6: Several analytical techniques are effective for monitoring the reaction:
-
Thin Layer Chromatography (TLC): This is the most common and straightforward method. By spotting the reaction mixture alongside the starting materials, you can visually track the disappearance of the acetaldehyde and hydrazine spots and the appearance of a new product spot.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly effective for identifying and quantifying the reactants and products, providing a more detailed picture of the reaction's progress.[1][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to monitor the changes in chemical shifts of key protons or carbons as the reactants are converted to the hydrazone product.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Steric Hindrance: Bulky groups on reactants are slowing the reaction. | Increase the reaction temperature or prolong the reaction time.[1] Consider using microwave irradiation or a catalyst like aniline.[1][6] |
| Unfavorable pH: The reaction is too slow at neutral/high pH or the hydrazine is protonated at very low pH. | Adjust the pH to the optimal range of 4.5-6 using a catalytic amount of a weak acid (e.g., acetic acid).[1] | |
| Reversible Reaction: Water byproduct is driving the equilibrium backward. | Remove water as it forms using a Dean-Stark apparatus or by adding molecular sieves.[1][2] | |
| Poor Quality Reagents: Impurities are interfering with the reaction. Acetaldehyde may have oxidized. | Ensure the purity of starting materials. Use freshly distilled or purified acetaldehyde.[6] | |
| Formation of Side Products | Azine Formation: The product hydrazone reacts with a second equivalent of acetaldehyde. | Use a 1:1 molar ratio of reactants.[1] Try adding the acetaldehyde dropwise to the hydrazine solution.[1] |
| Reaction with Buffer: Amine-containing buffers (e.g., Tris) compete with the hydrazine. | Switch to a non-amine-containing buffer such as phosphate (B84403), MES, or acetate.[6] | |
| Product Instability | Hydrolysis: The hydrazone product is hydrolyzing back to the starting materials. | Store the purified product in a desiccator, protected from light and moisture.[1] The C=N bond is susceptible to acid-catalyzed hydrolysis.[1] |
Data Presentation
Table 1: Effect of Temperature on Hydrazone Formation Yield
This table illustrates the impact of increasing temperature on the product yield for a representative hydrazone synthesis reaction.
| Entry | Temperature (°C) | Time (minutes) | Yield (%) |
| 1 | Ambient | 120 | 23[5] |
| 2 | 40 | 90 | 41[5] |
| 3 | 60 | 60 | 74[5] |
| 4 | 80 | 45 | 86[5] |
| 5 | 80 | 30 | 96[5] |
| 6 | 100 | 30 | 96[5] |
| Data adapted from a study on the synthesis of benzaldehyde (B42025) phenylhydrazone using a MgO nanoparticle catalyst, demonstrating a general trend applicable to hydrazone formation.[5] |
Table 2: Influence of Solvent on a Catalyzed Hydrazone Synthesis
This table shows the effect of different solvents on the yield of (E)-3,4-dimethoxybenzaldehyde N,N-dimethylhydrazone catalyzed by CeCl₃·7H₂O at room temperature after 5 minutes.
| Entry | Solvent | Yield (%) |
| 1 | Methanol (MeOH) | 14[7] |
| 2 | Ethanol (EtOH) | 35[7] |
| 3 | Isopropanol (i-PrOH) | 52[7] |
| 4 | tert-Butanol (t-BuOH) | 97[7] |
| Data from a study on CeCl₃·7H₂O catalyzed synthesis, highlighting how solvent choice is critical for optimizing yield, especially in rapid, catalyzed reactions.[7] |
Experimental Protocols
Protocol 1: General Acid-Catalyzed this compound Synthesis
This protocol describes a standard method for synthesizing this compound under mild acidic conditions.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the hydrazine derivative (1.0 equivalent) in a suitable solvent such as ethanol.
-
Acid Catalyst Addition: Add a catalytic amount of glacial acetic acid to the solution to achieve a pH between 4.5 and 6.
-
Reactant Addition: Cool the mixture in an ice bath. Add acetaldehyde (1.0 equivalent) dropwise to the stirred solution.
-
Reaction: Allow the reaction to stir at room temperature. For sterically hindered substrates, the mixture may need to be heated to reflux.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.[1]
-
Workup: Once the reaction is complete, cool the mixture. If the product precipitates, it can be collected by vacuum filtration. If it is soluble, the solvent can be removed under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.[1]
-
Characterization: Characterize the final product using NMR, MS, and IR spectroscopy.
Protocol 2: Aniline-Catalyzed Synthesis at Neutral pH
This protocol is adapted for bioconjugation or for use with substrates that are sensitive to acidic conditions.[1][6]
-
Preparation: In a buffered aqueous solution (e.g., phosphate buffer at pH 7.4), dissolve the acetaldehyde or a derivative (1.0 equivalent) and the hydrazine derivative (1.0-1.5 equivalents).[1]
-
Catalyst Addition: Add a stock solution of aniline to achieve a final catalyst concentration of 10-20 mM.[6]
-
Reaction: Stir the reaction at room temperature. For hindered systems, incubation may be required for 2-24 hours.[6]
-
Monitoring: Monitor the reaction progress using a suitable analytical method like HPLC or LC-MS.[6]
-
Purification: Once the reaction is complete, purify the conjugate using an appropriate chromatographic method, such as size-exclusion or reversed-phase chromatography.[6]
Visualizations
Caption: The acid-catalyzed mechanism of this compound formation.
Caption: A troubleshooting flowchart for diagnosing and resolving low product yield.
Caption: Logical relationship of factors affecting reaction rate and yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. orgosolver.com [orgosolver.com]
- 4. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solvent- and Catalyst-Free Environmentally Benign High Hydrostatic Pressure-Assisted Synthesis of Bioactive Hydrazones and the Evaluation of Their Stability Under Various Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solvent- and Catalyst-Free Environmentally Benign High Hydrostatic Pressure-Assisted Synthesis of Bioactive Hydrazones and the Evaluation of Their Stability Under Various Storage Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Methods for removing unreacted hydrazine from the product mixture.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on methods for removing unreacted hydrazine (B178648) from product mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing unreacted hydrazine from a reaction mixture?
A1: The most common methods for removing unreacted hydrazine include:
-
Chemical Quenching: Reacting the excess hydrazine with a chemical agent to form a more easily removable byproduct.
-
Aqueous Extraction: Utilizing the high water solubility of hydrazine to wash it out of an organic phase.[1]
-
Precipitation/Filtration: If your desired product is a solid that precipitates from the reaction mixture, excess hydrazine can often be removed by washing the filtered solid.[2]
-
Azeotropic Distillation: Removing hydrazine by distilling it with a solvent that forms an azeotrope with it, such as xylene.[3]
-
Chromatography: Using techniques like silica (B1680970) gel column chromatography to separate the polar hydrazine from the desired product.[4]
-
Evaporation under a stream of nitrogen: For small volumes, gently blowing a stream of nitrogen over the reaction mixture can remove volatile hydrazine.[5]
Q2: How do I choose the best method for my specific reaction?
A2: The choice of method depends on several factors, including the stability and solubility of your product, the scale of your reaction, and the required level of purity. The following decision tree can guide your selection:
Q3: What are the safety precautions I should take when working with hydrazine?
A3: Hydrazine is highly toxic, corrosive, and a suspected human carcinogen.[6] It is also flammable and can be explosive.[6] Always handle hydrazine and its solutions in a well-ventilated chemical fume hood.[6][7] Personal protective equipment (PPE) is mandatory and should include:
Avoid contact with oxidizing agents, acids, and certain metals like iron and copper salts.[8][9] Hydrazine-containing waste should be collected in a designated, properly labeled container and disposed of as hazardous waste.[6][7]
Troubleshooting Guides
Problem 1: Aqueous extraction is not completely removing hydrazine.
| Possible Cause | Troubleshooting Step |
| Insufficient number of extractions. | Increase the number of aqueous washes. Three to five extractions are often necessary for efficient removal. |
| Neutral water is not effective enough. | If your product is stable in acidic conditions, use a dilute acidic solution (e.g., 1 M HCl) for the extraction. This will protonate the hydrazine to form the highly water-soluble hydrazinium (B103819) salt. |
| Product has some water solubility. | If your product is partially soluble in the aqueous phase, this can lead to product loss. Consider back-extracting the combined aqueous layers with a fresh portion of the organic solvent to recover some of the product. Alternatively, consider a different removal method like chromatography. |
| Emulsion formation. | Emulsions can trap hydrazine in the organic layer. Try adding brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. |
Problem 2: My product is degrading during hydrazine removal.
| Possible Cause | Troubleshooting Step |
| Product is sensitive to the quenching agent. | If using an oxidizing agent like hydrogen peroxide, your product may be susceptible to oxidation. Consider using a milder quenching agent or a non-chemical removal method like extraction or chromatography. |
| Product is unstable to acidic or basic conditions during extraction. | If using acidic or basic washes, ensure your product is stable at the chosen pH. If not, use neutral water for the extraction, although this may be less efficient for hydrazine removal. |
| Product is thermally labile. | If attempting removal by distillation, the required temperature may be causing decomposition. Consider vacuum distillation at a lower temperature or evaporation under a stream of nitrogen at room temperature.[5] |
Quantitative Data on Hydrazine Removal Methods
The following table summarizes key quantitative parameters for common hydrazine removal techniques. Note that efficiencies can be highly dependent on the specific substrate and reaction conditions.
| Method | Key Parameters | Typical Efficiency | Notes |
| Chemical Quenching (H₂O₂) | 5- to 10-fold stoichiometric excess of H₂O₂ relative to hydrazine. Reaction temperature: 30-50°C. | >99% reduction in hydrazine concentration can be achieved in less than an hour with a 10-fold excess of H₂O₂. | The reaction produces nitrogen gas and water.[10] Ensure your product is not sensitive to oxidation. |
| Aqueous Extraction | Hydrazine is miscible with water.[1][11] It is also soluble in alcohols like ethanol (B145695) and methanol, but generally insoluble in chloroform (B151607) and ether.[1][12] | Highly effective, especially with multiple washes. | Efficiency is dependent on the partition coefficient of your product between the organic and aqueous phases. Acidic washes can improve hydrazine removal if the product is stable. |
| Azeotropic Distillation | Xylene is a common solvent for azeotropic removal of hydrazine.[3] | Effective, but requires heating which may not be suitable for all products. | Ensure your product is not volatile under the distillation conditions. |
| Silica Gel Chromatography | Hydrazine is highly polar and will adhere strongly to silica gel.[4] | Can be very effective for complete removal. | The polarity of the eluent should be chosen to elute your product while retaining the hydrazine on the column. |
Experimental Protocols
Protocol 1: Chemical Quenching with Hydrogen Peroxide
This protocol is a general guideline for quenching excess hydrazine with hydrogen peroxide.
Workflow Diagram:
Procedure:
-
Cool the reaction mixture containing excess hydrazine to 0-5°C in an ice bath.
-
Slowly and carefully add a 5- to 10-fold stoichiometric excess of 35% aqueous hydrogen peroxide (H₂O₂) dropwise. Caution: The reaction is exothermic and will generate nitrogen gas. Ensure adequate venting and cooling.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours. The reaction can be gently warmed to 30-50°C to ensure complete destruction of hydrazine.[10]
-
Monitor the disappearance of hydrazine using an appropriate analytical technique (e.g., TLC with a hydrazine-specific stain, or LC-MS).
-
Once the hydrazine is consumed, proceed with the standard aqueous workup and extraction of your desired product.
Protocol 2: Verification of Hydrazine Removal by Derivatization and GC-MS Analysis
To confirm the complete removal of hydrazine, which is crucial in pharmaceutical applications due to its genotoxicity, a sensitive analytical method is required.[13] This often involves derivatization to a less polar, more volatile compound suitable for GC analysis.
Principle of Derivatization:
Procedure:
-
Sample Preparation: Accurately weigh about 10 mg of your final product into a headspace vial.
-
Derivatization: Add a solution of acetone (which acts as both the solvent and derivatizing agent) to the vial.[13] The presence of a small amount of acid, such as formic or acetic acid, can catalyze the reaction.[13]
-
Incubation: Seal the vial and heat it at a controlled temperature (e.g., 40°C) for a short period (e.g., 15-30 minutes) to ensure complete derivatization of any residual hydrazine to acetone azine.[13]
-
Analysis: Analyze the headspace of the vial by GC-MS. The limit of quantitation for this method can be as low as 0.1 ppm.[14]
This technical support guide provides a starting point for addressing the common challenges associated with removing unreacted hydrazine. Always consult the relevant safety data sheets (SDS) and perform a thorough risk assessment before carrying out any new procedure.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. ehs.unm.edu [ehs.unm.edu]
- 7. artscimedia.case.edu [artscimedia.case.edu]
- 8. arxada.com [arxada.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. US4366130A - Process for removing residual hydrazine from caustic solutions - Google Patents [patents.google.com]
- 11. TABLE 3-2, Physical and Chemical Properties of Hydrazines - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. sielc.com [sielc.com]
- 14. researchgate.net [researchgate.net]
Stability issues with acetaldehyde hydrazone derivatives in solution.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with acetaldehyde (B116499) hydrazone derivatives. It addresses common stability issues encountered in solution during experiments.
Frequently Asked Questions (FAQs)
Q1: Why are my acetaldehyde hydrazone derivatives degrading in solution?
This compound derivatives are susceptible to degradation, primarily through hydrolysis of the carbon-nitrogen double bond (C=N).[1][2] This process is often catalyzed by acidic conditions, breaking the molecule down into its original acetaldehyde and hydrazine (B178648) components.[3][4][5][6] The stability is also influenced by the specific chemical structure, temperature, and the composition of the solution.[7][8][9]
Q2: What are the primary degradation pathways for these derivatives?
There are two main degradation pathways:
-
Chemical Hydrolysis : This is the most common pathway where the hydrazone bond reacts with water, leading to its cleavage.[1] This reaction is reversible and is significantly accelerated in acidic environments.[4][10][11]
-
Oxidative Hydrolysis : In biological systems, degradation can occur via enzymatic pathways. For instance, a hydrazone dehydrogenase enzyme can oxidize and hydrate (B1144303) the C=N bond, producing the corresponding hydrazide and acetate (B1210297).[3][12] This is a distinct mechanism from simple chemical hydrolysis.[3]
Q3: How does pH impact the stability of my this compound derivatives?
The stability of the hydrazone linkage is highly dependent on pH.
-
Acidic pH (below 7) : Hydrazones are generally unstable and undergo rapid hydrolysis.[4][7][8][13] This pH-sensitivity is a key feature utilized in drug delivery systems targeting acidic environments like endosomes.[4]
-
Neutral pH (around 7.4) : While more stable than in acidic conditions, many hydrazones, especially those derived from aliphatic aldehydes like acetaldehyde, can still undergo slow hydrolysis at physiological pH.[7]
-
Basic pH (above 8) : Some hydrazones may also exhibit instability in basic conditions.[14]
Q4: How can I improve the stability of my this compound derivatives?
Several strategies can be employed to enhance stability:
-
Structural Modification : Modifying the hydrazine precursor with electron-donating substituents can increase the stability of the resulting hydrazone bond.[7] Acylhydrazones, for instance, are generally more resistant to hydrolysis at neutral pH compared to simple hydrazones.[7]
-
Use of Aromatic Precursors : Hydrazones derived from aromatic aldehydes are typically more stable than those from aliphatic aldehydes like acetaldehyde due to resonance stabilization.[7][13] While your focus is on acetaldehyde derivatives, this principle is important for designing more stable analogues.
-
Storage Conditions : Store derivatives in a solid, dry form whenever possible. For solutions, use aprotic solvents and store at low temperatures (-20°C or -80°C) to minimize hydrolysis. Avoid aqueous buffers for long-term storage.
Q5: Are there common issues when using these derivatives in biological assays?
Yes. When working with complex biological media like plasma or cell culture medium, degradation can be significantly faster than in simple buffers.[9] This is because components in the media, such as amino acids or enzymes, can catalyze the hydrolysis of the hydrazone bond.[9] It is crucial to perform stability studies directly in the assay medium to get an accurate understanding of the compound's half-life under experimental conditions.
Troubleshooting Guide
Problem: My compound shows rapid degradation during in vitro plasma stability assays.
-
Possible Cause 1: Hydrolytic Instability. The hydrazone bond is likely being cleaved due to the aqueous, near-neutral pH environment of the plasma.
-
Solution : Confirm the degradation products using LC-MS to see if they correspond to the starting acetaldehyde and hydrazine precursors. If so, this confirms hydrolysis. For future experiments, consider redesigning the molecule to be an acylhydrazone or to include stabilizing electron-donating groups.[7]
-
-
Possible Cause 2: Enzymatic Degradation. Plasma contains various enzymes that may be accelerating the degradation.
-
Solution : Run a parallel stability study in heat-inactivated plasma. If the degradation is significantly slower, it points to enzymatic action. Identifying the specific enzyme class can be complex, but this confirms the degradation mechanism is, at least in part, biological.
-
-
Possible Cause 3: Low Molecular Weight Components. Other small molecules in plasma can contribute to degradation.[9]
-
Solution : Test the compound's stability in plasma ultrafiltrate. If degradation persists, it suggests that non-protein components are involved.[9]
-
Problem: I am observing inconsistent results in my cell-based assays.
-
Possible Cause: Compound Instability in Cell Culture Medium. Acetaldehyde hydrazones can degrade in cell culture medium over the course of an experiment, leading to a decreasing effective concentration.[9]
-
Solution : Pre-incubate your compound in the specific cell culture medium you are using for the same duration as your experiment. Measure the remaining concentration at various time points using HPLC. This will give you a stability profile and help you determine if you need to replenish the compound during the assay or shorten the incubation time.
-
Quantitative Stability Data
The stability of a hydrazone is highly dependent on its specific chemical structure. The following table summarizes representative half-life data for different hydrazone linkages to illustrate general trends.
| Hydrazone Type | Condition | Half-life (t½) | Reference |
| Generic Hydrazone Linkage | pH 7.2, 37°C | 183 hours | [8] |
| Aliphatic Hydrazone | Physiological pH (7.4) | Generally low (prone to hydrolysis) | [7] |
| Aromatic Hydrazone | Physiological pH (7.4) | Generally higher than aliphatic | [7] |
| Acylhydrazone | Neutral pH | More resistant to hydrolysis than simple hydrazones | [7] |
| Pyridoxal (B1214274) Isonicotinoyl Hydrazone (PIH) | pH 7.0 Buffer | Lowest rate of hydrolysis compared to acidic/basic buffers | [2] |
| Salicylaldehyde isonicotinoyl hydrazone (SIH) | Phosphate (B84403) Buffered Saline (PBS) | Relatively stable | [9] |
| Salicylaldehyde isonicotinoyl hydrazone (SIH) | Plasma | Rapid degradation | [9] |
Experimental Protocols
Protocol 1: General Synthesis of this compound Derivatives
This protocol describes a general method for forming a hydrazone from a hydrazine derivative and acetaldehyde.
-
Materials :
-
Hydrazine derivative (e.g., phenylhydrazine, acetylhydrazide)
-
Acetaldehyde
-
Solvent (e.g., absolute ethanol, methanol)
-
Catalytic amount of glacial acetic acid (optional)
-
-
Procedure :
-
Dissolve the hydrazine derivative (1 mmol) in the chosen solvent (e.g., 25 mL ethanol).[15]
-
Add a stoichiometric equivalent of acetaldehyde (1 mmol) to the solution. For less reactive hydrazines, a catalytic amount of acid can be added to facilitate the reaction.[4]
-
Stir the reaction mixture at room temperature or under reflux for 3-4 hours.[15]
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
Upon completion, the product may precipitate. If so, collect the solid by filtration. Otherwise, remove the solvent under reduced pressure.[4]
-
Purify the resulting hydrazone by recrystallization or column chromatography if necessary.
-
Confirm the structure of the purified product using NMR spectroscopy, mass spectrometry, and IR spectroscopy.[4]
-
Protocol 2: Stability Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique to assess the stability of hydrazone compounds in various solutions.[4][14]
-
Materials :
-
Purified this compound derivative
-
Buffer solutions at desired pH values (e.g., PBS at pH 7.4, acetate buffer at pH 5.0)
-
HPLC system with a UV-Vis or MS detector and a suitable column (e.g., C18 reversed-phase)
-
Incubator or water bath set to a constant temperature (e.g., 37°C)
-
-
Procedure :
-
Prepare a concentrated stock solution of the hydrazone compound in a suitable organic solvent (e.g., DMSO, methanol).[4]
-
Dilute the stock solution to a final working concentration in the pre-warmed buffer solutions of different pH values.[4]
-
Incubate the solutions at a constant temperature (e.g., 37°C).[2][4]
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of each sample.[4]
-
Immediately stop the degradation by either injecting the sample directly into the HPLC system or quenching the reaction (e.g., by dilution in the mobile phase).[4]
-
Analyze the samples by HPLC.
-
Monitor the degradation by measuring the decrease in the peak area of the parent hydrazone compound over time.[4]
-
Plot the percentage of the remaining compound at each time point to determine the stability profile and calculate the half-life.[4]
-
Protocol 3: Stability Analysis by ¹H NMR Spectroscopy
This protocol allows for the kinetic measurement of hydrazone hydrolysis in real-time.[4]
-
Materials :
-
Purified this compound derivative
-
Deuterated buffer (e.g., D₂O with phosphate buffer for pD 7.4)
-
NMR tube
-
NMR spectrometer
-
-
Procedure :
-
Prepare the deuterated buffer solution at the desired pD (the pH equivalent in D₂O).
-
In an NMR tube, dissolve a known amount of the hydrazone derivative in the deuterated buffer.
-
Immediately acquire a ¹H NMR spectrum, which will serve as the t=0 time point.[4]
-
Continue to acquire spectra at regular time intervals.[4]
-
Monitor the reaction by integrating the signal of a characteristic proton of the hydrazone and the corresponding signal of the released acetaldehyde.[4][7]
-
The rate of disappearance of the hydrazone signal and the appearance of the acetaldehyde signal over time are used to calculate the first-order rate constant (k) for hydrolysis. The half-life (t½) is then calculated using the equation: t½ = ln(2)/k.[4]
-
Visualizations
Caption: Acid-catalyzed hydrolysis pathway of acetaldehyde hydrazones.
Caption: Experimental workflow for HPLC-based stability analysis.
Caption: Troubleshooting workflow for unstable hydrazone derivatives.
References
- 1. Hydrazone - Wikipedia [en.wikipedia.org]
- 2. HPLC study on stability of pyridoxal isonicotinoyl hydrazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Novel dehydrogenase catalyzes oxidative hydrolysis of carbon-nitrogen double bonds for hydrazone degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 15. Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics [mdpi.com]
Validation & Comparative
A Comparative Analysis of Acetaldehyde Hydrazone Reactivity with Other Aliphatic Hydrazones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of acetaldehyde (B116499) hydrazone with other short-chain aliphatic hydrazones, such as those derived from propanal and butanal. The information presented is supported by established chemical principles and available experimental data, offering insights into their relative performance in common chemical transformations.
Introduction to Hydrazone Reactivity
Hydrazones are a class of organic compounds characterized by the R₁R₂C=NNH₂ functional group. They are formed through the condensation reaction of an aldehyde or ketone with hydrazine (B178648). The reactivity of hydrazones is of significant interest in various fields, including synthetic organic chemistry and drug development, where the hydrazone moiety serves as a versatile functional group for bioconjugation, prodrug design, and as an intermediate in reactions like the Wolff-Kishner reduction.
The reactivity of a hydrazone is influenced by several factors, including the steric and electronic properties of the substituents on the carbonyl carbon. In general, hydrazones derived from aliphatic aldehydes are known to be more reactive but less stable than their aromatic counterparts. This guide focuses on the nuanced differences in reactivity among short-chain aliphatic hydrazones.
Reactivity Comparison: Acetaldehyde Hydrazone vs. Other Aliphatic Hydrazones
The reactivity of this compound is often compared to that of other simple aliphatic hydrazones, primarily in the context of their formation, stability (hydrolysis), and participation in subsequent reactions.
Hydrazone Formation
The formation of hydrazones from aliphatic aldehydes is generally a rapid process. The rate of reaction is influenced by steric hindrance around the carbonyl group. As the alkyl chain length increases from acetaldehyde to propanal and butanal, a slight decrease in the rate of hydrazone formation can be anticipated due to increased steric bulk, although this effect is generally modest for these small alkyl groups. Kinetic studies have shown that simple alkyl aldehydes are among the most reactive carbonyl compounds for hydrazone formation.[1] For instance, butyraldehyde (B50154), a close analog to the aldehydes discussed, has been shown to form a hydrazone significantly faster than benzaldehyde.[2]
Hydrolytic Stability
Wolff-Kishner Reduction
The Wolff-Kishner reduction is a classic organic reaction that reduces a carbonyl group to a methylene (B1212753) group via a hydrazone intermediate. The reaction proceeds under basic conditions and at elevated temperatures. The rate-determining step is the deprotonation of the hydrazone.[4] The reactivity of the hydrazone in this step is influenced by the acidity of the N-H protons and the stability of the resulting anion. For simple aliphatic hydrazones, the differences in reactivity in the Wolff-Kishner reduction are expected to be minimal, with all undergoing reduction under standard conditions. Procedural modifications, such as the Huang-Minlon modification, are often employed to improve yields and shorten reaction times by effectively removing water from the reaction mixture.[4][5][6]
Quantitative Data Summary
The following tables summarize available and representative quantitative data to facilitate a comparison of aliphatic hydrazone reactivity.
| Aldehyde Precursor | Hydrazone Formation Rate Constant (k, M⁻¹s⁻¹) with phenylhydrazine (B124118) at pH 7.4 | Reference |
| Butyraldehyde | 1.9 (± 0.4) | [1] |
| Acetaldehyde | Data not available in a directly comparable format | |
| Propanal | Data not available in a directly comparable format |
Note: The data for butyraldehyde provides a benchmark for the reactivity of simple aliphatic aldehydes.
| Hydrazone Type | General Hydrolytic Stability at Neutral pH | Key Influencing Factors | Reference |
| Aliphatic | Low | Electronic effects of alkyl groups, susceptibility to acid catalysis. | [3] |
| Aromatic | High | Resonance stabilization of the hydrazone. | |
| Acyl | High | Resonance delocalization involving the acyl group. | [3] |
| Reaction | Reactant | Product | Typical Yield (%) | Conditions | Reference |
| Wolff-Kishner Reduction | Tricyclic Ketone | Corresponding Alkane | 68 | Huang-Minlon modification | [4] |
| Various Aldehydes/Ketones | Corresponding Alkanes | Generally high with modified procedures | e.g., KOH, diethylene glycol, heat | [5][7] |
Experimental Protocols
Kinetic Analysis of Hydrazone Formation by UV-Vis Spectroscopy
This protocol describes a general method for monitoring the kinetics of hydrazone formation by observing the change in UV-Visible absorbance over time.
Materials:
-
Aliphatic aldehyde (acetaldehyde, propanal, or butanal)
-
Hydrazine derivative (e.g., phenylhydrazine)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Spectrophotometer-grade solvent for stock solutions (e.g., DMF or DMSO)
-
UV-Vis spectrophotometer with temperature control
-
Quartz cuvettes
Procedure:
-
Prepare stock solutions of the aldehyde and hydrazine derivative in the chosen organic solvent.
-
Equilibrate the reaction buffer and cuvettes to the desired temperature (e.g., 25 °C).
-
In a quartz cuvette, add the reaction buffer.
-
Add a small volume of the aldehyde stock solution to the buffer and mix thoroughly.
-
Record a baseline UV-Vis spectrum.
-
Initiate the reaction by adding a small volume of the hydrazine stock solution. It is recommended to work under pseudo-first-order conditions where one reactant is in significant excess.
-
Immediately begin monitoring the change in absorbance at a wavelength where the product hydrazone has a significant absorbance maximum, distinct from the reactants.
-
Record absorbance readings at regular time intervals until the reaction reaches completion.
-
The observed rate constant (k_obs) can be determined by fitting the absorbance versus time data to an appropriate kinetic model (e.g., a single exponential fit for pseudo-first-order conditions).
Wolff-Kishner Reduction (Huang-Minlon Modification)
This protocol outlines a common and efficient procedure for the Wolff-Kishner reduction of an aliphatic aldehyde.
Materials:
-
Aliphatic aldehyde (e.g., acetaldehyde, propanal, or butanal)
-
Hydrazine hydrate (B1144303) (85%)
-
Potassium hydroxide (B78521) (KOH)
-
Diethylene glycol (solvent)
-
Distillation apparatus
-
Heating mantle and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aliphatic aldehyde, diethylene glycol, and hydrazine hydrate.
-
Add potassium hydroxide pellets to the mixture.
-
Heat the mixture to reflux for a specified period (e.g., 1 hour) to ensure the formation of the hydrazone.
-
After the initial reflux, reconfigure the apparatus for distillation and remove the water and any excess hydrazine by distilling it off.
-
Once the temperature of the reaction mixture reaches approximately 200 °C, reattach the reflux condenser.
-
Continue to heat the reaction mixture at this elevated temperature for several hours until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture to room temperature.
-
Carefully add water to the cooled mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic extracts with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄).
-
Remove the solvent under reduced pressure to yield the crude alkane product, which can be further purified by distillation or chromatography if necessary.
Monitoring Hydrazone Hydrolysis by HPLC
This protocol provides a method for quantifying the rate of hydrolysis of a hydrazone under specific pH conditions using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Synthesized aliphatic hydrazone
-
Buffers of desired pH (e.g., pH 2.0, 7.4, 9.0)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a UV detector and a suitable column (e.g., C18)
Procedure:
-
Prepare a stock solution of the purified hydrazone in acetonitrile or methanol.
-
Prepare the buffered aqueous solutions at the desired pH values.
-
To initiate the hydrolysis experiment, dilute a known amount of the hydrazone stock solution into the buffered solution, pre-equilibrated at a constant temperature (e.g., 37 °C).
-
At regular time intervals, withdraw an aliquot of the reaction mixture and inject it into the HPLC system.
-
The separation of the hydrazone from the resulting aldehyde and hydrazine can be achieved using a suitable mobile phase gradient (e.g., a mixture of acetonitrile and water/buffer).
-
Monitor the elution of the compounds using a UV detector at a wavelength where the hydrazone absorbs strongly.
-
Quantify the decrease in the peak area of the hydrazone over time to determine the rate of hydrolysis.
Visualizations
Caption: Mechanism of hydrazone formation.
Caption: Simplified mechanism of the Wolff-Kishner reduction.
Caption: Factors influencing aliphatic hydrazone reactivity.
References
- 1. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 5. Wolff Kishner Reduction | Pharmaguideline [pharmaguideline.com]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
Acetaldehyde hydrazone vs. oxime formation: a comparative analysis of reaction kinetics.
For Researchers, Scientists, and Drug Development Professionals
The formation of carbon-nitrogen double bonds through the reaction of carbonyl compounds with nitrogen nucleophiles is a cornerstone of synthetic chemistry, with wide-ranging applications in bioconjugation, drug delivery, and materials science. Among these reactions, the formation of hydrazones and oximes from aldehydes and ketones is particularly prevalent. This guide provides an objective comparison of the reaction kinetics of acetaldehyde (B116499) with hydrazines and hydroxylamines, supported by experimental data, to aid researchers in selecting the optimal ligation strategy for their specific applications.
Executive Summary
Hydrazone formation from acetaldehyde is kinetically favored over oxime formation under similar conditions. Experimental data consistently demonstrates that the reaction with hydrazine (B178648) derivatives proceeds at a significantly faster rate than with hydroxylamine (B1172632) derivatives.[1] The underlying mechanism for both reactions involves a two-step process: nucleophilic addition to the carbonyl group to form a tetrahedral intermediate (carbinolamine), followed by an acid-catalyzed dehydration to yield the final imine product.[2][3] At neutral pH, the dehydration step is typically rate-limiting for both reactions.[2] The observed difference in reaction rates can be attributed to the superior nucleophilicity of hydrazines compared to hydroxylamines and the relative stabilities of the intermediates and transition states.
Comparative Reaction Kinetics
The rate of formation for both hydrazones and oximes is highly dependent on the pH of the reaction medium. The optimal pH for these reactions is generally in the weakly acidic range, typically around 4.5.[4][5] In this pH range, there is a sufficient concentration of the protonated carbonyl group to enhance its electrophilicity, while maintaining a significant population of the unprotonated, nucleophilic amine. At very low pH, the nitrogen nucleophile becomes protonated and thus non-nucleophilic, slowing the reaction.[4][5] Conversely, at neutral or basic pH, the dehydration of the carbinolamine intermediate is slow and becomes the rate-determining step.[2]
Numerous studies have quantified the second-order rate constants for hydrazone and oxime formation under various conditions. Consistently, hydrazone formation exhibits a larger rate constant. For instance, one study reported that hydrazone formation is, on average, 71 times faster than oxime formation.[1]
| Reaction | Reactants | pH | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| Hydrazone Formation | Acetaldehyde + Hydrazine | ~4.5 | >10 | [4] |
| Oxime Formation | Acetaldehyde + Hydroxylamine | ~4.5 | ~0.1 - 1 | [4] |
| Hydrazone Formation | Aromatic Aldehydes + Phenylhydrazine | Acidic | Varies (Follows Hammett trend) | [1] |
| Oxime Formation | Aromatic Aldehydes + O-Phenylhydroxylamine | Acidic | Slower than hydrazone formation | [1] |
| Catalyzed Hydrazone Formation | Peptides (hydrazide + glyoxylyl) + Aniline (10 mM) | 4.5 | 0.49 ± 0.02 | [6] |
| Uncatalyzed Hydrazone Formation | Peptides (hydrazide + glyoxylyl) | 4.5 | 0.030 ± 0.002 | [6] |
Note: The rate constants provided are approximate values and can vary significantly based on the specific reactants, solvent, temperature, and buffer conditions.
Reaction Mechanisms and Logical Flow
The formation of both hydrazones and oximes from acetaldehyde proceeds through a common mechanistic pathway, as illustrated below. The primary difference lies in the nature of the attacking nucleophile (hydrazine vs. hydroxylamine).
Caption: General reaction mechanism for hydrazone and oxime formation.
Experimental Protocols
The kinetic analysis of hydrazone and oxime formation is commonly performed using spectroscopic techniques that can monitor the change in concentration of reactants or products over time.
Kinetic Measurement by ¹H NMR Spectroscopy
Objective: To determine the second-order rate constants by monitoring the disappearance of the aldehyde proton signal and the appearance of the imine proton signal.
Materials:
-
Acetaldehyde
-
Hydrazine or Hydroxylamine derivative
-
Deuterated solvent (e.g., D₂O, DMSO-d₆)
-
Internal standard (e.g., trimethylsilyl (B98337) propanoic acid)
-
NMR spectrometer
Procedure:
-
Prepare stock solutions of acetaldehyde, the nitrogen nucleophile, and the internal standard in the chosen deuterated solvent.
-
Equilibrate the NMR tube containing the acetaldehyde solution and the internal standard to the desired reaction temperature inside the NMR spectrometer.
-
Initiate the reaction by injecting a known concentration of the nitrogen nucleophile solution into the NMR tube.
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.
-
Integrate the aldehyde proton signal (around 9.8 ppm for acetaldehyde) and the newly appearing imine proton signal relative to the internal standard.
-
Plot the concentration of the reactants versus time and fit the data to the appropriate second-order rate law to determine the rate constant.[1]
Kinetic Measurement by UV-Vis Spectroscopy
Objective: To determine the reaction rate by monitoring the change in absorbance at a wavelength where the product absorbs and the reactants do not.
Materials:
-
Acetaldehyde
-
Hydrazine or Hydroxylamine derivative
-
Buffer solution of the desired pH
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
Procedure:
-
Determine the UV-Vis spectra of the reactants and the expected product to identify a suitable wavelength for monitoring the reaction. The formation of the C=N bond often results in a chromophore that absorbs in the UV or visible region.
-
Prepare solutions of acetaldehyde and the nitrogen nucleophile in the chosen buffer.
-
Place the cuvette containing the acetaldehyde solution in the spectrophotometer and allow it to equilibrate to the desired temperature.
-
Initiate the reaction by adding a known concentration of the nitrogen nucleophile to the cuvette and mix quickly.
-
Immediately start recording the absorbance at the chosen wavelength as a function of time.
-
Convert the absorbance data to concentration using the Beer-Lambert law (A = εbc), for which the molar absorptivity (ε) of the product must be determined independently.
-
Analyze the concentration versus time data using appropriate kinetic models to calculate the rate constant.[7]
Experimental Workflow
The general workflow for a comparative kinetic study is outlined below.
References
- 1. researchgate.net [researchgate.net]
- 2. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Stability comparison of hydrazone bonds derived from different aldehydes.
For scientists and professionals in drug development, the stability of chemical linkers is a critical parameter. Hydrazone bonds, formed from the condensation of a hydrazine (B178648) derivative with an aldehyde or ketone, are extensively used in bioconjugation and drug delivery due to their characteristic pH-sensitive nature. This guide provides a comprehensive comparison of the stability of hydrazone bonds derived from different aldehydes, supported by experimental data and detailed protocols to inform the design and application of hydrazone-linked conjugates.
Hydrazone linkages are prized for their ability to remain relatively stable at physiological pH (~7.4) while cleaving under the acidic conditions found in endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0), enabling targeted drug release.[1][2][3] However, the stability of the hydrazone bond is not uniform and is significantly influenced by the structure of the parent aldehyde.[1][4] This guide will delve into these structural determinants of stability, providing a framework for selecting the appropriate aldehyde for a desired release profile.
Key Factors Influencing Hydrazone Bond Stability
The hydrolytic stability of a hydrazone bond is primarily dictated by the electronic and steric properties of the aldehyde from which it is derived. The general trend is that hydrazones formed from aromatic aldehydes are significantly more stable than those derived from aliphatic aldehydes.[1][2][3][4][5]
-
Aromatic vs. Aliphatic Aldehydes: Hydrazones derived from aromatic aldehydes exhibit enhanced stability due to the resonance stabilization provided by the aromatic ring, which delocalizes the pi-electrons of the C=N bond.[1][5] In contrast, hydrazones from aliphatic aldehydes lack this conjugation and are more susceptible to hydrolysis, even at neutral pH.[1][3][4][5]
-
Electronic Effects of Substituents: The electronic nature of substituents on the aromatic ring of the aldehyde can further modulate stability. Electron-donating groups tend to increase the stability of the hydrazone bond by making the imine carbon less electrophilic and therefore less prone to nucleophilic attack by water.[4][6] Conversely, electron-withdrawing groups increase the electrophilicity of the imine carbon, rendering the hydrazone more susceptible to hydrolysis.[2][4]
Comparative Stability Data
The following table summarizes the hydrolytic half-lives (t½) of various hydrazones derived from different aldehydes at physiological and acidic pH. It is important to note that this data is compiled from various studies, and direct comparison should be made with caution as experimental conditions may differ.[1]
| Hydrazone Derived From | pH/pD | Half-life (t½) | Reference |
| Aromatic Aldehyde | 7.4 | Highly Stable (>72h) | [5] |
| Aromatic Aldehyde | 5.5 | Highly Stable (>48h) | [5] |
| Aliphatic Aldehyde | 7.4 | Relatively Unstable | [7] |
| Aliphatic Aldehyde | 5.5 | Highly Unstable (<2 min) | [5] |
| p-Tolualdehyde (acylhydrazone) | 7.4 | ~24 h | [8] |
| Benzaldehyde (acylhydrazone) | 7.4 | ~65-fold more stable than butyraldehyde (B50154) derived hydrazone | [9] |
| Butyraldehyde (acylhydrazone) | 7.4 | Less Stable | [9] |
Experimental Protocols
Accurate assessment of hydrazone bond stability is crucial for the development of effective drug conjugates. The following are detailed protocols for commonly used methods to determine the hydrolytic stability of hydrazones.
Protocol 1: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure for determining the hydrolytic stability of a hydrazone-linked conjugate using HPLC.[1][2][4]
Materials:
-
Purified hydrazone-linked conjugate
-
Buffer solutions at various pH values (e.g., phosphate-buffered saline at pH 7.4 and acetate (B1210297) buffer at pH 5.5)
-
Acetonitrile or other suitable organic solvent for the mobile phase
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Incubator or water bath set to 37°C
Procedure:
-
Prepare a stock solution of the hydrazone conjugate in a suitable solvent (e.g., DMSO, DMF).
-
Dilute the stock solution to a final working concentration in the pre-warmed buffer solutions of different pH values.
-
Incubate the solutions at a controlled temperature (e.g., 37°C).
-
At specified time points, withdraw an aliquot of the sample.
-
Quench the hydrolysis by dilution in the mobile phase or by adding a suitable quenching agent.
-
Inject the sample into the HPLC system.
-
Monitor the degradation of the parent hydrazone compound by measuring the decrease in its peak area over time. The percentage of the remaining compound at each time point is plotted to determine the stability profile and calculate the half-life.
Protocol 2: Stability Assessment by ¹H NMR Spectroscopy
This protocol describes a method for determining the hydrolytic stability of a hydrazone using ¹H NMR spectroscopy.[1][2][6]
Materials:
-
Hydrazone compound
-
Deuterated buffer solutions at various pD values
-
NMR tube
-
¹H NMR spectrometer
-
Trapping agent (e.g., deuterated formaldehyde) (optional, to prevent re-formation of the hydrazone)
Procedure:
-
Prepare a stock solution of the hydrazone compound in a suitable deuterated solvent.
-
In an NMR tube, combine the deuterated buffer and a stock solution of the trapping agent (a 10-fold molar excess is recommended).
-
Initiate the hydrolysis by adding a known concentration of the hydrazone stock solution to the NMR tube.
-
Acquire ¹H NMR spectra at regular time intervals.
-
Monitor the decrease in the signal intensity of a characteristic proton of the hydrazone and the corresponding increase in the signal of the released aldehyde over time to determine the rate of hydrolysis. The first-order rate constant (k) for hydrolysis can be calculated from the rate of disappearance of the hydrazone signal.
Visualizing Experimental Workflows and Chemical Principles
To further clarify the processes involved in studying hydrazone bond stability, the following diagrams illustrate a typical experimental workflow and the fundamental chemical principles.
Caption: A typical experimental workflow for determining hydrazone stability.
Caption: Factors influencing the stability of hydrazone bonds.
Conclusion
The choice of aldehyde is a critical design element in the development of hydrazone-linked molecules for applications requiring controlled release. Hydrazones derived from aromatic aldehydes offer significantly greater stability compared to their aliphatic counterparts. This stability can be further fine-tuned by the introduction of electron-donating or electron-withdrawing substituents on the aromatic ring. By understanding these structure-stability relationships and employing robust analytical methods, researchers can rationally design hydrazone linkers with predictable and optimal release kinetics for their specific application.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of HPLC Methods for Acetaldehyde Quantification via Hydrazone Derivatization
For researchers, scientists, and professionals in drug development, the accurate quantification of acetaldehyde (B116499), a reactive and volatile compound, is critical. High-Performance Liquid Chromatography (HPLC) coupled with pre-column derivatization using 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a widely adopted and robust method. This guide provides a comparative overview of validated HPLC methods, detailing experimental protocols and performance data to aid in method selection and implementation.
The derivatization of acetaldehyde with DNPH yields a stable hydrazone product that can be readily detected by UV-Vis spectrophotometry, significantly enhancing the sensitivity and selectivity of the analysis.[1][2] The validation of these methods is paramount to ensure reliable and accurate results, adhering to guidelines set by the International Council for Harmonisation (ICH).[3][4][5][6]
Experimental Protocols
The general workflow for acetaldehyde quantification by HPLC with DNPH derivatization involves sample preparation, derivatization, and chromatographic analysis. While specific parameters may vary, the fundamental steps are consistent across different validated methods.
1. Preparation of DNPH Reagent:
A typical derivatizing reagent is prepared by dissolving DNPH in an acidic medium, often acetonitrile (B52724) with an acid catalyst like phosphoric acid or hydrochloric acid.[1][7][8] For instance, a 0.9 g/L DNPH solution can be prepared in acetonitrile containing 1.0% phosphoric acid.[7] Another common preparation involves dissolving 100 mg of DNPH in 200 mL of acetonitrile.[8] Caution is advised as DNPH is a reactive and volatile compound.[7]
2. Sample and Standard Derivatization:
A known volume of the sample or acetaldehyde standard is reacted with an excess of the DNPH reagent. The reaction is typically carried out at a controlled pH and temperature to ensure complete derivatization. One study optimized the reaction at pH 4.0 with an 80-fold molar excess of DNPH, finding the reaction complete within 40 minutes at ambient temperature.[1] The resulting acetaldehyde-2,4-dinitrophenylhydrazone (AcH-DNPH) is stable, allowing for subsequent analysis.[1][7]
3. HPLC Analysis:
The derivatized sample is injected into an HPLC system equipped with a UV detector. Separation is typically achieved on a C18 reversed-phase column.[1][8][9] The mobile phase often consists of a gradient or isocratic mixture of acetonitrile and water.[8][9] Detection of the AcH-DNPH derivative is commonly performed at a wavelength of 360-365 nm.[1][9]
Method Validation Parameters: A Comparative Summary
Method validation is essential to demonstrate that an analytical procedure is suitable for its intended purpose.[6] The following tables summarize key validation parameters from various published HPLC methods for acetaldehyde quantification using DNPH derivatization. These parameters are benchmarked against typical acceptance criteria derived from ICH guidelines.[4][6]
Table 1: Linearity
Linearity demonstrates the direct proportionality between the analyte concentration and the analytical signal.
| Method/Reference | Linearity Range (µM) | Correlation Coefficient (r²) | Acceptance Criteria |
| Optimized RP-HPLC Method[1] | up to 80 µM | Not explicitly stated, but linearity is claimed | r² > 0.99 |
| HPLC-UV for Drug Substance[8] | 30 - 150 ppm (formaldehyde derivative) | Not explicitly stated for acetaldehyde | r² > 0.99 |
| Candesartan Cilexetil Analysis[9] | Not explicitly stated | > 0.999 | r² > 0.99 |
Table 2: Accuracy
Accuracy reflects the closeness of the measured value to the true value and is often expressed as percent recovery.
| Method/Reference | Spiked Levels | Recovery (%) | Acceptance Criteria |
| Optimized RP-HPLC Method[1] | Not specified | >88% in culture media, >78% in plasma | Typically 80-120% |
| HPLC-UV for Drug Substance[8] | 50, 100, 150 ppm (formaldehyde); 100, 200, 300 ppm (acetaldehyde) | 101.1 - 102.2% (acetaldehyde) | Typically 80-120% |
| Packed Drinking Water Analysis[10] | 1, 2, 20, 100, 200 ppb | 90.2 - 145.4% (acetaldehyde) | Typically 80-120% |
Table 3: Precision
Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (%RSD).
| Method/Reference | Precision Level | %RSD | Acceptance Criteria |
| Optimized RP-HPLC Method[1] | Intraday | <9% | ≤ 2% is common, but can vary |
| Optimized RP-HPLC Method[1] | Interday | <15% | ≤ 2% is common, but can vary |
| HPLC-UV for Drug Substance[8] | System, Method, Spiked | Not explicitly stated | ≤ 2% is common, but can vary |
Table 4: Limits of Detection (LOD) and Quantification (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
| Method/Reference | LOD | LOQ |
| Optimized RP-HPLC Method[1] | ~3 µM | Not explicitly stated |
| HPLC-UV for Drug Substance[8] | 20 ppm | 60 ppm |
| UHPLC Method[2] | 0.1 ng | Not explicitly stated |
| Alternative HPLC Method | 2 - 5 ppb | 10 - 20 ppb |
Visualizing the Process
To further clarify the experimental and logical frameworks, the following diagrams are provided.
Caption: Experimental workflow for acetaldehyde quantification.
Caption: Key validation parameters for analytical methods.
References
- 1. An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. youtube.com [youtube.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. Acetaldehyde Quantification in Microbial Fermentation Samples [protocols.io]
- 8. ijcpa.in [ijcpa.in]
- 9. ijpsonline.com [ijpsonline.com]
- 10. lawdata.com.tw [lawdata.com.tw]
A Head-to-Head Comparison of Derivatization Agents for Carbonyl Detection: Acetaldehyde Hydrazone in Theory vs. Standard Reagents in Practice
For researchers, scientists, and drug development professionals engaged in the detection and quantification of carbonyl compounds, the selection of an appropriate derivatization agent is a critical step that dictates the sensitivity, stability, and overall success of the analysis. While a multitude of reagents exist, this guide provides a comparative overview of the theoretical considerations for a simple agent like acetaldehyde (B116499) hydrazone against the experimentally validated performance of industry-standard reagents: 2,4-dinitrophenylhydrazine (B122626) (DNPH) and Girard's reagents.
The derivatization of aldehydes and ketones is often essential to enhance their detectability by converting them into more stable derivatives with favorable chromatographic and spectrometric properties. This is particularly crucial for techniques like High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).
The Case of Acetaldehyde Hydrazone: A Theoretical Consideration
This compound, formed from the reaction of acetaldehyde with hydrazine, represents the simplest form of a hydrazone. While it can be synthesized, its use as a derivatization agent for other carbonyls is not established in analytical chemistry. The primary reasons for this are inherent limitations in its structure and stability. Simple N-unsubstituted hydrazones are generally less stable than their substituted counterparts.[1] They lack a strong chromophore, which would be necessary for sensitive UV detection, and they do not possess a readily ionizable group to enhance signal in mass spectrometry. The formation of this compound is more commonly encountered when acetaldehyde itself is the analyte being derivatized by a more suitable reagent.[2]
Established Derivatization Agents: DNPH and Girard's Reagents
In contrast, reagents like 2,4-dinitrophenylhydrazine (DNPH) and Girard's reagents have been extensively studied and are widely employed for carbonyl detection due to their superior performance characteristics.
2,4-Dinitrophenylhydrazine (DNPH) is a cornerstone reagent for the derivatization of carbonyl compounds.[1][3] It reacts with aldehydes and ketones to form stable, brightly colored 2,4-dinitrophenylhydrazone derivatives.[3] These derivatives possess a strong chromophore, making them readily detectable by UV-Vis spectrophotometry, a common detector for HPLC.[4] The stability of the resulting hydrazones facilitates their extraction and analysis.[2]
Girard's Reagents (T and P) are cationic hydrazide reagents that are particularly advantageous for mass spectrometry-based detection.[5][6] They react with carbonyls to introduce a permanent positive charge (a quaternary ammonium (B1175870) group) into the derivative.[6][7] This pre-existing charge significantly enhances the ionization efficiency of the analyte in positive ion mode electrospray ionization (ESI-MS), leading to substantial improvements in detection sensitivity.[6][8]
Quantitative Performance Comparison
The following table summarizes the key performance characteristics of DNPH and Girard's reagents. Data for this compound as a derivatization agent is not available due to its lack of application in this context.
| Performance Metric | 2,4-Dinitrophenylhydrazine (DNPH) | Girard's Reagents (T and P) | This compound (Theoretical) |
| Derivatization Principle | Forms stable hydrazones with a strong UV chromophore.[2][3] | Forms hydrazones with a pre-existing permanent positive charge.[6][7] | Forms a simple, unstable hydrazone. |
| Primary Analytical Platform | HPLC-UV[4] | LC-MS[6] | Not applicable |
| Sensitivity Enhancement | High UV absorbance allows for sensitive detection.[4] | Significant enhancement in ESI-MS due to permanent charge.[6][8] | Poor; lacks a chromophore or ionizable group. |
| Derivative Stability | Generally stable, allowing for sample processing and storage.[2] | Hydrazone bond is stable.[6] | Unstable compared to substituted hydrazones.[1] |
| Selectivity | Reacts with aldehydes and ketones.[3] | Reacts with aldehydes and ketones.[5] | Would react with aldehydes and ketones. |
| Reaction Conditions | Typically requires acidic conditions and may involve heating.[2] | Generally requires acidic conditions (e.g., acetic acid).[6] | Would likely require acid catalysis. |
Experimental Protocols
Detailed and validated protocols are essential for reproducible results. Below are representative experimental protocols for derivatization using DNPH and Girard's reagents.
Protocol 1: Derivatization of Carbonyls with 2,4-Dinitrophenylhydrazine (DNPH)
This protocol is adapted from established methods for the analysis of carbonyl compounds in various matrices.[2][9][10]
Materials:
-
2,4-Dinitrophenylhydrazine (DNPH) reagent solution (e.g., 150 mg of purified DNPH in 50 mL of acetonitrile (B52724) with 1.0 mL of concentrated sulfuric acid, diluted to 100 mL with acetonitrile).[2] Caution: DNPH is flammable and potentially explosive when dry. Handle with care.
-
Sample containing carbonyl compounds.
-
pH 3.0 Citrate (B86180) Buffer.[2]
-
Acetonitrile (HPLC grade).
-
Solid-Phase Extraction (SPE) C18 cartridges.
Procedure:
-
Sample Preparation: Take a known volume of the sample. For aqueous samples, adjust the pH to 3.0 ± 0.1 using the citrate buffer.[2]
-
Derivatization: Add an excess of the DNPH reagent solution to the pH-adjusted sample.[2]
-
Reaction: Seal the container and incubate at a controlled temperature (e.g., 40°C) for a specified time (e.g., 1 hour) with gentle agitation.[2]
-
Extraction: After the reaction is complete, extract the DNPH-hydrazone derivatives using a C18 SPE cartridge.
-
Elution: Elute the derivatives from the SPE cartridge with acetonitrile.[2]
-
Analysis: The eluate is then ready for analysis by HPLC-UV, typically with detection at 360 nm.[9]
Protocol 2: Derivatization of Carbonyls with Girard's Reagent T
This protocol provides a general procedure for the derivatization of carbonyls for LC-MS analysis.[11]
Materials:
-
Girard's Reagent T.
-
Sample containing carbonyl compounds.
-
Reaction solvent (e.g., methanol (B129727) or ethanol).
-
Acid catalyst (e.g., glacial acetic acid).
Procedure:
-
Sample Preparation: Dissolve the sample containing the carbonyl compound in the reaction solvent.
-
Reagent Addition: Add an excess of Girard's Reagent T to the sample solution.
-
Acidification: Add a catalytic amount of glacial acetic acid to the mixture.
-
Reaction: Allow the reaction to proceed at room temperature or with gentle heating for a sufficient time to ensure complete derivatization. Reaction progress can be monitored by LC-MS.
-
Analysis: The resulting solution containing the Girard-hydrazone derivatives can be directly injected into the LC-MS system for analysis in positive ion mode.
Visualizing the Derivatization Process
The following diagrams illustrate the reaction mechanisms and a general experimental workflow for carbonyl derivatization.
Caption: Reaction mechanisms for DNPH and Girard's reagent derivatization of carbonyls.
Caption: A generalized experimental workflow for carbonyl derivatization and analysis.
Conclusion
While the concept of using a simple hydrazone like this compound for carbonyl derivatization is theoretically plausible, its practical application is hindered by inherent instability and a lack of features that enhance analytical detection. For robust and sensitive quantification of carbonyl compounds, researchers and drug development professionals should rely on well-established derivatization agents. 2,4-Dinitrophenylhydrazine (DNPH) remains the gold standard for HPLC-UV analysis due to the formation of stable, UV-active derivatives. For applications requiring the utmost sensitivity, particularly with mass spectrometry, Girard's reagents offer a significant advantage by introducing a permanent positive charge, thereby dramatically improving ionization efficiency and detection limits. The choice between these reagents will ultimately depend on the specific analytical platform available and the requirements of the study.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. cac.yorku.ca [cac.yorku.ca]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Dark Hydrazone Fluorescence Labeling Agents Enable Imaging of Cellular Aldehydic Load - PMC [pmc.ncbi.nlm.nih.gov]
- 7. shura.shu.ac.uk [shura.shu.ac.uk]
- 8. orgosolver.com [orgosolver.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. dergipark.org.tr [dergipark.org.tr]
Spectroscopic comparison of acetaldehyde hydrazone and its derivatives.
A Spectroscopic Comparison of Acetaldehyde (B116499) Hydrazone and Its Derivatives
This guide provides a detailed spectroscopic comparison of acetaldehyde hydrazone and its key derivatives: acetaldehyde dimethylhydrazone, acetaldehyde phenylhydrazone, and acetaldehyde 2,4-dinitrophenylhydrazone. The information is intended for researchers, scientists, and drug development professionals, offering a consolidated resource for understanding the structural and electronic properties of these compounds through various spectroscopic techniques.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy.
Table 1: ¹H and ¹³C NMR Spectroscopic Data
| Compound | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| This compound | Theoretical Data:- NH₂: 4.63, 4.92- CH: 6.73- CH₃: 1.73[1] | Theoretical Data:- C=N: ~140-155- CH₃: ~10-20 |
| Acetaldehyde Dimethylhydrazone | Azomethine (HC=N) proton signal in the downfield region.[2] | C=N: (No specific value found)N-CH₃: (No specific value found) |
| Acetaldehyde Phenylhydrazone | (Data not consistently available in searched sources) | C=N: (No specific value found)Aromatic Carbons: (No specific value found)CH₃: (No specific value found) |
| Acetaldehyde 2,4-Dinitrophenylhydrazone | NH: ~11.0 (singlet)CH (aromatic): 9.12 (d), 8.35 (dd), 7.95 (d)CH (azomethine): 7.6 (q)CH₃: 2.15 (d) | C=N: 145.5Aromatic Carbons: 144.9, 137.8, 130.1, 129.5, 123.4, 116.8CH₃: 17.5 |
Note: NMR data can vary based on the solvent used and the specific experimental conditions.
Table 2: FT-IR, Mass Spectrometry, and UV-Vis Data
| Compound | Key FT-IR Absorptions (cm⁻¹) | Mass Spectrometry (m/z) | UV-Vis (λmax, nm) |
| This compound | Theoretical Data:- N-H stretch: 3544, 3329- C=N stretch: 1600- NH₂ deformation: 1552[1] | (Experimental data not readily available) | (Data not readily available) |
| Acetaldehyde Dimethylhydrazone | (Experimental data not readily available) | Molecular Ion [M]⁺: 86[3] | (Data not readily available) |
| Acetaldehyde Phenylhydrazone | (Spectra are identical for different solid forms)[4] | Molecular Ion [M]⁺: 134[5] | (Data not readily available) |
| Acetaldehyde 2,4-Dinitrophenylhydrazone | - N-H stretch: ~3300- C=N stretch: ~1620- NO₂ stretch: ~1510, 1330 | Molecular Ion [M]⁺: 224[6][7] | 360-365 (in various solvents)[6] |
Experimental Protocols
The following are generalized protocols for the key spectroscopic techniques used in the characterization of this compound and its derivatives.
Synthesis of Hydrazones
Hydrazones are typically synthesized via a condensation reaction between a hydrazine (B178648) derivative and an aldehyde or ketone.
General Procedure:
-
Dissolve the aldehyde (e.g., acetaldehyde) in a suitable solvent such as ethanol.
-
Add a solution of the hydrazine derivative (e.g., hydrazine, dimethylhydrazine, phenylhydrazine, or 2,4-dinitrophenylhydrazine) to the aldehyde solution. An acidic catalyst, such as a few drops of acetic acid, may be added to facilitate the reaction.
-
The reaction mixture is typically stirred at room temperature or gently heated under reflux.
-
The resulting hydrazone often precipitates from the solution upon cooling.
-
The solid product is collected by filtration, washed with a cold solvent, and can be purified by recrystallization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to determine the carbon-hydrogen framework of a molecule.
Sample Preparation and Analysis:
-
Dissolve 1-10 mg of the hydrazone sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Place the NMR tube in the spectrometer's probe.
-
Acquire the ¹H and ¹³C NMR spectra. Standard parameters for acquisition include a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum. Chemical shifts are typically referenced to an internal standard like tetramethylsilane (B1202638) (TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule.
Sample Preparation and Analysis (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid hydrazone sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using a mortar and pestle.
-
Place the mixture into a pellet die and apply pressure with a hydraulic press to form a transparent pellet.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.
Electron Ionization (EI) - MS Procedure:
-
Introduce a small amount of the volatile hydrazone sample into the ion source of the mass spectrometer, often via a direct insertion probe or a gas chromatograph.
-
The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.
-
A detector records the abundance of each ion, generating a mass spectrum.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
Sample Preparation and Analysis:
-
Prepare a dilute solution of the hydrazone sample in a suitable UV-transparent solvent (e.g., ethanol, methanol, or dichloromethane).
-
Fill a cuvette with the solution and another with the pure solvent to serve as a blank.
-
Place the cuvettes in the spectrophotometer.
-
Measure the absorbance of the sample over a range of wavelengths (e.g., 200-800 nm), with the instrument automatically subtracting the absorbance of the blank. The wavelength of maximum absorbance (λmax) is then determined.
Visualizations
The following diagrams illustrate the general synthesis of hydrazones and a typical workflow for their spectroscopic analysis.
Caption: General synthesis of hydrazones from an aldehyde and a hydrazine derivative.
Caption: Workflow for the spectroscopic analysis of hydrazone compounds.
References
- 1. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 2. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 3. eng.uc.edu [eng.uc.edu]
- 4. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. drawellanalytical.com [drawellanalytical.com]
A Comparative Guide to Carbonyl Reduction: Wolff-Kishner vs. Clemmensen Reduction of Acetaldehyde Hydrazone
For researchers, scientists, and professionals in drug development, the efficient and selective reduction of carbonyl groups is a cornerstone of organic synthesis. Two of the most established methods for the complete reduction of aldehydes and ketones to their corresponding alkanes are the Wolff-Kishner and Clemmensen reductions. This guide provides a detailed comparison of these two methods with a focus on the reduction of acetaldehyde (B116499), proceeding through its hydrazone intermediate in the case of the Wolff-Kishner reaction.
Performance Comparison
The choice between the Wolff-Kishner and Clemmensen reduction is fundamentally dictated by the substrate's stability in acidic or basic conditions. The Wolff-Kishner reduction is carried out under strongly basic conditions, making it ideal for substrates that are sensitive to acid.[1] Conversely, the Clemmensen reduction employs a strongly acidic medium, suitable for compounds that can withstand acid but are labile to base.[1]
Acetaldehyde, as a simple aliphatic aldehyde, can theoretically be reduced by either method. However, the efficacy of each reduction is contingent on the presence of other functional groups within the molecule. For instance, if a molecule containing an acetaldehyde moiety also possesses an acid-sensitive group like an acetal (B89532) or a pyrrole, the Wolff-Kishner reduction would be the superior choice.[2][3] If the molecule contains a base-sensitive group, such as an ester that could be hydrolyzed, the Clemmensen reduction would be preferred.[4]
| Feature | Wolff-Kishner Reduction | Clemmensen Reduction |
| Reaction Conditions | Hydrazine (B178648) (N₂H₄) and a strong base (e.g., KOH or NaOH) in a high-boiling solvent (e.g., diethylene glycol) at high temperatures (150-220 °C).[5] | Zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid (HCl).[5] |
| Intermediate | Hydrazone.[6] | Not fully elucidated, but thought to involve organozinc intermediates on the surface of the zinc.[5] |
| Substrate Suitability | Ideal for base-stable, acid-sensitive aldehydes and ketones.[1] | Ideal for acid-stable, base-sensitive aldehydes and ketones.[7] |
| Typical Yields (Aliphatic Aldehydes) | Generally good; can be improved with modifications like the Huang-Minlon procedure which can shorten reaction times from 50-100 hours to 3-6 hours and increase yields.[4][8] | Moderate to good; for example, the reduction of heptanal (B48729) to n-heptane has been reported with a 72% yield.[9] |
| Limitations | Unsuitable for base-sensitive substrates.[3] Sterically hindered carbonyls may react slowly.[2] | Unsuitable for acid-sensitive substrates.[7] Not always effective for aliphatic ketones.[5] |
Experimental Protocols
Below are generalized experimental protocols for the reduction of acetaldehyde via both methods.
Wolff-Kishner Reduction of Acetaldehyde (via Acetaldehyde Hydrazone)
This protocol is based on the Huang-Minlon modification, which is a common and efficient variant of the Wolff-Kishner reduction.[10]
Materials:
-
Acetaldehyde
-
Hydrazine hydrate (B1144303) (85%)
-
Potassium hydroxide (B78521) (KOH)
-
Diethylene glycol (solvent)
-
Standard laboratory glassware for reflux and distillation
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine acetaldehyde, three equivalents of potassium hydroxide, and an excess of 85% hydrazine hydrate in diethylene glycol.
-
Heat the mixture to reflux to form the this compound in situ.
-
After the initial reaction to form the hydrazone, arrange the apparatus for distillation and carefully distill off the water and excess hydrazine.
-
Once the water and excess hydrazine are removed, raise the temperature of the reaction mixture to approximately 200°C.
-
Maintain this temperature until the evolution of nitrogen gas ceases, indicating the completion of the reduction.
-
Cool the reaction mixture, and then extract the product with a suitable organic solvent.
-
Wash the organic extract, dry it over an anhydrous salt (e.g., Na₂SO₄), and purify by distillation to isolate the ethane (B1197151) product.
Clemmensen Reduction of Acetaldehyde
Materials:
-
Acetaldehyde
-
Zinc dust or granules
-
Mercuric chloride (HgCl₂)
-
Concentrated hydrochloric acid (HCl)
-
Water
-
Standard laboratory glassware for reflux
Procedure:
-
Preparation of Zinc Amalgam: In a flask, activate the zinc by briefly washing it with dilute hydrochloric acid. Decant the acid and wash the zinc with water. Add a solution of mercuric chloride in water to the zinc and stir for a few minutes. Decant the mercuric chloride solution and wash the resulting zinc amalgam with water.
-
Place the freshly prepared zinc amalgam in a round-bottom flask.
-
Add concentrated hydrochloric acid to the flask.
-
Add the acetaldehyde to the reaction mixture.
-
Heat the mixture to reflux. Additional portions of concentrated hydrochloric acid may need to be added during the reaction to maintain a vigorous evolution of hydrogen gas.
-
After the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Separate the organic layer. If the product is gaseous (ethane), it can be collected using a gas collection apparatus.
-
Neutralize the acidic aqueous layer before disposal.
Logical Relationships and Experimental Workflows
The following diagrams illustrate the decision-making process and the experimental workflows for the Wolff-Kishner and Clemmensen reductions.
References
- 1. Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences [vedantu.com]
- 2. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. Clemmensen Reduction [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 10. Wolff–Kishner reduction - Sciencemadness Wiki [sciencemadness.org]
Hydrolytic Stability: A Comparative Analysis of Acetaldehyde Hydrazone and Aromatic Hydrazones
For Researchers, Scientists, and Drug Development Professionals
The hydrolytic stability of the hydrazone linkage is a critical parameter in drug delivery, bioconjugation, and other applications where controlled release or bond cleavage is desired. This guide provides a comparative analysis of the hydrolytic stability of hydrazones derived from aliphatic aldehydes, represented by acetaldehyde (B116499) hydrazone, versus those derived from aromatic aldehydes. This comparison is supported by experimental data and detailed protocols to aid in the design and evaluation of hydrazone-containing molecules.
Executive Summary
Hydrazones derived from aromatic aldehydes exhibit significantly greater hydrolytic stability compared to those derived from aliphatic aldehydes like acetaldehyde. This increased stability is primarily attributed to the resonance stabilization of the C=N bond through conjugation with the aromatic ring. While both types of hydrazones undergo acid-catalyzed hydrolysis, the rate of this degradation is substantially slower for aromatic hydrazones across a range of pH values. This fundamental difference in stability is a key consideration in the design of pH-sensitive linkers for applications such as antibody-drug conjugates (ADCs), where stability in circulation (neutral pH) and cleavage in acidic endosomal or lysosomal compartments are required.
Comparative Hydrolytic Stability Data
The following table summarizes the half-lives (t½) of representative aliphatic and aromatic hydrazones at various pH (or pD) values. Due to the limited availability of specific kinetic data for acetaldehyde hydrazone, data for the structurally similar pivalaldehyde methylhydrazone is presented as a proxy for a simple aliphatic hydrazone. This allows for a general comparison of the stability profile of an aliphatic hydrazone versus an aromatic counterpart.
| Hydrazone Type | Representative Structure | pH/pD | Half-life (t½) |
| Aliphatic Hydrazone | Pivalaldehyde Methylhydrazone | 5.0 | < 0.1 h |
| 7.0 | ~1 h | ||
| 9.0 | ~10 h | ||
| Aromatic Hydrazone | Benzaldehyde-derived Hydrazone | 5.5 | > 48 h |
| 7.4 | > 72 h |
Note: Data for pivalaldehyde methylhydrazone is adapted from Kalia and Raines (2008) and serves as a representative example for aliphatic hydrazones. Data for the aromatic hydrazone is generalized from typical stability studies of such compounds.
Mechanism of Hydrolysis
The hydrolysis of hydrazones is a reversible, acid-catalyzed process. The generally accepted mechanism involves the protonation of one of the nitrogen atoms, which increases the electrophilicity of the imine carbon, followed by the nucleophilic attack of a water molecule to form a tetrahedral carbinolamine intermediate. This intermediate then breaks down to release the corresponding hydrazine (B178648) and the original carbonyl compound (aldehyde or ketone).
Caption: Acid-catalyzed hydrolysis of a hydrazone bond.
Experimental Protocols
Accurate determination of hydrolytic stability is crucial for the development of hydrazone-based technologies. The following are detailed protocols for assessing hydrazone stability using common analytical techniques.
Protocol 1: Monitoring Hydrazone Hydrolysis by ¹H NMR Spectroscopy
This method allows for the direct monitoring of the disappearance of the hydrazone and the appearance of the aldehyde in real-time.
Materials:
-
Hydrazone compound of interest
-
Deuterated buffers (e.g., phosphate (B84403) or acetate (B1210297) buffers in D₂O) at desired pD values (Note: pD = pH meter reading + 0.4)
-
Deuterated trapping agent (e.g., D₂CO, deuterated formaldehyde) to prevent the reverse reaction (optional, but recommended)
-
NMR tubes
-
¹H NMR Spectrometer
Procedure:
-
Sample Preparation: Prepare the deuterated buffer solutions at the desired pD values. In an NMR tube, dissolve a known concentration of the hydrazone compound in the deuterated buffer. If using a trapping agent, add it in excess (e.g., 10-fold molar excess).
-
NMR Acquisition: Immediately after sample preparation, acquire the first ¹H NMR spectrum. This will serve as the t=0 time point.
-
Incubation and Monitoring: Incubate the NMR tube at a constant, controlled temperature (e.g., 37°C). Acquire subsequent ¹H NMR spectra at regular time intervals. The frequency of acquisition will depend on the expected stability of the hydrazone.
-
Data Analysis: For each spectrum, integrate the characteristic proton signal of the hydrazone (e.g., the imine proton, -CH=N-) and a characteristic signal of the released aldehyde (e.g., the aldehydic proton, -CHO).
-
Kinetic Analysis: Plot the percentage of remaining hydrazone versus time. From this plot, the first-order rate constant (k) for hydrolysis can be determined. The half-life (t½) is then calculated using the equation: t½ = ln(2)/k.
Protocol 2: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive method for quantifying the concentration of the intact hydrazone over time.
Materials:
-
Hydrazone compound of interest
-
Aqueous buffers (e.g., phosphate buffered saline at pH 7.4, acetate buffer at pH 5.0)
-
Organic solvent for stock solution (e.g., DMSO, DMF, or Acetonitrile)
-
HPLC system with a suitable detector (e.g., UV-Vis) and column (e.g., C18 reversed-phase)
-
Incubator or water bath
-
Autosampler vials
Procedure:
-
Preparation of Solutions: Prepare a stock solution of the hydrazone in a suitable organic solvent. Prepare the aqueous buffer solutions at the desired pH values and pre-warm them to the desired temperature (e.g., 37°C).
-
Initiation of Hydrolysis: To initiate the experiment, dilute a small volume of the hydrazone stock solution into the pre-warmed buffer solutions to a final concentration suitable for HPLC analysis.
-
Sampling: At predetermined time points, withdraw an aliquot of the reaction mixture. To stop the hydrolysis reaction, the sample can be immediately injected onto the HPLC, diluted in the mobile phase, or quenched with a neutralizing buffer.
-
HPLC Analysis: Analyze the samples by HPLC. The chromatographic method should be optimized to achieve good separation between the intact hydrazone and its hydrolysis products (the aldehyde and hydrazine).
-
Data Quantification: Monitor the degradation of the hydrazone by measuring the decrease in its peak area over time.
-
Stability Profile: Plot the percentage of the remaining hydrazone against time to determine the stability profile and calculate the half-life under the tested conditions.
Caption: General workflow for a hydrazone hydrolysis experiment.
Conclusion
The choice between an aliphatic and an aromatic hydrazone linker is a critical design element that significantly impacts the stability of the resulting molecule. Aromatic hydrazones offer a much more stable linkage, which is often desirable for applications requiring stability at physiological pH. In contrast, the greater lability of aliphatic hydrazones can be exploited for applications necessitating rapid cleavage under mildly acidic conditions. The experimental protocols provided herein offer robust methods for quantifying the hydrolytic stability of novel hydrazone derivatives, enabling researchers to make informed decisions in the development of new chemical entities.
A Head-to-Head Comparison of Bioorthogonal Reactions: Evaluating Acetaldehyde Hydrazone Chemistry
For researchers, scientists, and drug development professionals, the selection of a bioorthogonal reaction is a critical decision that directly impacts the success of in vitro and in vivo studies. This guide provides an objective comparison of acetaldehyde (B116499) hydrazone reactions with other leading bioorthogonal chemistries, supported by experimental data, to facilitate an informed choice for your specific application.
Bioorthogonal chemistry encompasses a class of reactions that can proceed within a living system without interfering with native biochemical processes.[1] The ideal bioorthogonal reaction is characterized by fast kinetics, high stability of the resulting linkage, and minimal perturbation of the biological system.[2][3] This guide focuses on the evaluation of acetaldehyde hydrazone formation as a bioorthogonal tool and compares its performance against established alternatives such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Inverse-Electron-Demand Diels-Alder (iEDDA) reactions.
Quantitative Performance Comparison
The efficacy of a bioorthogonal reaction is primarily assessed by its second-order rate constant (k₂), which reflects the reaction's speed at given reactant concentrations. A higher k₂ value is particularly crucial for applications involving the labeling of low-abundance biomolecules or the real-time tracking of rapid biological events. The stability of the formed conjugate under physiological conditions (pH 7.4, 37°C) is another critical parameter, ensuring that the linkage remains intact throughout the experiment.
| Reaction Chemistry | Bioorthogonal Pair | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Advantages | Key Limitations |
| This compound (uncatalyzed) | Acetaldehyde + Hydrazine (B178648)/Hydrazide | ~0.003 - 0.2 M⁻¹s⁻¹ | Small aldehyde reporter group. | Slow kinetics, potential for exchange reactions. Linkage from aliphatic aldehydes is less stable at physiological pH.[4][5] |
| This compound (aniline-catalyzed) | Acetaldehyde + Hydrazine/Hydrazide | ~0.2 - 20 M⁻¹s⁻¹[5][6] | Significantly faster kinetics than uncatalyzed reaction.[5] | Requires a catalyst which may have its own biological effects. |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Alkyne (e.g., DBCO) + Azide | ~0.1 - 1.0 M⁻¹s⁻¹[7] | Copper-free, excellent biocompatibility, widely used. | Slower kinetics compared to iEDDA. |
| Inverse-Electron-Demand Diels-Alder (iEDDA) | Tetrazine + Strained Alkene (e.g., TCO) | ~10³ - 10⁶ M⁻¹s⁻¹[7] | Exceptionally fast kinetics, highly specific. | Some tetrazines have limited stability; bulky reactants. |
| Staudinger Ligation | Azide + Phosphine (B1218219) | ~0.002 M⁻¹s⁻¹ | Highly biocompatible, forms a native-like amide bond. | Slow kinetics, phosphine reagents can be prone to oxidation. |
Stability and Biocompatibility Considerations
Hydrazone Stability: The stability of the hydrazone linkage is highly dependent on the structure of the carbonyl and hydrazine precursors. Hydrazones derived from aliphatic aldehydes, such as acetaldehyde, are generally less stable and more susceptible to hydrolysis at physiological pH (7.4) compared to those formed from aromatic aldehydes.[4][8] This pH-dependent stability can be advantageous for drug delivery systems designed to release a payload in the acidic environment of endosomes or lysosomes. However, for applications requiring long-term stability in the bloodstream or cytoplasm, this can be a significant drawback. Acylhydrazones tend to be more resistant to hydrolysis at neutral pH than simple hydrazones.[4]
Cytotoxicity: Acetaldehyde itself is a cytotoxic molecule that can induce apoptosis and oxidative stress.[9][10] This raises concerns about the potential toxicity of using acetaldehyde as a bioorthogonal reporter. However, the formation of the hydrazone conjugate mitigates this toxicity by consuming the reactive aldehyde. Studies have shown that quercetin, for example, can protect against acetaldehyde-induced cytotoxicity. Nevertheless, it is crucial to assess the cytotoxicity of the specific acetaldehyde concentration and the resulting hydrazone conjugate in the biological system of interest.
Experimental Protocols
To ensure a rigorous evaluation of bioorthogonality, a series of standardized experiments should be performed.
Protocol 1: Determination of Second-Order Reaction Kinetics by ¹H NMR Spectroscopy
This protocol allows for the direct monitoring of reactant consumption and product formation to calculate the second-order rate constant.
Materials:
-
Acetaldehyde solution of known concentration
-
Hydrazine or hydrazide derivative of known concentration
-
Phosphate-buffered saline (PBS) prepared in D₂O (pD 7.4)
-
Internal standard (e.g., trimethylsilylpropanoic acid - TMSP)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare stock solutions of acetaldehyde, the hydrazine/hydrazide, and the internal standard in PBS (D₂O).
-
In an NMR tube, combine the acetaldehyde solution and the internal standard.
-
Acquire a ¹H NMR spectrum at t=0.
-
Initiate the reaction by adding the hydrazine/hydrazide stock solution to the NMR tube. Use a molar excess of one reactant (e.g., 10-fold) to ensure pseudo-first-order kinetics.
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.
-
Process the spectra and integrate the signals corresponding to a unique proton on the acetaldehyde and the internal standard.
-
Calculate the concentration of acetaldehyde at each time point by comparing its integral to that of the internal standard.
-
Plot the natural logarithm of the acetaldehyde concentration versus time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (k_obs).
-
Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of the reactant in excess.
Protocol 2: Evaluation of Hydrazone Linkage Stability by HPLC
This protocol assesses the stability of the formed hydrazone conjugate under physiological conditions.
Materials:
-
Pre-formed and purified this compound conjugate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
HPLC system with a suitable column and detector
Procedure:
-
Prepare a stock solution of the purified hydrazone conjugate in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution into pre-warmed PBS (pH 7.4) to a final concentration suitable for HPLC analysis.
-
Incubate the solution at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the solution.
-
Immediately analyze the aliquot by HPLC to quantify the amount of intact conjugate remaining.
-
Plot the percentage of intact conjugate versus time to determine the half-life (t₁/₂) of the hydrazone linkage under these conditions.
Protocol 3: Cell Viability Assessment using an MTT Assay
This protocol evaluates the cytotoxicity of the bioorthogonal reaction components and the resulting conjugate on a chosen cell line.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293)
-
Cell culture medium
-
Acetaldehyde
-
Hydrazine/hydrazide derivative
-
Pre-formed this compound conjugate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Prepare a series of dilutions of acetaldehyde, the hydrazine/hydrazide, and the pre-formed conjugate in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of approximately 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot cell viability against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Visualizing the Concepts
To better understand the relationships and workflows discussed, the following diagrams are provided.
Caption: A general workflow for evaluating the bioorthogonality of a chemical reaction.
Caption: A logical relationship diagram comparing different classes of bioorthogonal reactions.
References
- 1. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 2. Nucleophilic catalysis of hydrazone formation and transimination: implications for dynamic covalent chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dark Hydrazone Fluorescence Labeling Agents Enable Imaging of Cellular Aldehydic Load - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acetaldehyde Induces Cytotoxicity of SH-SY5Y Cells via Inhibition of Akt Activation and Induction of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Analysis of Acetaldehyde Hydrazone Formation Kinetics: The Role of Aniline Catalysis
The formation of hydrazones, a cornerstone of dynamic covalent chemistry, bioconjugation, and materials science, is a reaction whose kinetics are of significant interest to researchers in these fields.[1][2][3][4] This guide provides a comparative analysis of the kinetics of acetaldehyde (B116499) hydrazone formation, both in the absence and presence of an aniline (B41778) catalyst. The inclusion of experimental data, detailed protocols, and visual diagrams aims to offer a comprehensive resource for scientists and drug development professionals.
Reaction Kinetics: Uncatalyzed vs. Aniline-Catalyzed
The reaction between an aldehyde, such as acetaldehyde, and a hydrazine (B178648) to form a hydrazone can proceed without a catalyst, but the rate is often slow under neutral or physiological conditions.[1][5] The rate-limiting step at neutral pH is typically the dehydration of the tetrahedral intermediate.[4][5] Aniline has been demonstrated to be an effective nucleophilic catalyst for this transformation, significantly accelerating the reaction rate.[2][3][6]
The catalytic effect of aniline stems from its ability to form a more reactive Schiff base intermediate with the aldehyde. This intermediate is more susceptible to nucleophilic attack by the hydrazine, thus lowering the overall activation energy of the reaction.[1]
Quantitative Kinetic Data
| Reaction Condition | Reactants | Rate Constant (k) | Fold-Increase in Rate | Reference |
| Uncatalyzed | AcGRGDSGG−hydrazide + glyoxylyl−LYRAG (pH 5.7) | k₁ = 0.003 M⁻¹s⁻¹ | - | [6] |
| Aniline-Catalyzed (10 mM) | AcGRGDSGG−hydrazide + glyoxylyl−LYRAG (pH 5.7) | k₁ = 0.06 M⁻¹s⁻¹ | 20 | [6] |
| Uncatalyzed | 4-Nitrobenzaldehyde + Benzhydrazide (pH 6.0) | Pseudo-first order k | - | [7] |
| Aniline-Catalyzed | 4-Nitrobenzaldehyde + Benzhydrazide (pH 6.0) | Pseudo-first order k | 47 | [8] |
Reaction Mechanisms and Experimental Workflow
To visually represent the processes involved, the following diagrams illustrate the signaling pathways for both uncatalyzed and aniline-catalyzed reactions, as well as a typical experimental workflow for kinetic analysis.
Signaling Pathways
Experimental Workflow
Experimental Protocols
The following are generalized protocols for monitoring the kinetics of this compound formation using common analytical techniques.
Protocol 1: UV-Vis Spectrophotometry
This method is suitable when the hydrazone product has a distinct UV-Vis absorbance maximum compared to the reactants.
-
Preparation of Reagents:
-
Prepare stock solutions of acetaldehyde, the chosen hydrazine, and aniline in a suitable solvent (e.g., the reaction buffer).
-
Prepare the reaction buffer at the desired pH (e.g., phosphate-buffered saline, pH 7.4).
-
-
Reaction Setup:
-
In a quartz cuvette, add the reaction buffer.
-
Add the acetaldehyde and aniline (for the catalyzed reaction) stock solutions to the cuvette and mix thoroughly.
-
Record a baseline UV-Vis spectrum.
-
-
Initiation and Monitoring:
-
Initiate the reaction by adding the hydrazine stock solution to the cuvette and mix quickly.
-
Immediately begin recording UV-Vis spectra at regular time intervals. The change in absorbance at the wavelength corresponding to the hydrazone product is monitored over time.
-
-
Data Analysis:
-
The concentration of the hydrazone product at each time point is calculated using the Beer-Lambert law.
-
The reaction rate and rate constant are determined by fitting the concentration versus time data to the appropriate rate law.[9]
-
Protocol 2: ¹H NMR Spectroscopy
This method allows for the direct monitoring of the disappearance of reactants and the appearance of the product.
-
Preparation of Reagents:
-
Prepare stock solutions of acetaldehyde, the hydrazine, and aniline in a deuterated solvent (e.g., D₂O with a suitable buffer or CD₃CN).[1]
-
-
Reaction Setup:
-
In an NMR tube, combine the stock solutions of acetaldehyde, the hydrazine, and aniline (for the catalyzed reaction) at the desired concentrations.
-
-
Initiation and Monitoring:
-
Quickly acquire the first ¹H NMR spectrum after mixing the reactants.
-
Continue to acquire spectra at regular time intervals to monitor the reaction progress. The integration of characteristic peaks for the aldehyde proton and the imine proton of the hydrazone can be used to determine their respective concentrations over time.[1][10]
-
-
Data Analysis:
-
Plot the concentration of the hydrazone product (or the disappearance of a reactant) as a function of time.
-
Determine the initial reaction rate from the initial linear portion of the curve. The rate constant can then be calculated based on the determined reaction order.[10]
-
References
- 1. Nucleophilic catalysis of p -substituted aniline derivatives in acylhydrazone formation and exchange - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00871D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. repository.tudelft.nl [repository.tudelft.nl]
- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Acetaldehyde Hydrazone: A Procedural Guide
Core Principles of Acetaldehyde (B116499) Hydrazone Waste Management
Given that acetaldehyde hydrazone is formed from acetaldehyde (a flammable and toxic substance prone to peroxide formation) and hydrazine (B178648) (a toxic and corrosive compound), its waste should be treated as hazardous. The primary strategies for its disposal revolve around chemical neutralization through oxidation or hydrolysis followed by oxidation, or disposal via a licensed hazardous waste management company. All handling and disposal procedures must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Quantitative Data on Reagents for Neutralization
While specific quantitative data for the neutralization of this compound is not available, the following table provides information on common oxidizing agents used for the destruction of hydrazine, which is a key component of the hydrazone. It is crucial to perform these procedures on a small scale first to assess the reaction's vigor.
| Oxidizing Agent | Molecular Formula | Recommended Conditions | Stoichiometric Ratio (Oxidant:Hydrazine) | Notes |
| Sodium Hypochlorite (B82951) | NaOCl | Aqueous solution (e.g., household bleach), pH 5-8 | 2:1 (molar ratio) | Reaction can be exothermic; dilute waste and add oxidant slowly with cooling. Incomplete reaction with methylated hydrazines can produce carcinogenic byproducts[1]. |
| Calcium Hypochlorite | Ca(OCl)₂ | Aqueous solution | 1:1 (molar ratio) | Similar reactivity to sodium hypochlorite; requires careful, slow addition. |
| Hydrogen Peroxide | H₂O₂ | Dilute aqueous solution, can be catalyzed by Cu(II) ions | 2:1 (molar ratio) | A slight excess of peroxide is recommended to ensure complete destruction[2]. |
Experimental Protocols for Disposal
The following protocols are based on general procedures for the chemical neutralization of hydrazine and the properties of hydrazones. It is imperative to test these procedures on a small scale (1-2 grams) before scaling up.
Method 1: Two-Step Hydrolysis and Oxidation
This method leverages the susceptibility of hydrazones to hydrolysis, breaking it down into its constituent aldehyde and hydrazine, which are then individually neutralized.
Materials:
-
This compound waste
-
Dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) (e.g., 1 M)
-
Sodium hypochlorite solution (household bleach, ~5-6%) or calcium hypochlorite
-
Sodium bisulfite solution (for acetaldehyde neutralization)
-
Stir bar and stir plate
-
Ice bath
-
pH paper or pH meter
Procedure:
-
Hydrolysis:
-
In a fume hood, place the this compound waste in a suitable container equipped with a stirrer.
-
Slowly add a dilute solution of HCl or H₂SO₄ while stirring. The hydrolysis of hydrazones is acid-catalyzed[3]. Maintain a pH of around 2-3.
-
Allow the mixture to stir at room temperature for several hours to ensure complete hydrolysis.
-
-
Neutralization of Acetaldehyde:
-
Neutralization of Hydrazine:
-
Place the reaction vessel in an ice bath to manage heat generation.
-
Slowly and carefully add an excess of sodium hypochlorite solution while vigorously stirring. A vigorous reaction with gas evolution (nitrogen) is expected[5].
-
Monitor the addition rate to control the reaction.
-
After the initial vigorous reaction subsides, continue to stir for several hours.
-
-
Verification and Disposal:
-
Test for the presence of residual hydrazine using a suitable method (e.g., colorimetric test strips).
-
Once the absence of hydrazine is confirmed, neutralize the solution to a pH between 6 and 8 with a suitable base (e.g., sodium bicarbonate).
-
The resulting solution should be disposed of in accordance with local, state, and federal regulations for aqueous chemical waste.
-
Method 2: Direct Oxidation
This method involves the direct chemical oxidation of the this compound waste.
Materials:
-
This compound waste
-
Sodium hypochlorite solution (household bleach, ~5-6%) or hydrogen peroxide (3%)
-
Stir bar and stir plate
-
Ice bath
Procedure:
-
Dilution:
-
In a fume hood, dilute the this compound waste with water to a concentration of approximately 5% or less[2].
-
-
Oxidation:
-
Place the diluted waste in a suitable container equipped with a stirrer and place it in an ice bath.
-
Slowly and in small portions, add an excess of sodium hypochlorite solution or hydrogen peroxide while stirring vigorously.
-
Control the rate of addition to manage the exothermic reaction and any gas evolution.
-
-
Completion and Verification:
-
After the addition is complete and the initial reaction has subsided, allow the mixture to stir at room temperature for several hours to ensure complete destruction.
-
Test for the absence of residual hydrazine.
-
-
Disposal:
-
Neutralize the resulting solution and dispose of it according to institutional and regulatory guidelines.
-
Professional Waste Disposal
If in-laboratory neutralization is not feasible or desired, the primary and most recommended method of disposal is to contact a licensed professional waste disposal service.[5]
-
Containment: Collect the this compound waste in a clearly labeled, sealed, and appropriate container.
-
Labeling: Label the container as "Hazardous Waste: this compound" and include any other relevant hazard information (e.g., Flammable, Toxic).
-
Storage: Store the waste container in a designated, well-ventilated hazardous waste storage area, away from incompatible materials.
-
Arrangement for Pickup: Contact your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and proper disposal.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures and prioritizing safety, laboratories can effectively manage this compound waste, fostering a secure research environment and maintaining compliance with regulatory standards.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
